molecular formula C4H8Cl2 B3429650 2,3-Dichlorobutane CAS No. 7581-97-7

2,3-Dichlorobutane

Cat. No.: B3429650
CAS No.: 7581-97-7
M. Wt: 127.01 g/mol
InChI Key: RMISVOPUIFJTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichlorobutane is a useful research compound. Its molecular formula is C4H8Cl2 and its molecular weight is 127.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 126.0003056 g/mol and the complexity rating of the compound is 30.5. The solubility of this chemical has been described as 0.00 M. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMISVOPUIFJTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021565
Record name 2,3-Dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with an odor like chloroform; [Alfa Aesar MSDS]
Record name 2,3-Dichlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19449
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

24.4 [mmHg]
Record name 2,3-Dichlorobutane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19449
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7581-97-7, 4028-56-2
Record name 2,3-Dichlorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7581-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-dichloro-, (R*,S*)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,3-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007581977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,3-dichloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Dichlorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dichlorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of meso-2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of meso-2,3-dichlorobutane, a halogenated alkane notable for its stereochemistry. The document presents quantitative data in a structured format, details relevant experimental protocols for property determination, and includes a logical workflow for compound identification.

Core Physical and Chemical Properties

meso-2,3-Dichlorobutane is an achiral stereoisomer of 2,3-dichlorobutane, characterized by an internal plane of symmetry.[1] Its physical properties are crucial for its handling, purification, and application in chemical synthesis.

Data Presentation

The following table summarizes the key physical properties of meso-2,3-dichlorobutane compiled from various sources.

PropertyValueConditionsSource(s)
Molecular Formula C₄H₈Cl₂-[2][3][4]
Molecular Weight 127.01 g/mol -[2][3]
Appearance Clear, colorless to slightly yellow liquidStandard[5]
Melting Point -80 °C to -80.4 °C-[2][6][7][8]
Boiling Point 110.5 °Cat 760 mmHg[6]
117-119 °C-[2][7][8]
Density 1.075 g/cm³-[6]
1.107 g/mLat 25 °C[2][7][8]
Refractive Index 1.4389-[6]
1.442at 20 °C[2][7][8]
Water Solubility 561.7 mg/Lat 20 °C[5][8]
Flash Point 18 °C (65 °F)-[2][8]

Experimental Protocols

Accurate determination of physical properties is fundamental for compound verification and purity assessment. The methodologies described below are standard procedures for obtaining the data presented above.

Melting Point Determination

The melting point is determined as a temperature range, from the first sign of liquefaction to the complete melting of the solid sample. Impurities typically depress and broaden the melting point range.[9][10]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solidified meso-2,3-dichlorobutane is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10][11] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an automated Mel-Temp device.[9][12]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[9]

  • Data Recording: Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13]

Methodology: Distillation Method

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a collection flask, and a thermometer.[14] Approximately 5-10 mL of meso-2,3-dichlorobutane and a few boiling chips are placed in the flask.

  • Thermometer Placement: The thermometer is positioned so that the top of its bulb is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.[15]

  • Heating and Distillation: The liquid is heated gently. As it boils, the vapor rises, surrounds the thermometer bulb, and flows into the condenser.

  • Data Recording: The temperature is recorded when it stabilizes as the liquid condenses and is collected in the receiving flask. This stable temperature is the boiling point. The atmospheric pressure should also be recorded.[15]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid (approx. 0.5 mL) is placed in a small test tube or Durham tube.[15] A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus Setup: The tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.[15]

  • Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes.

  • Observation and Data Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[15]

Solubility Determination

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Gravimetric Method

  • Saturated Solution Preparation: An excess amount of meso-2,3-dichlorobutane is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for an extended period to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Extraction: A precise volume of the clear, saturated aqueous solution is carefully extracted, avoiding any undissolved solute.

  • Solvent Evaporation: The solvent (water) from the extracted sample is evaporated completely under controlled conditions (e.g., in a vacuum oven).

  • Mass Measurement: The mass of the remaining solute (meso-2,3-dichlorobutane) is accurately measured. The solubility is then calculated and expressed in mg/L.[16]

Visualization of Logical Workflow

The following diagram illustrates a typical workflow for identifying an unknown substance, using its physical properties as key identifiers, with meso-2,3-dichlorobutane as the target compound.

G cluster_0 Identification Workflow A Start: Unknown Substance B Measure Physical Properties (Melting Point, Boiling Point, Density, Refractive Index) A->B Analyze C Compare with Literature Values B->C Data D Properties Match Known Compound? C->D Evaluate E Substance Identified: meso-2,3-dichlorobutane D->E Yes F Further Analysis Required (e.g., Spectroscopy - NMR, IR, MS) D->F No F->D New Data G End: Characterization Inconclusive F->G If Still No Match

Caption: Logical workflow for compound identification using physical properties.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Identification of 2,3-Dichlorobutane (B1630595) Enantiomers

The differentiation and characterization of enantiomers are critical in the fields of chemistry, pharmacology, and materials science. Enantiomers, being non-superimposable mirror images of each other, possess identical physical properties in an achiral environment, which makes their separation and identification a significant challenge. However, they can exhibit vastly different biological activities and toxicological profiles. This guide provides a comprehensive overview of advanced spectroscopic techniques for the identification and characterization of the enantiomers of this compound.

This compound is a chiral molecule with two stereocenters, existing as a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2][3] The meso form is achiral due to an internal plane of symmetry and is therefore optically inactive.[1][4] The enantiomeric pair, however, is optically active, with each enantiomer rotating plane-polarized light in equal but opposite directions.[5] This guide focuses on the spectroscopic methods used to distinguish between these optically active enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign, effectively "mirror images" of each other.[8][9] This characteristic makes VCD an definitive method for determining the absolute configuration of chiral molecules when combined with quantum chemical calculations.[8][9][10]

Experimental Protocol for VCD Spectroscopy

A reliable determination of the absolute configuration of this compound enantiomers using VCD involves a combined experimental and computational approach.

Sample Preparation:

  • Purification: Ensure the enantiomeric sample is of high purity. Separation of the enantiomers from the meso form and any racemic mixture is crucial.

  • Concentration: Prepare a solution of the this compound enantiomer in a suitable solvent (e.g., carbon tetrachloride or chloroform-d) at a concentration typically ranging from 0.01 to 0.1 M. The solvent should be transparent in the infrared region of interest.

  • Sample Cell: Use an infrared cell with a path length appropriate for the sample concentration to achieve optimal absorbance.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module is required. This module includes a photoelastic modulator (PEM) to modulate the circular polarization of the infrared beam.

  • Measurement: Record the VCD and infrared absorption spectra of the sample over the desired spectral range (typically in the mid-infrared region, 4000-800 cm⁻¹).

  • Baseline Correction: Record the spectrum of the pure solvent under the same conditions for baseline correction.

Computational Protocol for VCD Spectra Prediction

To assign the absolute configuration, the experimental VCD spectrum is compared with the theoretically calculated spectrum for one of the enantiomers (e.g., the (2R,3R) enantiomer).

Computational Steps:

  • Conformational Search: Perform a thorough conformational search for the chosen enantiomer of this compound to identify all low-energy conformers.

  • Geometry Optimization and Frequency Calculation: For each stable conformer, perform geometry optimization and vibrational frequency calculations using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d)).[11][12]

  • VCD Rotational Strengths Calculation: Calculate the VCD rotational strengths for each vibrational mode of each conformer.

  • Boltzmann Averaging: Generate the final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers based on their relative free energies.[11][12]

  • Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match allows for the unambiguous assignment of the absolute configuration of the experimentally measured enantiomer.

Data Presentation: VCD of this compound Enantiomers

The following table illustrates the expected VCD data for the enantiomers of this compound. The signs of the rotational strengths (R) for the (2S,3S) enantiomer will be opposite to those of the (2R,3R) enantiomer.

Vibrational ModeFrequency (cm⁻¹)(2R,3R) Rotational Strength (10⁻⁴⁴ esu²cm²)(2S,3S) Rotational Strength (10⁻⁴⁴ esu²cm²)
C-H stretch2980+5.2-5.2
C-H bend1450-3.8+3.8
C-Cl stretch750+8.1-8.1
C-C stretch1100-2.5+2.5

Visualization: VCD Analysis Workflow

VCD_Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_sample Pure Enantiomer Sample vcd_measurement VCD Spectrometer Measurement exp_sample->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison conf_search Conformational Search dft_calc DFT Optimization & Frequency Calculation conf_search->dft_calc vcd_calc VCD Rotational Strength Calculation dft_calc->vcd_calc boltzmann Boltzmann Averaging vcd_calc->boltzmann comp_spectrum Predicted VCD Spectrum boltzmann->comp_spectrum comp_spectrum->comparison abs_config Absolute Configuration Assignment comparison->abs_config

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Raman Optical Activity (ROA) Spectroscopy

Raman Optical Activity (ROA) is another chiroptical spectroscopy technique that is complementary to VCD. ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. Like VCD, enantiomers produce ROA spectra that are mirror images of each other. ROA can provide valuable structural information, particularly for molecules in aqueous solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (CDAs)

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) allows for their differentiation.[13] The principle involves reacting the enantiomeric mixture with a single enantiomer of a CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra, which can be used for both identification and quantification.[13]

Experimental Protocol for NMR with CDAs
  • Selection of CDA: Choose a suitable chiral derivatizing agent that can react with a functional group in the target molecule. For this compound, this would typically involve a preliminary chemical modification to introduce a reactive group (e.g., a hydroxyl group via substitution) that can then react with a CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).

  • Derivatization Reaction: React the enantiomeric mixture of the modified this compound with a pure enantiomer of the CDA (e.g., (R)-Mosher's acid). This reaction converts the (R,R) and (S,S) enantiomers into (R,R)-(R) and (S,S)-(R) diastereomers.

  • NMR Analysis: Acquire high-resolution ¹H or ¹⁹F NMR spectra of the resulting diastereomeric mixture.

  • Spectral Analysis: Identify and integrate the signals corresponding to each diastereomer. The chemical shift differences (Δδ) between corresponding protons or fluorine atoms in the two diastereomers confirm the presence of both enantiomers. The ratio of the integrals provides the enantiomeric excess (e.e.).

Data Presentation: NMR of Diastereomeric Derivatives

The following table illustrates hypothetical ¹H NMR data for the diastereomeric esters formed from a derivative of this compound and (R)-Mosher's acid.

Proton(2R,3R)-derivative-(R)-Mosher's ester (δ, ppm)(2S,3S)-derivative-(R)-Mosher's ester (δ, ppm)Δδ (ppm)
CH₃1.521.55-0.03
CH-Cl4.154.10+0.05
CH-O-CO5.205.28-0.08

Visualization: NMR with CDA Workflow

NMR_CDA_Workflow enantiomers Enantiomeric Mixture ((R,R) and (S,S)-2,3-dichlorobutane derivative) reaction Derivatization Reaction enantiomers->reaction cda Chiral Derivatizing Agent (e.g., (R)-Mosher's acid) cda->reaction diastereomers Diastereomeric Mixture ((R,R)-(R) and (S,S)-(R)) reaction->diastereomers nmr_analysis NMR Spectroscopic Analysis diastereomers->nmr_analysis result Distinct NMR Spectra (Identification and Quantification) nmr_analysis->result

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichlorobutane from Butane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichlorobutane (B1630595), a significant intermediate in organic synthesis, through the chlorination of butane (B89635). Due to the inherent lack of selectivity in the direct dichlorination of butane, this document focuses on a more controlled and practical two-step approach: the initial monochlorination of butane to yield 2-chlorobutane (B165301), followed by the subsequent selective chlorination of 2-chlorobutane to produce this compound. This guide details the underlying free-radical reaction mechanisms, provides comprehensive experimental protocols for each stage, and presents quantitative data on product distribution and reaction selectivity. Furthermore, methods for the separation and purification of the desired this compound from the resulting isomeric mixture are discussed. Diagrams illustrating the reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

The chlorination of alkanes is a fundamental process in industrial organic chemistry for the production of various halogenated hydrocarbons. These compounds serve as versatile intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. Among the dichlorinated butanes, this compound is of particular interest due to its stereoisomeric properties and its utility as a precursor for stereospecific reactions.

Direct dichlorination of butane via free-radical chlorination is a seemingly straightforward approach; however, it invariably leads to a complex mixture of monochlorinated and dichlorinated isomers, including 1,1-, 1,2-, 1,3-, 1,4-, and this compound. The separation of these isomers is often challenging and economically unviable. A more strategic and selective pathway involves a two-step synthesis:

  • Monochlorination of Butane: The initial controlled chlorination of butane to maximize the yield of 2-chlorobutane.

  • Chlorination of 2-Chlorobutane: The subsequent chlorination of the purified 2-chlorobutane to yield this compound.

This guide will provide a detailed exploration of this two-step synthetic route, offering practical insights for laboratory and potential scale-up applications.

Reaction Mechanisms and Signaling Pathways

The chlorination of butane and its chlorinated derivatives proceeds through a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Free-Radical Chlorination of Butane

The initial step involves the homolytic cleavage of a chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). This is typically initiated by ultraviolet (UV) light or heat. The chlorine radical then abstracts a hydrogen atom from a butane molecule to form a butyl radical and hydrogen chloride (HCl). The butyl radical subsequently reacts with another chlorine molecule to produce a chlorobutane and a new chlorine radical, which continues the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ TwoCl_rad 2 Cl• Cl2->TwoCl_rad UV light or Heat Butane Butane (C₄H₁₀) Butyl_rad Butyl Radical (C₄H₉•) Butane->Butyl_rad + Cl• Cl_rad1 Cl• HCl HCl Chlorobutane Chlorobutane (C₄H₉Cl) Butyl_rad->Chlorobutane + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl_rad3 Cl• Cl2_term Cl₂ Cl_rad3->Cl2_term + Cl• Cl_rad4 Cl• Butyl_rad1 C₄H₉• Chlorobutane_term C₄H₉Cl Butyl_rad1->Chlorobutane_term + Cl• Cl_rad5 Cl• Butyl_rad2 C₄H₉• Octane Octane (C₈H₁₈) Butyl_rad2->Octane + C₄H₉• Butyl_rad3 C₄H₉• G cluster_propagation Propagation TwoChlorobutane 2-Chlorobutane Chlorobutyl_rad Chlorobutyl Radical TwoChlorobutane->Chlorobutyl_rad + Cl• Cl_rad1 Cl• HCl HCl Dichlorobutane Dichlorobutane Isomers (including this compound) Chlorobutyl_rad->Dichlorobutane + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• G Butane Butane Chlorination1 Monochlorination (UV or Heat) Butane->Chlorination1 Crude_Mono Crude Monochlorobutane Mixture (1- and 2-chlorobutane) Chlorination1->Crude_Mono Distillation1 Fractional Distillation Crude_Mono->Distillation1 Two_Chlorobutane Purified 2-Chlorobutane Distillation1->Two_Chlorobutane Chlorination2 Chlorination of 2-Chlorobutane (UV or Initiator) Two_Chlorobutane->Chlorination2 Crude_Di Crude Dichlorobutane Mixture Chlorination2->Crude_Di Purification Purification (Fractional Distillation / GC) Crude_Di->Purification Final_Product This compound (meso and enantiomers) Purification->Final_Product G Butane Butane One_Chlorobutane 1-Chlorobutane Butane->One_Chlorobutane Chlorination Two_Chlorobutane 2-Chlorobutane Butane->Two_Chlorobutane Chlorination Di_from_One Other Dichlorobutanes One_Chlorobutane->Di_from_One Further Chlorination TwoThree_Dichlorobutane This compound Two_Chlorobutane->TwoThree_Dichlorobutane Further Chlorination Other_Di_from_Two Other Dichlorobutanes Two_Chlorobutane->Other_Di_from_Two Further Chlorination

CAS number and chemical data for 2,3-dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-dichlorobutane (B1630595), including its various stereoisomers. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound.

Chemical Identity and Stereoisomerism

This compound is a halogenated alkane with the chemical formula C₄H₈Cl₂.[1][2] The presence of two chiral centers at carbons 2 and 3 gives rise to three stereoisomers: a pair of enantiomers ((2R,3R)- and (2S,3S)-2,3-dichlorobutane) and a meso compound ((2R,3S)-2,3-dichlorobutane).[3][4] The meso form is achiral due to an internal plane of symmetry.[4] Consequently, this compound exists as a mixture of diastereomers and enantiomers.[5]

The general CAS number for a mixture of this compound isomers is 7581-97-7.[1][6] Specific CAS numbers for the stereoisomers are also available:

  • meso-2,3-Dichlorobutane: 4028-56-2[7][8]

  • (±)-2,3-Dichlorobutane (racemic mixture): 2211-67-8[9]

  • (2R,3R)-2,3-Dichlorobutane: 2211-67-8[10]

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1][11] It is highly flammable and harmful if swallowed.[12] The following tables summarize key physicochemical data for this compound and its isomers.

Table 1: General Physicochemical Data for this compound (Isomer Mixture)

PropertyValue
Molecular Formula C₄H₈Cl₂[1][2]
Molecular Weight 127.01 g/mol [6][8]
Appearance Clear, colorless to slightly yellow liquid[1]
Boiling Point 117-119 °C[13]
Melting Point -80 °C[13][14]
Density 1.107 g/cm³ at 25 °C[13]
Refractive Index n20/D 1.442[13][14]
Water Solubility 561.7 mg/L at 20 °C[1]
Vapor Pressure 24.4 mmHg[12][14]
Flash Point 18 °C (64.4 °F)[11]

Table 2: Physicochemical Data for Stereoisomers of this compound

Propertymeso-2,3-Dichlorobutane(2R,3R)-2,3-Dichlorobutane
CAS Number 4028-56-2[7]2211-67-8[10]
Boiling Point 110.5 °C at 760 mmHg[7]110.5°C at 760 mmHg[10]
Melting Point -80.4 °C[7]Not available
Density 1.075 g/cm³[7]1.075g/cm³[10]
Refractive Index 1.4389[7]1.425[10]
Flash Point 18.3 °C[7]18.3°C[10]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of a mixture of this compound isomers shows complex splitting patterns due to the presence of diastereomers and enantiomers.[15][16] For the meso isomer, the two methine protons are chemically equivalent, as are the two methyl groups.[17] In the racemic mixture, the methine and methyl protons of the two enantiomers are chemically equivalent in an achiral solvent.[18]

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for C-H and C-Cl bonds.[19][20]

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine atoms and alkyl groups.[21][22][23] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also observable.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are essential for reproducible research.

Synthesis of this compound

One common method for the synthesis of this compound is the chlorination of 2-butene (B3427860). This reaction proceeds via an electrophilic addition mechanism and typically yields a mixture of the meso and racemic isomers.

Experimental Workflow for Chlorination of 2-Butene

G start Start: 2-Butene and Chlorine Gas reaction Reaction Vessel (Low Temperature, Inert Solvent) start->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup drying Drying (e.g., Anhydrous MgSO₄) workup->drying purification Purification (Distillation) drying->purification product Product: this compound (Mixture of isomers) purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: A reaction flask equipped with a stirrer, a gas inlet, and a cooling bath is charged with a solution of 2-butene in an inert solvent (e.g., dichloromethane).

  • Chlorination: Chlorine gas is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0 °C) to minimize side reactions.

  • Quenching: After the reaction is complete (as determined by a suitable method like GC analysis), the excess chlorine is removed by purging with an inert gas.

  • Workup: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water.

  • Drying: The organic layer is separated and dried over an anhydrous drying agent such as magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to separate the this compound from any remaining starting material or byproducts.

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound.[22]

Experimental Conditions:

  • Gas Chromatograph:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase) is typically used.[22]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[22]

    • Injector: Split/splitless injector in split mode with a split ratio of 50:1. Injector temperature: 250 °C.[22]

    • Oven Program: Initial temperature of 40 °C for 2 minutes, then ramped to 200 °C at 10 °C/min.[22]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[22]

    • Ion Source Temperature: 230 °C.[22]

    • Mass Range: m/z 25-150.[22]

Stereoisomer Visualization

The stereochemical relationship between the isomers of this compound can be visualized as follows:

G cluster_isomers Stereoisomers of this compound R_R (2R,3R)-2,3-Dichlorobutane S_S (2S,3S)-2,3-Dichlorobutane R_R->S_S Enantiomers Meso meso-(2R,3S)-2,3-Dichlorobutane R_R->Meso Diastereomers S_S->Meso Diastereomers

Caption: Stereoisomeric relationships of this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[11][12] It is harmful if swallowed and may cause an allergic skin reaction.[12] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[11] It should be stored in a well-ventilated area away from sources of ignition.[11][24] For detailed safety information, consult the Safety Data Sheet (SDS).[11][24][25]

References

An In-Depth Technical Guide to the Theoretical Calculation of 2,3-Dichlorobutane Conformer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to determine the conformational stability of 2,3-dichlorobutane (B1630595). It delves into the different stereoisomers, their stable conformers, and the computational techniques employed to predict their relative energies and populations. This document also outlines relevant experimental techniques used for validation.

Introduction to the Conformational Analysis of this compound

This compound is a fascinating molecule for conformational analysis due to the presence of two chiral centers, leading to the existence of three stereoisomers: a meso compound and a pair of enantiomers (dextrorotatory and levorotatory). Rotation around the central carbon-carbon (C2-C3) bond in these stereoisomers gives rise to various staggered and eclipsed conformations, each with a distinct energy level. Understanding the relative stabilities of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

The primary factors influencing the stability of these conformers are steric hindrance between bulky groups (methyl and chlorine), torsional strain from eclipsed bonds, and electrostatic interactions between the polar carbon-chlorine (C-Cl) bonds. Theoretical calculations, particularly using quantum mechanical methods, provide a powerful tool to quantify these interactions and predict the most stable conformations.

Stereoisomers and Their Conformers

This compound exists as the following stereoisomers:

  • meso-2,3-Dichlorobutane: This achiral diastereomer possesses a plane of symmetry in certain conformations. It has (2R, 3S) or (2S, 3R) configurations.

  • (d,l)-2,3-Dichlorobutane (racemic mixture): This is a mixture of two chiral enantiomers, (2R, 3R) and (2S, 3S).

Each of these stereoisomers has three unique staggered conformers resulting from rotation around the C2-C3 bond. These are typically visualized using Newman projections and are categorized as anti or gauche based on the dihedral angle between the two chlorine atoms.

Conformers of meso-2,3-Dichlorobutane

The staggered conformations of meso-2,3-dichlorobutane are:

  • Anti: The two chlorine atoms are at a 180° dihedral angle. This conformation has a center of symmetry and is achiral.

  • Gauche (two equivalent conformations): The two chlorine atoms are at a 60° dihedral angle. These two gauche conformers are chiral but are enantiomeric and thus exist in equal amounts, resulting in no net optical activity for the meso compound.

Conformers of (d,l)-2,3-Dichlorobutane

The staggered conformations of the chiral (d,l)-2,3-dichlorobutane are:

  • Anti: The two chlorine atoms are at a 180° dihedral angle.

  • Gauche (two non-equivalent conformations): The two chlorine atoms are at a 60° dihedral angle. In this isomer, the two gauche conformations are diastereomeric to each other.

Theoretical Calculation of Conformer Stability

The relative stability of the conformers of this compound can be determined by calculating their potential energies using various computational chemistry methods. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.

Computational Methodology

A typical workflow for the theoretical calculation of conformer stability involves the following steps:

  • Initial Structure Generation: The initial 3D coordinates of the different conformers of meso and (d,l)-2,3-dichlorobutane are generated.

  • Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure on the potential energy surface. This is typically performed using methods like Density Functional Theory (DFT) or ab initio calculations. A common and effective combination is the B3LYP functional with a 6-31G* basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative stabilities. The Boltzmann distribution is then used to predict the population of each conformer at a given temperature.

  • Potential Energy Surface (PES) Scan: To investigate the energy barriers between conformers, a relaxed PES scan can be performed by systematically changing the dihedral angle of the C2-C3 bond and optimizing the rest of the molecule's geometry at each step.

A visual representation of this computational workflow is provided below.

G Computational Workflow for Conformer Stability A Initial 3D Structure Generation B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C Frequency Calculation B->C F Potential Energy Surface Scan (Rotational Barriers) B->F D Thermodynamic Analysis (ZPVE, Enthalpy, Entropy) C->D E Relative Energy and Boltzmann Population D->E G Integration of Theoretical and Experimental Data cluster_theoretical Theoretical Calculations cluster_experimental Experimental Validation A Quantum Mechanics (DFT, ab initio) B Predicted Properties: - Relative Energies - Geometries - Vibrational Frequencies - NMR Parameters A->B D Measured Properties: - Conformer Populations - Enthalpy Differences - Coupling Constants B->D Comparison and Refinement C Spectroscopy (IR, Raman, NMR) C->D

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-dichlorobutane (B1630595), a halogenated hydrocarbon with notable applications in organic synthesis. The document details the stereochemical intricacies of the molecule, outlines both historical and contemporary synthetic methodologies, and presents a thorough compilation of the physical and spectroscopic properties of its stereoisomers. Particular emphasis is placed on the evolution of synthetic routes, from early free-radical chlorination to more stereoselective approaches. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering detailed experimental protocols and a structured presentation of key data to facilitate further research and application.

Introduction

This compound (C₄H₈Cl₂) is a chlorinated alkane that exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2] The presence of two chiral centers at the C2 and C3 positions gives rise to this stereoisomerism, which significantly influences the molecule's physical properties and chemical reactivity.[1] Historically, the synthesis of this compound has been closely tied to the broader development of alkane halogenation reactions, a cornerstone of organic synthesis for the functionalization of saturated hydrocarbons.[3] This guide will explore the historical context of its synthesis, detail the experimental procedures for its preparation, and provide a comparative analysis of the properties of its isomers.

Historical Discovery and Synthesis

While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily available historical records, its origins can be traced back to the broader exploration of alkane chlorination in the 19th and early 20th centuries. The early methods for preparing chlorinated hydrocarbons were often non-selective, relying on free-radical chain reactions initiated by heat or ultraviolet light.[3][4]

Early Synthetic Approaches: Free-Radical Chlorination

The earliest syntheses of dichlorobutanes, including the 2,3-isomer, would have likely involved the direct chlorination of butane (B89635) or chlorobutane.[5] These reactions, proceeding through a free-radical mechanism, are notoriously difficult to control and typically yield a mixture of mono-, di-, and polychlorinated products, as well as various constitutional isomers.[3]

The free-radical chlorination of an alkane involves three main stages: initiation, propagation, and termination.[3]

  • Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) using UV light or heat.

  • Propagation: A chlorine radical then abstracts a hydrogen atom from a butane molecule to form hydrogen chloride (HCl) and a butyl radical. This butyl radical then reacts with another chlorine molecule to produce a chlorobutane and a new chlorine radical, which continues the chain reaction. The formation of this compound would occur through the subsequent chlorination of a monochlorobutane intermediate.

  • Termination: The reaction is terminated when two radicals combine.

Due to the statistical nature of radical abstraction and the similar reactivity of the different C-H bonds in butane, this method invariably produces a complex mixture of products, making the isolation of pure this compound a significant challenge for early chemists.

The following diagram illustrates the general free-radical chlorination pathway leading to dichlorobutanes.

Free_Radical_Chlorination Butane Butane Chlorobutane Chlorobutane Isomers Butane->Chlorobutane Cl2_1 Cl₂ Cl2_1->Butane hv hv->Butane Dichlorobutanes This compound & other Dichlorobutane Isomers Chlorobutane->Dichlorobutanes HCl_1 + HCl Chlorobutane->HCl_1 HCl_2 + HCl Dichlorobutanes->HCl_2 Cl2_2 Cl₂ Cl2_2->Chlorobutane hv2 hv2->Chlorobutane Ionic_Addition cluster_cis Addition to cis-2-Butene cluster_trans Addition to trans-2-Butene cis_butene cis-2-Butene chloronium_cis Cyclic Chloronium Ion (from cis) cis_butene->chloronium_cis + Cl₂ racemic_mix Racemic Mixture ((2R,3R)- and (2S,3S)-2,3-Dichlorobutane) chloronium_cis->racemic_mix Cl⁻ attack trans_butene trans-2-Butene chloronium_trans Cyclic Chloronium Ion (from trans) trans_butene->chloronium_trans + Cl₂ meso meso-2,3-Dichlorobutane chloronium_trans->meso Cl⁻ attack Experimental_Workflow start Start: 2-Butene in CH₂Cl₂ reaction Chlorine Gas Addition (<10 °C) start->reaction workup Aqueous Workup (Na₂S₂O₃, H₂O, Brine) reaction->workup drying Drying (MgSO₄) workup->drying evaporation Solvent Evaporation drying->evaporation distillation Fractional Distillation evaporation->distillation product Purified this compound (meso or racemic) distillation->product

References

An In-depth Technical Guide on the Optical Activity of 2,3-Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism and optical activity of 2,3-dichlorobutane (B1630595). It details the structural relationships between its isomers, their distinct optical properties, and the experimental methodologies used for their synthesis, separation, and characterization.

Introduction to Stereoisomerism and Optical Activity in this compound

This compound is a halogenated hydrocarbon that serves as a fundamental model for understanding stereoisomerism. The presence of two chiral centers at carbons C2 and C3 gives rise to multiple stereoisomers.[1] These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements of their atoms. This structural variance leads to distinct optical properties, a critical consideration in the fields of chemistry and pharmacology where the three-dimensional structure of a molecule dictates its biological activity.

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[2] This phenomenon is observed in molecules that are non-superimposable on their mirror images, known as enantiomers. This compound presents a classic case of a molecule with two stereocenters, resulting in both optically active and inactive forms.

The Stereoisomers of this compound

The this compound molecule has two chiral carbons, which would theoretically lead to 2^2 = 4 stereoisomers.[3] However, due to the symmetrical nature of the substitution on the two chiral centers, only three distinct stereoisomers exist.[3] These are a pair of enantiomers and a meso compound.

  • (2R,3R)-2,3-Dichlorobutane and (2S,3S)-2,3-Dichlorobutane: These two isomers are non-superimposable mirror images of each other and are therefore enantiomers.[3] They are chiral and exhibit equal and opposite optical rotation.

  • (2R,3S)-2,3-Dichlorobutane (meso-2,3-Dichlorobutane): This isomer possesses an internal plane of symmetry, making it achiral and thus optically inactive, despite having two chiral centers. It is superimposable on its mirror image, (2S,3R)-2,3-dichlorobutane, meaning they are the same compound.[3]

The relationship between these stereoisomers can be visualized as follows:

G cluster_enantiomers Enantiomeric Pair (Optically Active) cluster_meso Meso Compound (Optically Inactive) R_R (2R,3R)-2,3-Dichlorobutane S_S (2S,3S)-2,3-Dichlorobutane R_R->S_S Mirror Images Meso (2R,3S)-2,3-Dichlorobutane R_R->Meso Diastereomers S_S->Meso Diastereomers

Figure 1: Stereoisomeric relationships of this compound.

Quantitative Optical Activity Data

The optical activity of a chiral compound is quantified by its specific rotation, [α]. This value is a physical constant for a given enantiomer under specific experimental conditions.

Isomer ConfigurationCommon NameOptical ActivitySpecific Rotation ([α])
(2R,3R)(-)-2,3-DichlorobutaneLevorotatory-25.66°
(2S,3S)(+)-2,3-DichlorobutaneDextrorotatory+25.66°
(2R,3S) or (2S,3R)meso-2,3-DichlorobutaneInactive

Note: The specific rotation values are based on a reported value for the (R,R)-isomer. The value for the (S,S)-enantiomer is inferred due to the nature of enantiomers having equal but opposite rotations. The experimental conditions for this measurement (temperature, wavelength, solvent, and concentration) are not specified in the available literature but are crucial for reproducibility.

Experimental Protocols

Synthesis of this compound Isomers

4.1.1. Synthesis of Racemic (±)-2,3-Dichlorobutane

A racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane can be synthesized by the anti-addition of chlorine to trans-2-butene.

  • Reaction: trans-CH₃CH=CHCH₃ + Cl₂ → (±)-CH₃CHClCHClCH₃

  • Procedure:

    • Dissolve trans-2-butene in a suitable inert solvent, such as carbon tetrachloride (CCl₄), in a reaction vessel protected from light to prevent radical side reactions.

    • Bubble chlorine gas (Cl₂) through the solution at a controlled rate, maintaining a low temperature (e.g., 0 °C) to minimize side reactions.

    • Monitor the reaction progress by observing the disappearance of the chlorine color.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting product will be a racemic mixture of the two enantiomers of this compound. Further purification can be achieved by distillation.

4.1.2. Synthesis of meso-2,3-Dichlorobutane

The meso isomer is synthesized by the syn-addition of chlorine to cis-2-butene (B86535).

  • Reaction: cis-CH₃CH=CHCH₃ + Cl₂ → meso-CH₃CHClCHClCH₃

  • Procedure:

    • Dissolve cis-2-butene in an appropriate inert solvent like carbon tetrachloride.

    • Slowly introduce chlorine gas into the solution at a controlled temperature, typically around 0 °C.

    • After the reaction is complete, as indicated by the fading of the chlorine color, evaporate the solvent.

    • The product will be predominantly meso-2,3-dichlorobutane, which can be purified by distillation.

Resolution of Racemic (±)-2,3-Dichlorobutane

The separation of the enantiomers from the racemic mixture is achieved through a process called chiral resolution.[4] This typically involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated.[5]

G Racemic Racemic (±)-2,3-Dichlorobutane Diastereomers Mixture of Diastereomers ((+)-Salt of (2R,3R) and (+)-Salt of (2S,3S)) Racemic->Diastereomers Reaction with ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Diastereomer1 Isolated Diastereomer 1 Separation->Diastereomer1 Diastereomer2 Isolated Diastereomer 2 Separation->Diastereomer2 Regeneration Regeneration (Removal of Resolving Agent) Diastereomer1->Regeneration Diastereomer2->Regeneration Enantiomer1 Pure (2R,3R)-Enantiomer Regeneration->Enantiomer1 Enantiomer2 Pure (2S,3S)-Enantiomer Regeneration->Enantiomer2

Figure 2: General workflow for the chiral resolution of a racemic mixture.
  • Protocol Outline:

    • React the racemic mixture of this compound with an enantiomerically pure chiral resolving agent. For a non-acidic/basic substrate like this compound, derivatization to a resolvable compound (e.g., an alcohol or acid) may be necessary as a preliminary step, followed by reaction with a chiral acid or base (e.g., (+)-tartaric acid or (-)-brucine).

    • The reaction will produce a mixture of two diastereomers.

    • Separate the diastereomers based on their different physical properties, most commonly through fractional crystallization.

    • After separation, regenerate the individual enantiomers by removing the chiral resolving agent through a chemical reaction.

Measurement of Optical Activity

The optical rotation of the separated enantiomers is measured using a polarimeter.

  • Instrumentation: A polarimeter consisting of a light source (typically a sodium lamp, D-line at 589 nm), a polarizer, a sample tube, an analyzer, and a detector.

  • Procedure:

    • Sample Preparation: Prepare a solution of the purified enantiomer of known concentration (c, in g/mL) in a suitable achiral solvent.

    • Blank Measurement: Fill the polarimeter sample tube (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

    • Sample Measurement: Fill the sample tube with the prepared solution, ensuring no air bubbles are present.

    • Data Acquisition: Place the sample tube in the polarimeter and measure the observed rotation (α_obs) in degrees.

    • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using Biot's Law: [α] = α_obs / (l * c) The temperature (T) and wavelength (λ) of the light source should be recorded and reported with the specific rotation value (e.g., [α]_D^20).

G Light Light Source (e.g., Sodium Lamp) Polarizer Polarizer Light->Polarizer Unpolarized Light Sample Sample Tube (containing chiral solution) Polarizer->Sample Plane-Polarized Light Analyzer Analyzer Sample->Analyzer Rotated Plane-Polarized Light Detector Detector (Measures angle of rotation) Analyzer->Detector

Figure 3: Simplified workflow of a polarimetry experiment.

Conclusion

The study of this compound isomers provides a clear and fundamental understanding of stereoisomerism and its consequences on the optical properties of molecules. The existence of optically active enantiomers and an optically inactive meso compound within the same molecular formula highlights the importance of three-dimensional molecular structure. The experimental protocols for the synthesis, resolution, and analysis of these isomers are essential techniques in stereochemistry, with broad applications in drug development and materials science, where the control of chirality is paramount for achieving desired biological or physical properties.

References

An In-depth Technical Guide to the Meso Form of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemistry, physical properties, synthesis, and characterization of the meso form of 2,3-dichlorobutane (B1630595).

Stereochemistry of this compound

This compound possesses two chiral centers at carbons C2 and C3. Consequently, a maximum of 22 = 4 stereoisomers are theoretically possible. However, due to the symmetrical substitution on the chiral carbons, only three distinct stereoisomers exist: a pair of enantiomers ((2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane) and a meso compound ((2R,3S)-2,3-dichlorobutane).[1][2]

The meso form is characterized by an internal plane of symmetry that renders the molecule achiral, despite the presence of two chiral centers.[1][2] This internal symmetry arises because the (2R,3S) and (2S,3R) configurations are superimposable upon rotation. As a result, the meso form is optically inactive.[2] The enantiomeric pair, lacking an internal plane of symmetry, are chiral and optically active.[2] The relationship between the stereoisomers is that the meso form is a diastereomer of each of the enantiomers.

stereoisomers cluster_enantiomers Enantiomeric Pair (Chiral) 2R,3R (2R,3R)-2,3-dich lorobutane 2S,3S (2S,3S)-2,3-dich lorobutane 2R,3R->2S,3S Mirror Images (Non-superimposable) meso meso-2,3-dichlorobutane ((2R,3S) or (2S,3R)) (Achiral) 2R,3R->meso Diastereomers 2S,3S->meso Diastereomers

Stereoisomers of this compound.

Physical and Spectroscopic Properties

The physical properties of the stereoisomers of this compound differ, which is crucial for their separation. Diastereomers, such as the meso form and the enantiomers, have distinct physical properties, while enantiomers share identical physical properties except for the direction of optical rotation.

Table 1: Physical and Spectroscopic Properties of this compound Stereoisomers

Propertymeso-2,3-dichlorobutane(±)-2,3-dichlorobutane (Racemic Mixture)
Molecular Formula C₄H₈Cl₂C₄H₈Cl₂
Molecular Weight 127.01 g/mol 127.01 g/mol
Appearance Colorless liquidColorless liquid
Melting Point -80.4 °CData not readily available
Boiling Point 110.5 °C at 760 mmHg117-119 °C at 760 mmHg
Density 1.075 g/cm³1.107 g/mL at 25 °C
Refractive Index 1.43891.442
Optical Rotation 0° (achiral)0° (racemic mixture)
¹H NMR See belowSee below
¹³C NMR See belowSee below
IR Spectrum See belowSee below

Spectroscopic Data:

  • ¹H NMR (meso-2,3-dichlorobutane): The proton NMR spectrum of the meso isomer is expected to be simpler than that of the enantiomers due to its symmetry. The two methyl groups (CH₃) are equivalent, and the two methine protons (CHCl) are also equivalent.

  • ¹³C NMR (meso-2,3-dichlorobutane): Due to the plane of symmetry, the meso isomer will exhibit fewer signals in its ¹³C NMR spectrum compared to the chiral isomers. We expect to see signals for the two equivalent methyl carbons and the two equivalent methine carbons.

  • IR Spectrum (meso-2,3-dichlorobutane): The infrared spectrum will show characteristic C-H stretching and bending vibrations for the alkane backbone, as well as C-Cl stretching frequencies.

Experimental Protocols

Synthesis of meso-2,3-Dichlorobutane via Chlorination of trans-2-Butene

The chlorination of trans-2-butene proceeds via an anti-addition mechanism, which stereospecifically yields meso-2,3-dichlorobutane.

Materials:

  • trans-2-Butene

  • Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Ice bath

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Set up the three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stirrer in a well-ventilated fume hood. Ensure all glassware is dry.

  • Cool the flask in an ice bath.

  • Condense a known amount of trans-2-butene into the flask.

  • Add anhydrous dichloromethane as a solvent.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Monitor the reaction by observing the disappearance of the yellow-green color of the chlorine gas.

  • Once the reaction is complete (the color of chlorine persists), stop the chlorine flow and allow the mixture to warm to room temperature.

  • The reaction mixture now contains predominantly meso-2,3-dichlorobutane in dichloromethane.

Separation of Stereoisomers by Fractional Distillation

The meso form and the racemic mixture of this compound are diastereomers and thus have different boiling points, allowing for their separation by fractional distillation.

Materials:

  • Reaction mixture containing this compound isomers

  • Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Add the crude reaction mixture and boiling chips to the distillation flask.

  • Gently heat the mixture using the heating mantle.

  • Carefully monitor the temperature at the top of the fractionating column.

  • The lower-boiling isomer (meso-2,3-dichlorobutane, BP: 110.5 °C) will distill first. Collect the fraction that distills at a constant temperature corresponding to the boiling point of the meso isomer.

  • After the first fraction is collected, increase the heating to distill the higher-boiling racemic mixture (BP: 117-119 °C). Collect this in a separate receiving flask.

  • Analyze the purity of the separated fractions using techniques such as gas chromatography or NMR spectroscopy.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and separation of meso-2,3-dichlorobutane.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis start trans-2-Butene reaction Chlorination (Cl2, CH2Cl2, <10°C) start->reaction product Crude Product: meso-2,3-dichlorobutane & (±)-2,3-dichlorobutane reaction->product distillation Fractional Distillation product->distillation meso_product Purified meso-2,3-dichlorobutane distillation->meso_product Lower Boiling Fraction racemic_product Racemic Mixture (±)-2,3-dichlorobutane distillation->racemic_product Higher Boiling Fraction analysis Spectroscopic Characterization (NMR, IR, GC-MS) meso_product->analysis racemic_product->analysis

Synthesis and Separation Workflow.

References

A Technical Guide to the Nomenclature and Stereochemistry of (2R,3S)-2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the nomenclature, stereochemical properties, and analysis of (2R,3S)-2,3-dichlorobutane. As a quintessential example of a meso compound, its study is fundamental to understanding stereoisomerism. This document outlines the application of Cahn-Ingold-Prelog (CIP) priority rules for its systematic naming, presents its physicochemical properties in comparison to its stereoisomers, and provides detailed experimental methodologies for its synthesis and characterization.

Introduction to Stereoisomerism in 2,3-Dichlorobutane (B1630595)

The molecule this compound possesses two stereogenic centers (chiral carbons) at positions C2 and C3. Theoretically, a molecule with 'n' stereocenters can have a maximum of 2^n stereoisomers. For this compound (n=2), this would suggest a maximum of four possible stereoisomers.[1] These are:

  • (2R,3R)-2,3-dichlorobutane

  • (2S,3S)-2,3-dichlorobutane

  • (2R,3S)-2,3-dichlorobutane

  • (2S,3R)-2,3-dichlorobutane

However, due to molecular symmetry, only three distinct stereoisomers of this compound exist.[2] The (2R,3R) and (2S,3S) isomers are non-superimposable mirror images of each other and thus constitute a pair of enantiomers. The (2R,3S) isomer, which is the focus of this guide, is a meso compound.[2]

Nomenclature and Stereochemical Assignment

The unambiguous assignment of the configuration at each stereocenter is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules
  • Assign Priority by Atomic Number : The atoms directly attached to the stereocenter are ranked by their atomic number. The atom with the higher atomic number receives higher priority.

  • First Point of Difference : If two attached atoms are identical, the priority is determined by comparing the atoms attached to them, moving outward from the stereocenter until a "first point of difference" is established.

  • Multiple Bonds : Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.

Assignment for (2R,3S)-2,3-Dichlorobutane

Let's apply the CIP rules to the stereocenters of this compound:

  • For Carbon-2 (C2):

    • The four groups attached are: -Cl, -H, -CH3, and -CHClCH3.

    • Priority Assignment:

      • -Cl ( Chlorine, Z=17)

      • -CHClCH3 (The carbon is attached to Cl, C, H)

      • -CH3 (The carbon is attached to H, H, H)

      • -H (Hydrogen, Z=1)

  • For Carbon-3 (C3):

    • The four groups attached are: -Cl, -H, -CH3, and -CHClCH3.

    • Priority Assignment:

      • -Cl (Chlorine, Z=17)

      • -CHClCH3 (The carbon is attached to Cl, C, H)

      • -CH3 (The carbon is attached to H, H, H)

      • -H (Hydrogen, Z=1)

In the (2R,3S) isomer, when the molecule is oriented with the lowest priority group (-H) pointing away from the viewer, the sequence from priority 1 to 2 to 3 is clockwise (R ectus) for C2 and counter-clockwise (S inister) for C3.

The Meso Compound: (2R,3S)-2,3-Dichlorobutane

A meso compound is an achiral molecule that contains multiple stereocenters.[3] It is characterized by an internal plane of symmetry that makes the molecule superimposable on its mirror image.

For (2R,3S)-2,3-dichlorobutane, a plane of symmetry exists between C2 and C3. This internal mirror plane means that the molecule is achiral, despite the presence of two stereocenters.[2][4] The (2R,3S) and (2S,3R) notations actually describe the very same, superimposable molecule.[4] Consequently, it does not rotate plane-polarized light and is optically inactive.[3] Meso compounds are diastereomers of their chiral counterparts (in this case, the (2R,3R) and (2S,3S) enantiomers).

Data Presentation: Physicochemical Properties

The stereochemical differences between the isomers of this compound result in distinct physical properties. The meso form, being a diastereomer of the enantiomeric pair, has a different boiling point and density.

Propertymeso-(2R,3S)-2,3-Dichlorobutane(±)-racemic-2,3-Dichlorobutane
CAS Number 4028-56-22211-67-8[5]
Molecular Weight 127.01 g/mol [6]127.01 g/mol [5]
Boiling Point 110.5 °C[6]117-119 °C[7]
Melting Point -80.4 °C[6]-80 °C[8]
Density 1.075 g/cm³[6]1.107 g/cm³[7]
Refractive Index 1.4389[6]~1.4420[7]
Optical Rotation 0° (achiral)[3]Equal and opposite for each enantiomer

Note: Data for the racemic mixture represents the properties of a 1:1 mixture of the (2R,3R) and (2S,3S) enantiomers.

Experimental Protocols

Synthesis of meso-2,3-Dichlorobutane via Chlorination of trans-2-Butene

The anti-addition of chlorine to trans-2-butene proceeds through a cyclic chloronium ion intermediate, which results in the stereospecific formation of the meso product.

Objective: To synthesize meso-2,3-dichlorobutane by the electrophilic addition of chlorine to trans-2-butene.

Materials:

  • trans-2-Butene

  • Chlorine gas (Cl₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) as solvent

  • Three-necked round-bottom flask equipped with a gas inlet tube, a condenser, and a dropping funnel

  • Ice bath

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the dry three-necked flask in a well-ventilated fume hood. Cool the flask using an ice bath to maintain a low temperature (0-10 °C).

  • Reactant Preparation: Condense a known amount of trans-2-butene into the flask and dissolve it in the anhydrous solvent.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to prevent a rapid temperature increase and to monitor the reaction by observing the disappearance of the yellow-green color of chlorine.

  • Workup: Once the reaction is complete (indicated by the persistence of the chlorine color), stop the gas flow. Transfer the reaction mixture to a separatory funnel.

  • Neutralization: Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual HCl.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent using a rotary evaporator to isolate the crude meso-2,3-dichlorobutane. The product can be further purified by distillation.

Characterization by Polarimetry

Objective: To confirm the optical inactivity of the synthesized meso-2,3-dichlorobutane.

Materials:

  • Polarimeter

  • Polarimeter cell (1 dm)

  • Synthesized meso-2,3-dichlorobutane

  • A suitable solvent (e.g., chloroform (B151607) or ethanol)

  • Volumetric flask and pipettes

Procedure:

  • Instrument Preparation: Turn on the polarimeter and allow the lamp to warm up for at least 10 minutes.[9]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent that will be used for the sample solution. Ensure no air bubbles are present. Place the cell in the polarimeter and zero the instrument.[9]

  • Sample Preparation: Accurately weigh a sample of the synthesized meso-2,3-dichlorobutane and dissolve it in the solvent in a volumetric flask to create a solution of known concentration (c, in g/mL).[9]

  • Sample Measurement: Rinse the polarimeter cell with a small amount of the sample solution, then fill the cell with the solution, again ensuring no air bubbles are present.

  • Data Acquisition: Place the sample cell in the polarimeter and record the observed optical rotation (α). A meso compound is optically inactive, so the expected observed rotation will be 0°.[3] Any significant deviation from zero may indicate the presence of chiral impurities.

Visualization of Stereochemical Relationships

The logical relationships between the stereoisomers of this compound can be visualized to clarify the unique nature of the meso compound.

G cluster_enantiomers Enantiomers (Chiral) cluster_meso Meso Compound (Achiral) R2R3 (2R,3R)-2,3-dichlorobutane S2S3 (2S,3S)-2,3-dichlorobutane R2R3->S2S3 Mirror Images (Non-superimposable) R2S3 (2R,3S)-2,3-dichlorobutane R2R3->R2S3 Diastereomers S2S3->R2S3 Diastereomers

Stereoisomers of this compound.

References

A Technical Guide to the Research Applications of Dichlorinated Butanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dichlorinated butanes are versatile chemical intermediates that serve as fundamental building blocks in a wide array of applications, ranging from the synthesis of commodity chemicals and polymers to the development of life-saving pharmaceuticals. Their utility stems from the presence of two chlorine atoms, which act as reactive handles for nucleophilic substitution and elimination reactions, allowing for the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the properties, key research applications, and detailed experimental protocols involving various isomers of dichlorinated butane (B89635).

Physicochemical Properties of Dichlorobutane Isomers

The specific placement of the chlorine atoms on the butane backbone significantly influences the physical and chemical properties of the isomers. This variation in properties dictates their suitability for different synthetic applications.

Property1,1-Dichlorobutane1,2-Dichlorobutane1,3-Dichlorobutane1,4-Dichlorobutane (B89584)2,3-Dichlorobutane
CAS Number 541-33-3[1]616-21-7[2][3]1190-22-3[4]110-56-57581-97-7[5]
Molecular Formula C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂
Molecular Weight 127.01 g/mol [1]127.01 g/mol [2][3]127.01 g/mol 127.01 g/mol 127.01 g/mol [6][7]
Boiling Point 114-115 °C124.1 °C[3]131-133 °C155 °C[8]110.5 °C[7]
Melting Point N/A-85.0 °C[9]N/A-37.8 °C-80.4 °C[7]
Density 1.08 g/cm³1.11 g/cm³ @ 25°C[3]1.09 g/cm³1.14 g/cm³1.075 g/cm³[7]
Water Solubility InsolubleLimited / Insoluble[3][9]N/ASlight561.7 mg/L @ 20°C[5]

Key Research and Industrial Applications

Synthesis of Tetrahydrofuran (B95107) (THF) from 1,4-Dichlorobutane

One of the most significant applications of 1,4-dichlorobutane is its role as a precursor to tetrahydrofuran (THF), a ubiquitous solvent and reagent in organic chemistry. The synthesis is typically achieved through hydrolysis in the presence of a strong acid.[10]

The overall reaction involves the substitution of both chlorine atoms with hydroxyl groups to form 1,4-butanediol, which then undergoes acid-catalyzed intramolecular cyclization (dehydration) to yield THF.[10]

THF_Synthesis Dichlorobutane 1,4-Dichlorobutane Butanediol 1,4-Butanediol Dichlorobutane->Butanediol H₂O, H⁺ THF Tetrahydrofuran Butanediol->THF -H₂O, H⁺ Busulfan_Synthesis cluster_reagents Reagents Butanediol 1,4-Butanediol Busulfan Busulfan (1,4-bis(methanesulfonyloxy)butane) Butanediol->Busulfan MesylAnhydride Methanesulfonic Anhydride MesylAnhydride->Busulfan Busulfan_MoA Busulfan Busulfan DNA DNA Strand 1 (Guanine N7) Busulfan->DNA Alkylation Crosslink Interstrand Crosslink DNA->Crosslink DNA2 DNA Strand 2 (Guanine N7) DNA2->Crosslink ReplicationBlock DNA Replication Blocked Crosslink->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

References

Solubility of 2,3-Dichlorobutane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dichlorobutane (B1630595) in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility profile of this compound, extrapolated from the general principles of solubility for halogenated alkanes. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to enable researchers to generate specific data as required. This guide also includes a visualization of the experimental workflow for solubility determination.

Introduction to this compound

This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon with two chlorine atoms attached to the second and third carbon atoms of a butane (B89635) chain. It exists as three stereoisomers: (2R,3R)-2,3-dichlorobutane, (2S,3S)-2,3-dichlorobutane, and meso-2,3-dichlorobutane. Its physical and chemical properties, including solubility, are crucial for its application in organic synthesis and as a potential solvent. This guide will explore its behavior in common organic solvents.

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. However, based on the well-established principle of "like dissolves like," a qualitative assessment of its solubility can be made. As a halogenated alkane, this compound is a relatively nonpolar molecule. Therefore, it is expected to be miscible with or highly soluble in nonpolar and weakly polar organic solvents. Its solubility in polar solvents is anticipated to be lower.

For a related compound, 1,2-dichlorobutane, it is reported to be soluble in non-polar organic solvents such as hexane (B92381) and toluene[1]. This suggests a similar solubility profile for this compound.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarityExpected Solubility of this compound
HexaneC₆H₁₄NonpolarExpected to be soluble
TolueneC₇H₈NonpolarExpected to be soluble
AcetoneC₃H₆OPolar AproticExpected to be soluble
EthanolC₂H₅OHPolar ProticExpected to be soluble
MethanolCH₃OHPolar ProticExpected to be soluble
WaterH₂OPolar Protic561.7 mg/L (at 20 °C)[2][3][4]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in various organic solvents, a standardized experimental protocol is necessary. The following is a detailed methodology based on the widely used isothermal shake-flask method, followed by gravimetric or chromatographic analysis.

Materials and Equipment
  • Solute: this compound (high purity)

  • Solvents: High-purity organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)

  • Apparatus:

    • Analytical balance (±0.0001 g)

    • Thermostatically controlled water bath or incubator shaker

    • Glass vials or flasks with airtight seals

    • Magnetic stirrers and stir bars or orbital shaker

    • Syringes and syringe filters (chemically resistant, e.g., PTFE)

    • Volumetric flasks and pipettes

    • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or a gravimetric setup (evaporating dish, oven).

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The excess solute is crucial to ensure that the solution reaches saturation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12-24 hours) to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Gravimetric Method:

      • Accurately weigh the volumetric flask containing the filtered saturated solution.

      • Evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

      • Dry the remaining solute in an oven at a suitable temperature below its boiling point until a constant weight is achieved.

      • The mass of the dissolved this compound can then be determined by the difference in weight.

    • Gas Chromatography (GC) Method:

      • Dilute the filtered saturated solution to a known concentration with the same solvent.

      • Prepare a series of standard solutions of this compound in the solvent of known concentrations.

      • Inject the standard solutions and the diluted sample solution into the GC.

      • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

      • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow Experimental Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration (Thermostatic Shaking) prep->equil sep Phase Separation (Settling) equil->sep sampling Sampling of Supernatant sep->sampling analysis Analysis sampling->analysis grav Gravimetric Method analysis->grav Option 1 gc Gas Chromatography (GC) Method analysis->gc Option 2 calc Calculation of Solubility grav->calc gc->calc

Caption: A flowchart of the generalized experimental protocol for determining the solubility of a solute in a solvent.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Properties of 2,3-Dichlorobutane (B1630595) Isomers

This guide provides a comprehensive overview of the thermodynamic properties of the stereoisomers of this compound. This compound possesses two chiral centers, leading to the existence of three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[1][2] Understanding the thermodynamic properties of these isomers is crucial for their separation, synthesis, and application in various fields, including chiral synthesis and as model compounds in stereochemical studies.

Isomeric Relationships

The relationship between the stereoisomers of this compound can be visualized as follows:

stereoisomers Stereoisomers of this compound racemic Racemic Mixture ((±)-2,3-Dichlorobutane) enantiomer1 (2R,3R)-2,3-Dichlorobutane racemic->enantiomer1 component enantiomer2 (2S,3S)-2,3-Dichlorobutane racemic->enantiomer2 component meso meso-2,3-Dichlorobutane ((2R,3S)-2,3-Dichlorobutane) racemic->meso diastereomers enantiomer1->enantiomer2 enantiomers enantiomer1->meso diastereomers enantiomer2->meso diastereomers experimental_workflow Experimental Workflow for Thermodynamic Properties cluster_synthesis Sample Preparation cluster_enthalpy Enthalpy of Formation cluster_heat_capacity Heat Capacity & Entropy synthesis Synthesis and Purification of Isomers separation Separation of Stereoisomers (e.g., Chiral Chromatography) synthesis->separation bomb_calorimetry Bomb Calorimetry separation->bomb_calorimetry dsc Differential Scanning Calorimetry (DSC) separation->dsc combustion Combustion of Isomer bomb_calorimetry->combustion data_analysis_h Data Analysis to determine ΔcH° combustion->data_analysis_h hess_law Application of Hess's Law to find ΔfH° data_analysis_h->hess_law gibbs_calc Calculation of Gibbs Free Energy (ΔG° = ΔH° - TΔS°) hess_law->gibbs_calc heating Controlled Heating of Sample dsc->heating data_analysis_c Data Analysis to determine Cp heating->data_analysis_c entropy_calc Calculation of S° from Cp data data_analysis_c->entropy_calc entropy_calc->gibbs_calc computational_workflow Computational Workflow for Thermodynamic Properties start Define Molecular Structure (Isomer of this compound) geom_opt Geometry Optimization start->geom_opt Select level of theory and basis set freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry thermochem Thermochemical Analysis freq_calc->thermochem Vibrational Frequencies and Zero-Point Vibrational Energy results Thermodynamic Properties (ΔfH°, S°, Cp, ΔfG°) thermochem->results

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of meso-2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of specific stereoisomers is a cornerstone of modern organic chemistry and drug development. meso-2,3-Dichlorobutane is an achiral molecule possessing two chiral centers, making it a valuable model for studying stereospecific reactions. Its synthesis via the chlorination of trans-2-butene is a classic example of a stereospecific anti-addition reaction. This protocol provides a detailed methodology for the synthesis, purification, and characterization of meso-2,3-dichlorobutane.

Principle and Stereochemistry

The synthesis of meso-2,3-dichlorobutane is achieved through the electrophilic addition of chlorine to trans-2-butene. The reaction proceeds through a cyclic chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs from the side opposite to the chloronium ion bridge, resulting in an anti-addition of the two chlorine atoms. This stereospecificity dictates that the chlorination of trans-2-butene exclusively yields the meso product, while the chlorination of cis-2-butene (B86535) would yield a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the reactants and the desired product.

Table 1: Reactant Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
trans-2-ButeneC₄H₈56.110.90.604
ChlorineCl₂70.90-34.040.003214 (gas)
Dichloromethane (B109758)CH₂Cl₂84.9339.61.326

Table 2: Product Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
meso-2,3-DichlorobutaneC₄H₈Cl₂127.01110.5-80.41.0751.4389

Experimental Protocol

This protocol is based on general procedures for the ionic chlorination of alkenes and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • trans-2-Butene

  • Chlorine gas

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • NMR tubes and deuterated chloroform (B151607) (CDCl₃)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask with a magnetic stirrer. Fit one neck with a gas inlet tube extending below the surface of the future solvent. Fit the other necks with a thermometer and a drying tube filled with calcium chloride.

  • Cooling and Dissolution: Place the flask in an ice bath and allow it to cool to 0-5 °C. Add 100 mL of anhydrous dichloromethane to the flask.

  • Addition of Alkene: Carefully bubble a known mass of trans-2-butene gas through the stirred dichloromethane until the desired amount has been dissolved. Alternatively, condense a known volume of liquefied trans-2-butene into the cooled solvent.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas.

  • Quenching: Once the reaction is complete (indicated by the persistence of the chlorine color), stop the flow of chlorine gas and bubble nitrogen gas through the solution to remove any excess dissolved chlorine.

  • Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 5% aqueous sodium bicarbonate solution and 50 mL of water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the crude meso-2,3-dichlorobutane.

  • Purification (Optional): The product can be further purified by fractional distillation.

  • Characterization: Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Reaction Mechanism

The following diagram illustrates the stereospecific anti-addition of chlorine to trans-2-butene.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product trans-2-butene trans-2-Butene Cl2 Cl₂ chloronium Cyclic Chloronium Ion Cl2->chloronium meso meso-2,3-Dichlorobutane chloronium->meso Nucleophilic attack by Cl⁻ (anti-addition)

Caption: Mechanism of stereoselective synthesis.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.

experimental_workflow setup 1. Reaction Setup cooling 2. Cooling and Dissolution of trans-2-Butene setup->cooling chlorination 3. Chlorination cooling->chlorination quenching 4. Quenching chlorination->quenching workup 5. Aqueous Work-up quenching->workup drying 6. Drying and Solvent Removal workup->drying purification 7. Purification (Distillation) drying->purification characterization 8. Characterization (NMR) purification->characterization

Caption: Experimental procedure workflow.

References

Application Notes and Protocols for the Enantiomeric Separation of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobutane (B1630595) is a chiral molecule existing as a pair of enantiomers, (2R,3R)-dichlorobutane and (2S,3S)-dichlorobutane, along with an achiral meso diastereomer. The distinct stereoisomers of chiral compounds can exhibit different biological activities, making their separation and analysis crucial in fields such as pharmaceutical development, toxicology, and environmental science. This document provides a detailed protocol for the enantiomeric separation of this compound using chiral gas chromatography (GC), a powerful and widely used technique for the analysis of volatile chiral compounds.

Principle of Separation

The separation of enantiomers by chiral GC is achieved through the use of a chiral stationary phase (CSP). The stationary phase is coated on the inner wall of the capillary column and contains a single enantiomer of a chiral selector. As the racemic mixture of this compound passes through the column, the enantiomers form transient diastereomeric complexes with the chiral selector. These complexes have different association constants, leading to different retention times for each enantiomer and thus their separation. Cyclodextrin-based CSPs are particularly effective for the separation of halogenated hydrocarbons due to their ability to form inclusion complexes.

Data Presentation

Table 1: Representative Quantitative Data for Chiral GC Separation of Small Halogenated Alkanes on an Astec CHIRALDEX G-TA Column

AnalyteEnantiomerRetention Time (min) (Approximate)Resolution (Rs)Separation Factor (α)
2-Chlorobutane (B165301) Enantiomer 15.21.81.05
Enantiomer 25.4
2-Bromobutane (B33332) Enantiomer 16.82.11.06
Enantiomer 27.1

Note: The retention times for this compound are expected to be longer than those for 2-chlorobutane and 2-bromobutane due to the presence of a second chlorine atom, which increases the boiling point and potential for interaction with the stationary phase. The exact retention times and resolution will need to be determined experimentally.

Experimental Protocol

This protocol describes a general method for the separation of this compound enantiomers using a commercially available cyclodextrin-based chiral capillary GC column.

1. Instrumentation and Materials

  • Gas Chromatograph (GC): Equipped with a split/splitless injector, a flame ionization detector (FID), and an electronic pressure controller.

  • Chiral GC Column: Astec CHIRALDEX G-TA (30 m x 0.25 mm I.D., 0.12 µm film thickness) or equivalent gamma-cyclodextrin-based column derivatized with trifluoroacetyl groups.

  • Carrier Gas: Hydrogen or Helium (high purity).

  • Syringes: For sample injection.

  • Sample: A racemic mixture of this compound dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

2. GC Conditions

  • Injector Temperature: 200 °C

  • Detector Temperature: 250 °C

  • Carrier Gas: Hydrogen

  • Flow Rate: 1.0 mL/min (constant flow)

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40 °C

    • Hold for 2 minutes

    • Ramp at 2 °C/min to 100 °C

    • Hold for 5 minutes

3. Sample Preparation

  • Prepare a stock solution of the racemic this compound mixture in dichloromethane at a concentration of 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a suitable concentration for GC analysis, typically in the range of 1-10 µg/mL.

4. Analysis Procedure

  • Equilibrate the GC system with the specified conditions until a stable baseline is achieved.

  • Inject 1 µL of the prepared sample into the GC.

  • Start the data acquisition and the oven temperature program.

  • Record the chromatogram. The two enantiomers of this compound should elute as separate peaks. The meso form, being a diastereomer, will have a different retention time from the enantiomeric pair.

  • Identify the peaks corresponding to the (2R,3R) and (2S,3S) enantiomers and the meso-2,3-dichlorobutane.

  • Integrate the peak areas to determine the enantiomeric ratio and enantiomeric excess (ee).

5. Method Optimization

  • Temperature Program: The temperature ramp rate and initial/final temperatures can be adjusted to optimize the resolution between the enantiomeric peaks. A slower ramp rate or lower isothermal temperature often improves resolution but increases analysis time.

  • Carrier Gas Flow Rate: The flow rate can be optimized to achieve the best column efficiency and resolution.

  • Chiral Stationary Phase: If adequate separation is not achieved, screening other cyclodextrin-based CSPs (e.g., derivatized beta-cyclodextrins) may be necessary.

Visualizations

Experimental Workflow

G Experimental Workflow for Chiral GC Separation cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Dissolve racemic this compound in volatile solvent (e.g., Dichloromethane) prep2 Prepare a ~1 mg/mL stock solution prep1->prep2 prep3 Perform serial dilutions as needed (e.g., to 1-10 µg/mL) prep2->prep3 gc1 Set up GC with chiral column and specified method parameters prep3->gc1 gc2 Inject 1 µL of prepared sample gc1->gc2 gc3 Run temperature program and acquire data gc2->gc3 data1 Record chromatogram gc3->data1 data2 Identify peaks for enantiomers and meso compound data1->data2 data3 Integrate peak areas data2->data3 data4 Calculate enantiomeric ratio and enantiomeric excess (ee) data3->data4

Caption: Workflow for the chiral GC separation and analysis of this compound enantiomers.

Logical Relationship of Separation Techniques

G Logical Relationship of Chiral Separation Techniques cluster_chromatography Chromatographic Methods cluster_non_chromatography Other Methods cluster_params_gc Key Parameters for Chiral GC racemic_mixture Racemic Mixture (e.g., this compound) chiral_gc Chiral Gas Chromatography (GC) racemic_mixture->chiral_gc chiral_hplc Chiral High-Performance Liquid Chromatography (HPLC) racemic_mixture->chiral_hplc chiral_sfc Chiral Supercritical Fluid Chromatography (SFC) racemic_mixture->chiral_sfc crystallization Fractional Crystallization (of Diastereomeric Derivatives) racemic_mixture->crystallization enzymatic Enzymatic Resolution racemic_mixture->enzymatic separated_enantiomers separated_enantiomers chiral_gc->separated_enantiomers Separated Enantiomers csp_gc Chiral Stationary Phase (e.g., Cyclodextrin-based) chiral_gc->csp_gc temp_prog Temperature Program chiral_gc->temp_prog carrier_gas Carrier Gas Flow Rate chiral_gc->carrier_gas chiral_hplc->separated_enantiomers chiral_sfc->separated_enantiomers crystallization->separated_enantiomers enzymatic->separated_enantiomers

Caption: Overview of techniques for chiral separation and key parameters for chiral GC.

Application Notes and Protocols: The Reaction of 2,3-Dichlorobutane with Magnesium – A Case Study in Elimination versus Grignard Reagent Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail the reaction of the vicinal dihalide, 2,3-dichlorobutane (B1630595), with magnesium metal. Contrary to the typical synthesis of Grignard reagents from monohaloalkanes, the reaction of this compound with magnesium does not yield a stable di-Grignard reagent. Instead, it predominantly undergoes an elimination reaction to form 2-butene (B3427860). This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols to investigate this transformation, and expected outcomes. The stereochemical implications of the reaction, which can serve as a practical example of stereospecific elimination, are also discussed. This information is valuable for researchers in organic synthesis and medicinal chemistry, as it highlights a significant limitation and alternative reaction pathway when working with vicinal dihalides in the context of Grignard reagent formation.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the generation of highly nucleophilic organomagnesium halides (Grignard reagents). These reagents are typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. While this reaction is highly effective for monohaloalkanes, its application to dihaloalkanes can lead to different and often unexpected products, depending on the relative positions of the halogen atoms.

When the two halogen atoms are on adjacent carbons (a vicinal dihalide), such as in this compound, the formation of a stable Grignard reagent is disfavored. The initial formation of a carbon-magnesium bond at one carbon results in a transient species that readily undergoes intramolecular elimination of the second halide, leading to the formation of an alkene. This process, known as dehalogenation, is a significant competing pathway that prevents the formation of the desired di-Grignard reagent.

These notes provide a detailed examination of this phenomenon using this compound as a model substrate. The primary application of this reaction is not the formation of a Grignard reagent for subsequent reactions, but rather the synthesis of 2-butene or as a demonstrative experiment for stereospecific elimination reactions.

Competing Reaction Pathways

The reaction of this compound with magnesium can theoretically proceed via two pathways: the formation of a di-Grignard reagent or an elimination reaction. As illustrated in the diagram below, the elimination pathway is significantly favored.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products This compound This compound Di-Grignard Reagent Di-Grignard Reagent This compound->Di-Grignard Reagent Disfavored Pathway (Grignard Formation) 2-Butene 2-Butene This compound->2-Butene Favored Pathway (Elimination) Mg Mg MgCl2 MgCl2

Caption: Competing pathways for the reaction of this compound with magnesium.

Stereochemical Considerations

The elimination of halogens from the stereoisomers of this compound is expected to be stereospecific, proceeding through an anti-periplanar transition state. This has direct consequences for the isomeric composition of the 2-butene product.

  • meso-2,3-Dichlorobutane : The anti-periplanar arrangement of the two chlorine atoms in the reactive conformation leads to the formation of trans-2-butene .

  • (2R,3R)- or (2S,3S)-2,3-Dichlorobutane : The anti-periplanar arrangement of the chlorine atoms in these enantiomers results in the formation of cis-2-butene .

Data Presentation

Starting MaterialMajor Organic ProductMinor/Side ProductsExpected Yield of Major Product
meso-2,3-Dichlorobutanetrans-2-buteneNegligible Grignard reagent, oligomersHigh
(±)-2,3-Dichlorobutanecis-2-buteneNegligible Grignard reagent, oligomersHigh

Experimental Protocols

This protocol is designed to demonstrate the elimination reaction of this compound and to analyze the gaseous product.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous ether is extremely flammable and volatile; ensure there are no ignition sources nearby.

  • Magnesium turnings are flammable.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Materials:

  • This compound (either meso or racemic)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an activator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Gas outlet adapter

  • Gas collection apparatus (e.g., gas syringe or collection over water)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Drying tube (filled with calcium chloride)

Experimental Workflow:

G cluster_setup Apparatus Setup cluster_reaction Reaction cluster_analysis Product Analysis A Assemble dry three-necked flask with condenser, dropping funnel, and gas outlet B Add magnesium turnings and an iodine crystal to the flask A->B C Charge dropping funnel with this compound in anhydrous ether B->C D Add a small amount of the ether solution to initiate the reaction C->D E Once initiated, add the remaining solution dropwise D->E F Gently reflux the mixture until the magnesium is consumed E->F G Collect the gaseous product (2-butene) via the gas outlet F->G H Analyze the collected gas by Gas Chromatography (GC) or GC-MS G->H I Identify the isomeric composition of the 2-butene product H->I

Caption: Experimental workflow for the magnesium-mediated elimination of this compound.

Procedure:

  • Apparatus Setup :

    • Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.

    • Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and a gas outlet adapter connected to a gas collection system.

    • Place magnesium turnings (1.2 equivalents) and a single crystal of iodine into the flask.

  • Reaction Initiation :

    • Prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the this compound solution to the flask containing the magnesium.

    • The reaction is initiated when the brown color of the iodine disappears and the ether begins to gently reflux. Gentle warming with a heat gun may be necessary to start the reaction.

  • Reaction Progression :

    • Once the reaction has started, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle reflux.

    • The gaseous product, 2-butene, will evolve and can be collected.

    • After the addition is complete, continue to stir the mixture and gently reflux until the magnesium is consumed or gas evolution ceases.

  • Product Analysis :

    • The collected gas can be analyzed by Gas Chromatography (GC) to determine the isomeric purity of the 2-butene (cis vs. trans).

    • The identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

The reaction of this compound with magnesium serves as an important illustration of how the structure of a haloalkane can dramatically influence the outcome of a reaction intended to form a Grignard reagent. For vicinal dihalides, elimination to form an alkene is the predominant pathway. This reaction can be a useful synthetic method for the stereospecific preparation of alkenes from stereochemically pure dihalides. Researchers planning syntheses that involve dihaloalkanes should be aware of this competing elimination reaction to avoid unexpected outcomes and to potentially leverage it for alkene synthesis.

Application Notes and Protocols for the Dehydrochlorination of 2,3-Dichlorobutane to Form Butenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrochlorination of 2,3-dichlorobutane (B1630595) is a classic example of an E2 (elimination, bimolecular) reaction, a fundamental transformation in organic synthesis. This process involves the removal of a proton and a chloride ion from adjacent carbon atoms to form a carbon-carbon double bond, yielding a mixture of butene isomers. The stereochemistry of the starting this compound stereoisomers—meso, (2R,3R), and (2S,3S)—plays a crucial role in determining the ratio of the resulting butene products: 1-butene, cis-2-butene, and trans-2-butene.

This document provides detailed application notes on the stereochemical principles governing this reaction and experimental protocols for carrying out the dehydrochlorination using different bases, along with methods for product analysis.

Reaction Principles and Stereochemistry

The dehydrochlorination of this compound proceeds via an E2 mechanism.[1][2] This mechanism is a concerted, one-step process where a base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the leaving group (a chloride ion), and the leaving group departs simultaneously. A key requirement for the E2 reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group, meaning they must be in the same plane and oriented at a dihedral angle of 180°.[3][4] This stereochemical constraint dictates the product distribution for each stereoisomer of this compound.

The choice of base also significantly influences the product distribution. Smaller, unhindered bases like sodium ethoxide (NaOEt) tend to favor the formation of the more substituted, thermodynamically more stable alkene (Zaitsev's rule).[1] In contrast, bulky, sterically hindered bases such as potassium tert-butoxide (KOtBu) preferentially abstract the more accessible, less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product).[5]

Experimental Protocols

Dehydrochlorination of meso-2,3-Dichlorobutane with Sodium Ethoxide in Ethanol (B145695)

This protocol is designed to illustrate the stereospecific outcome of the E2 reaction on a meso starting material with an unhindered base.

Materials:

  • meso-2,3-Dichlorobutane

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph with a suitable column for separating butene isomers

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add 2.3 g of sodium metal to 50 mL of anhydrous ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 6.35 g of meso-2,3-dichlorobutane. Equip the flask with a reflux condenser protected by a drying tube.

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle for 4 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Wash the combined organic extracts with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation. The butene products are volatile and should be collected in a cold trap or analyzed directly from the solution.

  • Analysis: Analyze the product mixture using gas chromatography to determine the relative percentages of the butene isomers.

Dehydrochlorination of Racemic (2R,3R)/(2S,3S)-2,3-Dichlorobutane with Potassium tert-Butoxide in tert-Butanol

This protocol demonstrates the effect of a bulky base on the dehydrochlorination of a racemic mixture.

Materials:

  • Racemic this compound ((2R,3R) and (2S,3S) mixture)

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Pentane (B18724)

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous calcium chloride

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas chromatograph

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 9.0 g of potassium tert-butoxide in 100 mL of anhydrous tert-butanol. Add 6.35 g of racemic this compound to the solution.

  • Reaction: Stir the mixture at 50°C for 6 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 50 mL of saturated ammonium chloride solution.

  • Extraction: Extract the product mixture with pentane (3 x 40 mL).

  • Drying: Dry the combined organic layers with anhydrous calcium chloride.

  • Analysis: Due to the volatility of the butene products, it is recommended to analyze the pentane solution directly by gas chromatography.

Data Presentation

The following tables summarize the expected product distribution from the dehydrochlorination of the different stereoisomers of this compound based on the principles of the E2 mechanism. The provided values for 2-bromobutane (B33332) with sodium ethoxide are used as a close analogy for the expected Zaitsev products from this compound.[6]

Table 1: Predicted Product Distribution for the Dehydrochlorination of meso-2,3-Dichlorobutane

Base/Solvent1-Butene (%)cis-2-Butene (%)trans-2-Butene (%)
NaOEt/EtOHMinorMinorMajor

Table 2: Predicted Product Distribution for the Dehydrochlorination of (2R,3R)- and (2S,3S)-2,3-Dichlorobutane (Racemic Mixture)

Base/Solvent1-Butene (%)cis-2-Butene (%)trans-2-Butene (%)
NaOEt/EtOH~10-15~20-25~60-70
KOtBu/tBuOHMajorMinorMinor

Visualizations

Reaction Pathways

The following diagrams illustrate the stereochemical pathways for the dehydrochlorination of the different stereoisomers of this compound.

dehydrochlorination_meso meso meso-2,3-Dichlorobutane anti_trans Anti-periplanar conformation meso->anti_trans Rotation trans_butene trans-2-Butene anti_trans->trans_butene E2 Elimination (NaOEt)

Caption: E2 elimination of meso-2,3-dichlorobutane.

dehydrochlorination_racemic racemic Racemic this compound ((2R,3R) and (2S,3S)) anti_cis Anti-periplanar conformation 1 racemic->anti_cis Rotation anti_trans Anti-periplanar conformation 2 racemic->anti_trans Rotation cis_butene cis-2-Butene anti_cis->cis_butene E2 Elimination trans_butene trans-2-Butene anti_trans->trans_butene E2 Elimination

Caption: E2 elimination of racemic this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the dehydrochlorination reaction and product analysis.

experimental_workflow start Start reaction Dehydrochlorination Reaction (Base, Solvent, Heat) start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Layer workup->drying analysis Gas Chromatography Analysis drying->analysis end End analysis->end

Caption: General experimental workflow.

Conclusion

The dehydrochlorination of this compound serves as an excellent model system for studying the stereochemical intricacies of the E2 reaction. The product distribution of butene isomers is highly dependent on the stereochemistry of the starting material and the steric bulk of the base employed. The detailed protocols and principles outlined in these application notes provide a solid foundation for researchers to further explore and utilize this important elimination reaction in organic synthesis.

References

Synthesis of 2,3-Butanediamine from 2,3-Dichlorobutane: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2,3-butanediamine, a valuable building block in medicinal chemistry and materials science, using 2,3-dichlorobutane (B1630595) as the starting material. Due to the propensity of secondary dihalides to undergo elimination reactions, a direct conversion to the diamine is often inefficient. Therefore, this application note details a robust, multi-step synthetic pathway designed to circumvent these challenges and afford the desired product in a controlled manner. The protocol involves the initial hydrolysis of this compound to 2,3-butanediol (B46004), followed by the conversion of the diol to a more reactive intermediate, 2,3-butanediol ditosylate, which is subsequently displaced by an amine source to yield 2,3-butanediamine.

Introduction

Vicinal diamines, such as 2,3-butanediamine, are crucial synthons in the development of pharmaceuticals, agrochemicals, and specialty polymers. Their ability to form stable complexes with metals also makes them important ligands in catalysis. While various methods exist for the synthesis of diamines, the use of readily available starting materials like this compound is of significant interest. However, the direct nucleophilic substitution of this compound with ammonia (B1221849) or other simple amines is often plagued by low yields due to competing E2 elimination reactions, which lead to the formation of unsaturated byproducts.

To address this, the following protocol outlines a more reliable three-step synthesis that proceeds through a diol intermediate. This approach leverages the conversion of the chloro groups to hydroxyl groups, which can then be transformed into excellent leaving groups (tosylates) to facilitate a more efficient double nucleophilic substitution with an amine source.

Overall Synthetic Pathway

The synthesis of 2,3-butanediamine from this compound is accomplished via the following three-step sequence:

  • Hydrolysis: this compound is hydrolyzed to 2,3-butanediol.

  • Tosylation: 2,3-Butanediol is converted to 2,3-butanediol ditosylate.

  • Amination: 2,3-Butanediol ditosylate reacts with an amine source to produce 2,3-butanediamine.

Synthetic Pathway start This compound intermediate1 2,3-Butanediol start->intermediate1 Step 1: Hydrolysis (H2O, Na2CO3) intermediate2 2,3-Butanediol Ditosylate intermediate1->intermediate2 Step 2: Tosylation (TsCl, Pyridine) end_product 2,3-Butanediamine intermediate2->end_product Step 3: Amination (NH3 or NaN3 then H2/Pd)

Caption: Multi-step synthesis of 2,3-butanediamine.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2,3-Butanediol from this compound

ParameterValue
Reactants
This compound1.0 eq.
Sodium Carbonate (Na₂CO₃)2.2 eq.
Water20 Vol.
Reaction Conditions
Temperature100 °C (Reflux)
Reaction Time24 h
Product
Yield~70-80%

Table 2: Synthesis of 2,3-Butanediol Ditosylate from 2,3-Butanediol

ParameterValue
Reactants
2,3-Butanediol1.0 eq.
p-Toluenesulfonyl Chloride (TsCl)2.5 eq.
Pyridine (B92270)10 Vol.
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time12 h
Product
Yield~85-95%

Table 3: Synthesis of 2,3-Butanediamine from 2,3-Butanediol Ditosylate

ParameterValue
Reactants (Method A: Direct Amination)
2,3-Butanediol Ditosylate1.0 eq.
Ammonia (in sealed tube)Excess
Reaction Conditions (Method A)
Temperature100-120 °C
Reaction Time48 h
Reactants (Method B: Azide (B81097) Route)
2,3-Butanediol Ditosylate1.0 eq.
Sodium Azide (NaN₃)2.5 eq.
Solvent (DMF)10 Vol.
Reaction Conditions (Method B - Step 1)
Temperature80-100 °C
Reaction Time12-24 h
Reactants (Method B - Step 2)
Intermediate Diazide1.0 eq.
Hydrogen Gas (H₂)1 atm
Catalyst (Pd/C)10 mol%
Solvent (Ethanol)10 Vol.
Reaction Conditions (Method B - Step 2)
TemperatureRoom Temp.
Reaction Time12-24 h
Product
Yield (Method A)Moderate
Yield (Method B)Good to High

Experimental Protocols

Step 1: Synthesis of 2,3-Butanediol from this compound

Materials:

  • This compound

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.), sodium carbonate (2.2 eq.), and deionized water (20 Vol.).

  • Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 10 Vol.).

  • Combine the organic layers and wash with brine (1 x 10 Vol.).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford 2,3-butanediol as a colorless oil.

Step 2: Synthesis of 2,3-Butanediol Ditosylate from 2,3-Butanediol

Materials:

  • 2,3-Butanediol

  • p-Toluenesulfonyl Chloride (TsCl)

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,3-butanediol (1.0 eq.) in pyridine (10 Vol.) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Pour the reaction mixture into cold 1 M HCl (20 Vol.) and extract with dichloromethane (3 x 10 Vol.).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 Vol.) and brine (1 x 10 Vol.).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-butanediol ditosylate as a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water).

Step 3: Synthesis of 2,3-Butanediamine from 2,3-Butanediol Ditosylate

Two alternative methods are provided for this final step. Method B is generally preferred due to milder conditions and potentially higher yields.

Method A: Direct Amination with Ammonia

Materials:

  • 2,3-Butanediol Ditosylate

  • Liquid Ammonia

  • Sealed pressure tube

  • Heating source

Procedure:

  • Place 2,3-butanediol ditosylate (1.0 eq.) in a heavy-walled pressure tube.

  • Carefully add an excess of liquid ammonia to the tube at low temperature (-78 °C, dry ice/acetone bath).

  • Seal the tube and allow it to warm to room temperature behind a blast shield.

  • Heat the tube to 100-120 °C for 48 hours.

  • After cooling, carefully open the tube and allow the excess ammonia to evaporate in a well-ventilated fume hood.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform).

  • Dry the organic extract and concentrate to obtain the crude 2,3-butanediamine. Purification can be achieved by distillation under reduced pressure.

Method B: Synthesis via Diazide Intermediate

Materials:

  • 2,3-Butanediol Ditosylate

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF)

  • Palladium on Carbon (Pd/C, 10%)

  • Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Round-bottom flasks

  • Heating mantle

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure (Step 3B-1: Synthesis of 2,3-Diazidobutane):

  • Dissolve 2,3-butanediol ditosylate (1.0 eq.) in dimethylformamide (10 Vol.) in a round-bottom flask.

  • Add sodium azide (2.5 eq.) to the solution and heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature and pour it into water (20 Vol.).

  • Extract the aqueous mixture with diethyl ether (3 x 10 Vol.).

  • Wash the combined organic layers with water (2 x 10 Vol.) and brine (1 x 10 Vol.).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Caution: organic azides can be explosive, avoid excessive heat and friction).

Procedure (Step 3B-2: Reduction of 2,3-Diazidobutane to 2,3-Butanediamine):

  • Dissolve the crude 2,3-diazidobutane from the previous step in ethanol (10 Vol.) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (10 mol%) to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to afford the crude 2,3-butanediamine. The product can be purified by distillation under reduced pressure.

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Tosylation cluster_step3 Step 3: Amination (Method B) s1_start Mix this compound, Na2CO3, and Water s1_reflux Reflux for 24h s1_start->s1_reflux s1_extract Extract with Diethyl Ether s1_reflux->s1_extract s1_dry Dry and Concentrate s1_extract->s1_dry s1_product 2,3-Butanediol s1_dry->s1_product s2_start Dissolve 2,3-Butanediol in Pyridine s1_product->s2_start s2_add Add TsCl at 0°C s2_start->s2_add s2_stir Stir for 12h s2_add->s2_stir s2_workup Acidic Workup and Extraction s2_stir->s2_workup s2_purify Dry, Concentrate, and Recrystallize s2_workup->s2_purify s2_product 2,3-Butanediol Ditosylate s2_purify->s2_product s3_start React Ditosylate with NaN3 in DMF s2_product->s3_start s3_workup1 Workup and Extraction s3_start->s3_workup1 s3_intermediate 2,3-Diazidobutane s3_workup1->s3_intermediate s3_reduction Hydrogenate with H2, Pd/C in Ethanol s3_intermediate->s3_reduction s3_filter Filter and Concentrate s3_reduction->s3_filter s3_product 2,3-Butanediamine s3_filter->s3_product

Caption: Detailed experimental workflow for the synthesis.

Application Notes and Protocols for the Chlorination of But-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chlorination of cis- and trans-but-2-ene. The reaction is a classic example of electrophilic addition to an alkene, with important stereochemical implications. The protocols and data presented are intended to guide researchers in setting up the experiment, understanding the reaction mechanism, and predicting the product distribution.

Reaction Mechanisms

The chlorination of but-2-ene can proceed through two primary pathways: ionic (electrophilic) addition and free-radical chlorination. The predominant mechanism is determined by the reaction conditions, such as the presence or absence of UV light and the nature of the solvent.[1]

Ionic (Electrophilic) Addition: In the absence of light, the reaction proceeds via an electrophilic addition mechanism. The chlorine molecule is polarized as it approaches the electron-rich double bond of but-2-ene. This leads to the formation of a cyclic chloronium ion intermediate. The chloride ion then attacks the chloronium ion from the side opposite to the bridging chlorine, resulting in an anti-addition of the two chlorine atoms.[1]

Free-Radical Chlorination: In the presence of UV light or at high temperatures, the reaction can proceed through a free-radical mechanism. This pathway can lead to a mixture of addition and substitution products.[1] This document will focus on the ionic addition pathway, which is more common for preparative purposes in a laboratory setting.

Stereochemistry of the Reaction

The stereochemistry of the starting but-2-ene isomer dictates the stereochemistry of the resulting 2,3-dichlorobutane (B1630595) product in the ionic addition reaction.

  • Chlorination of cis-but-2-ene results in the formation of a racemic mixture of (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane.[1]

  • Chlorination of trans-but-2-ene results in the formation of the achiral meso-2,3-dichlorobutane.

This stereospecificity is a direct consequence of the anti-addition mechanism via the cyclic chloronium ion intermediate.

Quantitative Data Presentation

The product distribution of the gas-phase chlorination of cis- and trans-2-butene at 700 Torr is summarized in the table below.

Starting AlkeneProductYield (%)
cis-But-2-enemeso-2,3-Dichlorobutane47
DL-2,3-Dichlorobutane18
3-Chloro-1-butene13
cis-1-Chloro-2-butene13
trans-1-Chloro-2-butene2
trans-But-2-ene8
trans-But-2-enemeso-2,3-Dichlorobutane48
DL-2,3-Dichlorobutane17
3-Chloro-1-butene12
cis-1-Chloro-2-butene2
trans-1-Chloro-2-butene16
cis-But-2-ene2

Data sourced from a study on the gas-phase reaction of chlorine atoms with cis- and trans-2-butene.[2]

Experimental Protocols

This section provides a detailed protocol for the ionic chlorination of cis-but-2-ene in a dichloromethane (B109758) solvent.

Materials and Equipment
  • cis-But-2-ene

  • Chlorine gas

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

Safety Precautions
  • Chlorine gas is highly toxic and corrosive. All manipulations involving chlorine gas must be performed in a well-ventilated fume hood.[3][4] Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[4] A self-contained breathing apparatus should be available in case of emergency.[5]

  • But-2-ene is a flammable gas. Handle away from ignition sources.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.

Experimental Procedure
  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a gas inlet tube, a magnetic stir bar, and a stopper in a fume hood. Place the flask in an ice bath to maintain a low temperature.

  • Addition of Reactants: Condense approximately 10 mL of cis-but-2-ene into the cooled flask. Add 50 mL of anhydrous dichloromethane to the flask.

  • Chlorination: Begin stirring the solution and slowly bubble chlorine gas through the gas inlet tube into the solution. The rate of chlorine addition should be controlled to maintain the reaction temperature below 10 °C.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the color of the solution. The yellow-green color of chlorine will disappear as it is consumed. The reaction is considered complete when the yellow-green color persists, indicating an excess of chlorine.[1]

  • Quenching and Workup:

    • Once the reaction is complete, stop the flow of chlorine gas. Bubble nitrogen gas through the solution to remove any excess dissolved chlorine.[1]

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any hydrochloric acid formed during the reaction.[1]

    • Wash the organic layer with 50 mL of water.[1]

    • Dry the organic layer over anhydrous magnesium sulfate.[1]

    • Filter the solution to remove the drying agent.

  • Product Analysis: The resulting solution contains a mixture of this compound isomers. The product distribution can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Reaction Pathway: Ionic Chlorination of cis-But-2-ene

Chlorination_Pathway Ionic Chlorination of cis-But-2-ene cluster_start Reactants cluster_intermediate Intermediate cluster_product Products cis-But-2-ene cis-But-2-ene Chloronium Ion Chloronium Ion cis-But-2-ene->Chloronium Ion + Cl2 Chlorine (Cl2) Chlorine (Cl2) Racemic (2R,3R)- and (2S,3S)-2,3-Dichlorobutane Racemic (2R,3R)- and (2S,3S)-2,3-Dichlorobutane Chloronium Ion->Racemic (2R,3R)- and (2S,3S)-2,3-Dichlorobutane + Cl- (anti-attack)

Caption: Ionic chlorination mechanism of cis-but-2-ene.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Chlorination A Setup Reaction Apparatus (Three-necked flask, gas inlet, stirrer) B Cool Flask in Ice Bath A->B C Add cis-But-2-ene and Dichloromethane B->C D Bubble Chlorine Gas into Solution (Maintain T < 10°C) C->D E Monitor Reaction (Disappearance of Chlorine Color) D->E F Quench Reaction (Stop Cl2 flow, Purge with N2) E->F Reaction Complete G Workup: - Wash with NaHCO3 - Wash with H2O F->G H Dry Organic Layer (Anhydrous MgSO4) G->H I Filter to Remove Drying Agent H->I J Product Analysis (GC-MS) I->J

Caption: Workflow for the chlorination of but-2-ene.

References

Application Notes and Protocols for the Quantification of 2,3-Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorobutane (B1630595) is a chlorinated hydrocarbon with three stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane. The accurate quantification of these individual isomers is crucial in various fields, including chemical synthesis, environmental analysis, and pharmaceutical development, as different stereoisomers can exhibit distinct chemical and biological properties. This document provides detailed application notes and experimental protocols for the analytical quantification of this compound isomers using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound isomers:

  • Chiral Gas Chromatography (GC): This technique is ideal for the separation and quantification of all three stereoisomers. By employing a chiral stationary phase, it is possible to resolve the enantiomeric pair and separate them from the meso diastereomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to differentiate and quantify the diastereomers (meso vs. enantiomeric pair) based on their distinct chemical shifts. While standard NMR cannot distinguish between enantiomers, it provides a powerful tool for analyzing diastereomeric ratios.

Section 1: Chiral Gas Chromatography (GC) Analysis

Chiral GC is the method of choice for the complete separation and quantification of the (2R,3R), (2S,3S), and meso isomers of this compound. The selection of an appropriate chiral stationary phase is critical for achieving baseline separation.

Experimental Protocol: Chiral GC-FID

This protocol outlines the setup and execution of a chiral GC method with Flame Ionization Detection (FID) for the analysis of this compound isomers.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a cyclodextrin-based column such as a derivative of β-cyclodextrin, which has shown success in separating halogenated hydrocarbons).

2. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of known concentrations for each available isomer to establish a calibration curve for quantification.

3. GC Conditions:

ParameterValue
Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 2 °C/min to 120 °C
Hold at 120 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

4. Data Analysis:

  • Identify the peaks corresponding to the meso, (2R,3R), and (2S,3S) isomers based on their retention times. The elution order will depend on the specific chiral stationary phase used.

  • Integrate the peak area for each isomer.

  • Quantify the concentration of each isomer using the calibration curve generated from the standards. The relative amounts of each isomer can be determined from the peak area percentages.

Quantitative Data Summary (Hypothetical GC Data)

The following table presents hypothetical retention times and relative peak areas for a sample containing all three stereoisomers of this compound, as would be obtained from a chiral GC analysis.

IsomerRetention Time (min)Peak Area (%)
meso-2,3-Dichlorobutane15.233.5
(2S,3S)-2,3-Dichlorobutane16.833.2
(2R,3R)-2,3-Dichlorobutane17.133.3

Note: The elution order of enantiomers may vary depending on the specific chiral column used.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Isomer Mixture Dilution Diluted Sample Sample->Dilution Dissolve Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Standard Calibration Standards Injector GC Injector Dilution->Injector Column Chiral Capillary Column Injector->Column Separation Detector FID Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration & Calibration Report Quantitative Results Quantification->Report Final Report

Caption: Workflow for the quantification of this compound isomers using Chiral GC.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of the diastereomers of this compound. Due to their different spatial arrangements, the meso isomer and the enantiomeric pair (racemic mixture) will exhibit distinct signals in both ¹H and ¹³C NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR

This protocol describes the acquisition of quantitative ¹H and ¹³C NMR spectra.

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution).

  • 5 mm NMR tubes.

2. Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound isomer mixture in a deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS at 0 ppm) for chemical shift referencing. For quantitative analysis, a standard with a known concentration and a signal in a clear region of the spectrum should be used.

3. NMR Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 16256 or more
Relaxation Delay (d1) 5 s10 s

Note: A longer relaxation delay is crucial for accurate integration in quantitative NMR.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the distinct signals corresponding to the meso and the enantiomeric pair in both the ¹H and ¹³C spectra.

  • The ratio of the integrals will correspond to the molar ratio of the diastereomers in the mixture.

Quantitative Data Summary (NMR)

The following tables summarize the expected chemical shifts for the stereoisomers of this compound.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

IsomerCH₃ (doublet)CHCl (quartet)
meso-2,3-Dichlorobutane~1.58~4.12
(±)-2,3-Dichlorobutane (Racemic)~1.62~4.28

Note: The racemic mixture will show a single set of signals for the enantiomers as they are chemically equivalent in a non-chiral environment.

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

IsomerCH₃CHCl
meso-2,3-Dichlorobutane~21.5~63.0
(±)-2,3-Dichlorobutane (Racemic)~22.5~64.5

Note: The chemical shifts for the individual enantiomers ((2R,3R) and (2S,3S)) are identical in a non-chiral solvent. The values for the racemic mixture represent both enantiomers.

Logical Relationship of this compound Isomers

Isomer_Relationships cluster_stereoisomers Stereoisomers cluster_enantiomers This compound This compound Enantiomers Enantiomers (Chiral) This compound->Enantiomers Meso Meso Compound (Achiral) This compound->Meso RR (2R,3R)-2,3-Dichlorobutane Enantiomers->RR SS (2S,3S)-2,3-Dichlorobutane Enantiomers->SS RR->SS Non-superimposable mirror images

Caption: Stereoisomeric relationships of this compound.

Conclusion

The choice between Chiral Gas Chromatography and Nuclear Magnetic Resonance spectroscopy for the quantification of this compound isomers will depend on the specific requirements of the analysis. Chiral GC is essential for the separation and quantification of all three stereoisomers, including the individual enantiomers. NMR spectroscopy provides a robust and accurate method for determining the diastereomeric ratio (meso vs. enantiomeric pair). For comprehensive analysis, a combination of both techniques is recommended to achieve full characterization and quantification of all stereoisomers of this compound.

Application Note: Gas Chromatography Method for Separating Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorobutane isomers are crucial intermediates in various organic syntheses and may also be present as environmental contaminants.[1] The accurate identification and quantification of these isomers are essential for process monitoring, quality control, and environmental assessment.[1] Gas chromatography (GC) is a highly effective analytical technique for the separation and analysis of volatile compounds such as dichlorobutane isomers.[1] This application note provides detailed protocols for the separation of common dichlorobutane isomers using different capillary column stationary phases.

The separation of dichlorobutane isomers is primarily influenced by their boiling points and their interaction with the stationary phase of the GC column.[1] On a non-polar stationary phase, the elution order generally follows the boiling points of the isomers.[1]

Data Presentation

The following table summarizes the boiling points and expected elution order of four common dichlorobutane isomers on a non-polar stationary phase.

IsomerBoiling Point (°C)Elution Order (Non-Polar Column)
1,1-Dichlorobutane114-1151
1,2-Dichlorobutane121-1232
1,3-Dichlorobutane131-1333
1,4-Dichlorobutane161-1634

Note: Retention times will vary depending on the specific instrument, column condition, and exact analytical parameters.[1]

Experimental Protocols

Two primary methods are presented for the separation of dichlorobutane isomers. Method 1 utilizes a non-polar stationary phase, which separates the isomers based on their boiling points. Method 2 employs a polar stationary phase, offering a different selectivity that can be advantageous if co-elution with other matrix components is a concern.[1]

Method 1: Separation on a Non-Polar Stationary Phase

This method is ideal for resolving the four major dichlorobutane isomers based on their boiling points.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.[2]

  • Injector Temperature: 250 °C.[1][2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[1][2]

    • Ramp: 10 °C/min to 200 °C.[1][2]

  • Detector (FID):

    • Temperature: 250 °C.[1]

    • Hydrogen Flow: 30 mL/min.[1]

    • Air Flow: 300 mL/min.[1]

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.[1]

  • Detector (MS):

    • Ionization Mode: Electron Ionization (EI).[1][2]

    • Electron Energy: 70 eV.[1][2]

    • Ion Source Temperature: 230 °C.[1][2]

    • Quadrupole Temperature: 150 °C.[1][2]

    • Mass Range: m/z 25-150.[1][2]

Sample Preparation:

Prepare a dilute solution of the dichlorobutane isomer mixture in a suitable solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL.[1][2]

Method 2: Separation on a Polar Stationary Phase

This method provides an alternative selectivity for the separation of halogenated hydrocarbons and can be particularly useful if co-elution with other matrix components is an issue on a non-polar phase.[1]

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Column: 50 m x 0.32 mm ID, 1.2 µm film thickness Fused Silica WCOT CP-Wax 57 CB (or equivalent polyethylene (B3416737) glycol phase).[1]

  • Carrier Gas: Hydrogen at a pressure of 75 kPa (0.75 bar, 11 psi), resulting in a linear velocity of 32 cm/s.[1]

  • Injector: Splitter, 200 mL/min.[1]

  • Injector Temperature: 200 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C.[1]

    • Ramp: 2 °C/min to 200 °C.[1]

  • Detector (FID):

    • Temperature: 280 °C.[1]

Sample Preparation:

Prepare a dilute solution of the dichlorobutane isomer mixture in an appropriate solvent.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the GC analysis of dichlorobutane isomers.

GC_Workflow GC Analysis Workflow for Dichlorobutane Isomers cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_data Data Analysis Sample Dichlorobutane Isomer Mixture Dilution Dilute with Solvent Sample->Dilution Injection Sample Injection Dilution->Injection Inject Sample Separation GC Column Separation Injection->Separation Detection Detector (FID or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Generate Signal Peak_ID Peak Identification & Quantification Chromatogram->Peak_ID Final_Report Final_Report Peak_ID->Final_Report Final Report

Caption: Experimental workflow for the GC analysis of dichlorobutane isomers.

References

Application Notes and Protocols: 2,3-Dichlorobutane in Solvent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dichlorobutane (B1630595) as a solvent and model compound in various chemical studies. The following sections detail its physicochemical properties, experimental protocols for its use in reaction kinetics and spectroscopic analysis, and visualizations of key experimental workflows.

Introduction

This compound (C₄H₈Cl₂) is a halogenated alkane that serves as a valuable, non-polar solvent and a model compound for investigating stereochemical and solvent effects on chemical reactions and molecular conformations.[1] Its two chiral centers give rise to meso and enantiomeric (dl) forms, making it particularly useful for studies involving stereoisomerism.[2][3][4][5][6][7] Understanding its behavior as a solvent is crucial for applications in organic synthesis, reaction mechanism elucidation, and potentially in formulation studies within drug development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, safety considerations, and application in experimental design.

PropertyValueReference
Molecular Formula C₄H₈Cl₂[1]
Molecular Weight 127.01 g/mol [1]
Appearance Colorless to slightly yellow liquid[1]
Boiling Point 117-119 °C
Melting Point -80 °C
Density 1.107 g/mL at 25 °C
Solubility in Water 561.7 mg/L at 20 °C[1]
Vapor Pressure 24.4 mmHg at 25°C[8]
Refractive Index (n20/D) 1.442
Flash Point 18.3 °C (65 °F)

Application in Solvent Studies

This compound's simple structure and stereoisomeric forms make it an excellent model for fundamental studies of solvent-solute interactions.

Reaction Kinetics Studies

The polarity of the solvent can significantly influence reaction rates. Using this compound as a solvent allows for the investigation of reaction kinetics in a relatively non-polar environment.

Experimental Protocol: Studying the Effect of this compound on Reaction Rate

This protocol outlines a general procedure for determining the rate of a chemical reaction in this compound.

Materials:

  • This compound (as solvent)

  • Reactant A

  • Reactant B

  • Internal Standard (for chromatographic analysis)

  • Volumetric flasks and pipettes

  • Thermostated reaction vessel

  • Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of known concentrations of Reactant A, Reactant B, and the internal standard in this compound.

  • Reaction Setup:

    • In a thermostated reaction vessel, add the required volume of the Reactant A stock solution and the internal standard solution.

    • Allow the solution to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the required volume of the Reactant B stock solution.

    • Start a timer immediately upon addition.

    • Withdraw aliquots of the reaction mixture at regular time intervals.

  • Quenching:

    • Immediately quench the reaction in each aliquot to stop the chemical transformation. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis:

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., GC or HPLC) to determine the concentration of reactants and/or products relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of a reactant or product as a function of time.

    • Determine the reaction rate and rate constant from the kinetic data.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_A Prepare Stock Solution of Reactant A setup Equilibrate Reactant A and Standard in This compound prep_A->setup prep_B Prepare Stock Solution of Reactant B initiate Initiate Reaction with Reactant B prep_B->initiate prep_std Prepare Internal Standard Solution prep_std->setup setup->initiate monitor Withdraw Aliquots at Timed Intervals initiate->monitor quench Quench Reaction monitor->quench analyze Analyze by GC/HPLC quench->analyze data Determine Concentrations analyze->data plot Plot Concentration vs. Time data->plot rate Calculate Rate Constant plot->rate

Caption: Workflow for a reaction kinetics study.

Spectroscopic Studies (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure and dynamics. The chemical shifts and coupling constants of a molecule can be influenced by the solvent. Studies have specifically investigated the effect of solvent on the proton NMR spectra of this compound to understand its rotational isomerism.[9]

Experimental Protocol: NMR Spectroscopic Analysis of a Solute in this compound

This protocol provides a general method for preparing and analyzing a sample using NMR spectroscopy with this compound as the solvent.

Materials:

  • This compound (as solvent)

  • Solute of interest

  • Deuterated locking solvent (e.g., CDCl₃ in a sealed capillary)

  • NMR tube and cap

  • Volumetric glassware

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the solute.

    • Dissolve the solute in a known volume of this compound to achieve the desired concentration.

    • If an external lock is required, place a sealed capillary containing a deuterated solvent (e.g., CDCl₃) into the NMR tube.

    • Transfer the solution to the NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the locking solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H or ¹³C).

  • Data Acquisition:

    • Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

    • Acquire the NMR spectrum.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, coupling constants, and peak integrations to obtain structural and conformational information about the solute in the this compound environment.

Visualization of Solvent-Solute Interaction:

G Solvent Solvent Environment (this compound) Interaction Solvent-Solute Interactions Solvent->Interaction Solute Solute Molecule Solute->Interaction NMR_Params NMR Parameters (Chemical Shift, Coupling Constants) Interaction->NMR_Params Structure Molecular Structure & Conformation NMR_Params->Structure

Caption: Influence of solvent on NMR parameters.

Conclusion

This compound is a versatile compound for solvent studies, offering a relatively non-polar medium and a valuable model for stereochemical investigations. The protocols provided herein offer a foundation for researchers to design and execute experiments to probe the influence of the solvent environment on chemical reactions and molecular properties. While a precise dielectric constant value remains to be widely reported, its impact on the conformational equilibrium of this compound itself underscores the importance of this parameter in such studies. Further investigation into its solvent properties will undoubtedly expand its application in various fields of chemical research and development.

References

Application Notes and Protocols: Stereospecific Synthesis of 2-Butene Isomers from 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the direct intramolecular cyclization of vicinal dihalides such as 2,3-dichlorobutane (B1630595) to form cyclobutane (B1203170) rings is not a favored reaction pathway, the dehalogenation of this compound serves as an excellent model for the stereospecific synthesis of alkenes. This application note details the protocols for the synthesis of cis- and trans-2-butene from the corresponding stereoisomers of this compound. The reactions are highly stereospecific, with the geometry of the starting dihalide dictating the geometry of the resulting alkene. This process is of significant interest in organic synthesis where precise control over alkene geometry is crucial.

The primary reaction discussed is the dehalogenation of the meso and racemic (d,l) isomers of this compound using active metals such as sodium (in a Wurtz-type reaction environment) or zinc dust. Under these conditions, instead of an intramolecular coupling to form a four-membered ring, a syn- or anti-elimination of the two chlorine atoms occurs, leading to the formation of a carbon-carbon double bond.

Principle of the Reaction

The dehalogenation of vicinal dihalides is a classic example of an elimination reaction. The stereochemical outcome is dependent on the mechanism of the reaction, which is influenced by the choice of reagent and the stereochemistry of the starting material.

  • Reaction with Zinc Dust: The reaction of this compound with zinc dust is believed to proceed through an anti-elimination mechanism. This means that the two chlorine atoms depart from opposite faces of the forming double bond.

  • Reaction with Sodium Metal: The Wurtz reaction of vicinal dihalides also leads to elimination. The stereochemistry is consistent with a concerted or near-concerted elimination pathway.

The stereospecificity of these reactions is a key feature:

  • meso-2,3-Dichlorobutane undergoes anti-elimination to yield trans-2-butene .

  • racemic-(d,l)-2,3-Dichlorobutane undergoes syn-elimination to yield cis-2-butene (B86535) .

Quantitative Data Summary

The following table summarizes the expected products and their characteristic spectroscopic data.

Starting MaterialReagentMajor ProductBoiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
meso-2,3-DichlorobutaneZn dust in alcohol or Na in ethertrans-2-Butene0.91.58 (d), 5.58 (q)[1]17 (CH3), 126 (CH)[2]
racemic-(d,l)-2,3-DichlorobutaneZn dust in alcohol or Na in ethercis-2-Butene3.71.54 (d), 5.37 (q)[1]12 (CH3), 124 (CH)[2]

Experimental Protocols

Protocol 1: Synthesis of trans-2-Butene from meso-2,3-Dichlorobutane

Materials:

  • meso-2,3-Dichlorobutane

  • Zinc dust, activated

  • Ethanol (B145695) or Acetic Acid

  • Dry diethyl ether (for collection)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Gas collection apparatus (e.g., gas syringe or collection over water)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a collection system.

  • To the flask, add activated zinc dust (1.5 equivalents relative to the dichlorobutane).

  • Add a solution of meso-2,3-dichlorobutane (1 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Gently heat the reaction mixture to initiate the reaction. The reaction is exothermic and may proceed vigorously.

  • The gaseous product, trans-2-butene, will evolve and can be collected in a gas syringe or by displacement of water.

  • Continue heating until the gas evolution ceases.

  • The collected gas can be analyzed by gas chromatography (GC) and spectroscopy for characterization.

Protocol 2: Synthesis of cis-2-Butene from racemic-2,3-Dichlorobutane

Materials:

  • racemic-(d,l)-2,3-Dichlorobutane

  • Sodium metal, finely cut

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Gas collection apparatus

Procedure:

  • Set up a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon.

  • Add finely cut sodium metal (2.2 equivalents) to the flask containing anhydrous diethyl ether or THF.

  • Prepare a solution of racemic-(d,l)-2,3-dichlorobutane (1 equivalent) in anhydrous ether or THF in a dropping funnel.

  • Slowly add the solution of dichlorobutane to the stirred suspension of sodium metal.

  • The reaction is exothermic; control the rate of addition to maintain a gentle reflux.

  • The gaseous product, cis-2-butene, will evolve and should be collected.

  • After the addition is complete, the reaction mixture can be stirred for an additional hour to ensure completion.

  • Characterize the collected gas using GC and spectroscopic methods.

Visualizations

Signaling Pathways and Experimental Workflows

Dehalogenation_Pathways cluster_meso Synthesis of trans-2-Butene cluster_racemic Synthesis of cis-2-Butene meso meso-2,3-Dichlorobutane reagent_meso Zn dust / Alcohol or Na / Ether meso->reagent_meso Anti-elimination trans_butene trans-2-Butene reagent_meso->trans_butene racemic racemic-(d,l)-2,3-Dichlorobutane reagent_racemic Zn dust / Alcohol or Na / Ether racemic->reagent_racemic Syn-elimination cis_butene cis-2-Butene reagent_racemic->cis_butene

Caption: Stereospecific dehalogenation of this compound isomers.

Experimental_Workflow start Start: Select Stereoisomer (meso or racemic) reagents Prepare Reagents: - this compound isomer - Dehalogenating agent (Zn or Na) - Anhydrous Solvent start->reagents reaction_setup Assemble Reaction Apparatus (Flask, Condenser, Gas Collection) reagents->reaction_setup reaction Initiate and Monitor Reaction (Heating, Controlled Addition) reaction_setup->reaction product_collection Collect Gaseous Product (2-Butene isomer) reaction->product_collection analysis Characterize Product: - Gas Chromatography (GC) - NMR Spectroscopy - IR Spectroscopy product_collection->analysis end End: Pure 2-Butene (B3427860) Isomer analysis->end

Caption: General experimental workflow for 2-butene synthesis.

Conclusion

The dehalogenation of this compound provides a powerful and illustrative method for the stereospecific synthesis of alkenes. While not a viable route for the formation of cyclic compounds, these reactions are fundamental in demonstrating the principles of stereochemistry and elimination reactions. The protocols outlined provide a basis for the controlled synthesis of cis- and trans-2-butene, which can be valuable intermediates in various synthetic endeavors. Researchers should pay close attention to the stereochemistry of the starting material to ensure the desired alkene isomer is obtained.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 2,3-dichlorobutane (B1630595) in its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common issues encountered during the synthesis process.

Troubleshooting Guide: Enhancing Yield and Purity

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the chlorination of 2-butene (B3427860).

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Free-Radical Substitution: The reaction may be proceeding via a free-radical mechanism, leading to the formation of allylic chlorination byproducts. This is favored by high temperatures and UV light.[1]1. Exclude Light: Perform the reaction in the dark or in a flask wrapped in aluminum foil to prevent photochemical initiation of free-radical reactions.[1] 2. Temperature Control: Maintain a low reaction temperature, ideally below 10°C, using an ice bath.[1] This disfavors the higher activation energy pathway of allylic substitution.
Loss of Gaseous Reactant: Inefficient trapping and reaction of gaseous 2-butene or chlorine can lead to poor conversion.1. Efficient Gas Delivery: Use a gas dispersion tube to bubble the gases through the solvent for maximum dissolution and reaction. 2. Cold Trap: If condensing gaseous 2-butene, ensure the cold trap (e.g., dry ice/acetone) is effective.
Incomplete Reaction: The reaction may not have gone to completion.1. Monitor Chlorine Uptake: Continue bubbling chlorine gas until the characteristic yellow-green color persists in the solution, indicating an excess of chlorine and the consumption of the alkene.[1]
Formation of Multiple Isomers (e.g., 1,2-dichlorobutane, 1,3-dichlorobutane) Isomeric Impurities in Starting Material: The starting 2-butene may contain other butene isomers like 1-butene.1. Use High-Purity 2-Butene: Ensure the purity of the starting alkene using gas chromatography (GC) or by sourcing from a reliable supplier.
Free-Radical Mechanism: A free-radical pathway can lead to a less selective reaction and the formation of various dichlorinated butanes.[1]1. Promote Ionic Mechanism: Conduct the reaction in the absence of light and radical initiators. Using a polar aprotic solvent like dichloromethane (B109758) can facilitate the desired ionic pathway.[1]
Presence of Alkene Starting Material in Product Insufficient Chlorine: The molar ratio of chlorine to 2-butene was too low.1. Ensure Stoichiometric Excess of Chlorine: Add chlorine until the reaction mixture maintains a persistent yellow-green color.
Poor Gas Dispersion: Chlorine gas did not effectively dissolve and react with the 2-butene in solution.1. Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to promote mass transfer between the gas and liquid phases.
Product is a Mixture of Stereoisomers (Meso and Racemic) Stereochemistry of Starting Alkene: The stereochemistry of the this compound product is directly dependent on the stereochemistry of the starting 2-butene. The anti-addition of chlorine to (E)-2-butene yields the meso compound, while anti-addition to (Z)-2-butene produces a racemic mixture of enantiomers.[2]1. Select the Appropriate Isomer: Use (E)-2-butene to synthesize meso-2,3-dichlorobutane. Use (Z)-2-butene to synthesize the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most direct and common method is the electrophilic addition of chlorine (Cl₂) to 2-butene.[1] By controlling the reaction conditions to favor an ionic mechanism, high yields of this compound can be achieved.

Q2: How do reaction conditions influence the formation of byproducts?

A2: Reaction conditions play a critical role. The chlorination of butenes can proceed through two main pathways: ionic addition and free-radical substitution/addition.[1]

  • Ionic Conditions: In the absence of UV light and radical initiators, often in a polar solvent, the reaction proceeds via a cyclic chloronium ion intermediate, leading to the desired anti-addition of chlorine across the double bond to form this compound.[1][2]

  • Free-Radical Conditions: In the presence of UV light or at high temperatures, a free-radical chain reaction can occur. This is less selective and can lead to allylic substitution, where a hydrogen atom on a carbon adjacent to the double bond is replaced by a chlorine atom, resulting in chlorinated butene byproducts and lowering the yield of this compound.[1]

Q3: Why is it important to control the temperature during the chlorination of 2-butene?

A3: Low temperatures (e.g., below 10°C) are crucial to suppress side reactions, particularly allylic substitution, which becomes more favorable at higher temperatures.[1] Maintaining a low temperature favors the kinetic product from the more selective ionic addition pathway.

Q4: How can I remove acidic byproducts like HCl from the reaction mixture?

A4: After the reaction is complete, the mixture should be washed with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize and remove any dissolved HCl.[1] This is followed by washing with water to remove any remaining salts.

Q5: What is the expected stereochemical outcome of the reaction?

A5: The chlorination of alkenes via an ionic mechanism is a stereospecific anti-addition.[2] This means the two chlorine atoms add to opposite faces of the double bond.

  • Chlorination of (E)-2-butene results in meso-2,3-dichlorobutane.[2]

  • Chlorination of (Z)-2-butene results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane.[2]

Experimental Protocol: Synthesis of this compound from 2-Butene

This protocol details the ionic chlorination of cis-2-butene (B86535) as an example.

Materials:

  • cis-2-butene

  • Chlorine gas

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser in a well-ventilated fume hood.

  • Cooling: Cool the flask in an ice bath.

  • Reactant Addition: Condense approximately 10 mL of cis-2-butene into the cooled flask. Add 50 mL of anhydrous dichloromethane.[1]

  • Chlorination: Begin stirring the solution and slowly bubble chlorine gas through the gas inlet tube. Control the rate of chlorine addition to maintain the reaction temperature below 10°C.[1]

  • Monitoring: Continue the addition of chlorine. The reaction is typically rapid. The endpoint is reached when the yellow-green color of chlorine persists in the solution.[1]

  • Quenching and Neutralization: Once the reaction is complete, stop the chlorine flow. Bubble nitrogen gas through the solution to remove excess dissolved chlorine. Transfer the reaction mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize HCl.[1]

  • Washing: Wash the organic layer with 50 mL of water.[1]

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[1]

  • Isolation: Filter to remove the drying agent. The solvent can then be removed by distillation to yield the crude this compound product.

  • Analysis: The product can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine its purity and isomeric distribution.[1]

Visualizing the Process

The following diagrams illustrate the key pathways and workflows in the synthesis of this compound.

G Figure 1. Reaction Pathways for Chlorination of 2-Butene cluster_start Starting Material cluster_ionic Ionic Pathway (Favored) cluster_radical Free-Radical Pathway (Side Reaction) 2-Butene 2-Butene Cyclic Chloronium Ion Cyclic Chloronium Ion Intermediate 2-Butene->Cyclic Chloronium Ion + Cl2 (No UV light, low temp) Allylic Radical Allylic Radical Intermediate 2-Butene->Allylic Radical + Cl• (UV light or high temp) This compound This compound (Desired Product) Cyclic Chloronium Ion->this compound + Cl- Allylic Chlorides Allylic Chlorides (Byproducts) Allylic Radical->Allylic Chlorides + Cl2

Caption: Reaction pathways for the chlorination of 2-butene.

G Figure 2. Troubleshooting Workflow for Low Yield start Low Yield of This compound q1 Was the reaction run in the dark? start->q1 q2 Was the temperature kept below 10°C? q1->q2 Yes sol1 Wrap flask in foil to exclude UV light. q1->sol1 No a1_yes Yes a1_no No q3 Did chlorine color persist at the end? q2->q3 Yes sol2 Use an ice bath and monitor temperature. q2->sol2 No a2_yes Yes a2_no No sol3 Add more chlorine until color persists. q3->sol3 No end_node Yield should improve. Verify starting material purity. q3->end_node Yes a3_yes Yes a3_no No sol1->q2 sol2->q3 sol3->end_node

Caption: Troubleshooting workflow for low yield of this compound.

References

Technical Support Center: Minimizing Byproduct Formation in Butane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of butane (B89635). This resource is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction conditions to minimize byproduct formation and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the free-radical chlorination of n-butane?

The free-radical chlorination of n-butane primarily yields two isomeric monochlorinated products: 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[1] Due to the higher stability of the secondary radical intermediate, 2-chlorobutane is typically the major product.[1][2]

Q2: What are the main byproducts in butane chlorination, and how can they be minimized?

The main byproducts are polychlorinated butanes (e.g., dichlorobutanes) and other isomers if starting with isobutane (B21531). To minimize polychlorination, it is crucial to use a high ratio of butane to chlorine.[3] This increases the probability that a chlorine radical will collide with a butane molecule rather than a monochlorinated product.[3]

Q3: How does temperature affect the selectivity of butane chlorination?

Lower temperatures generally favor the formation of the more stable product, 2-chlorobutane, leading to higher selectivity.[4] Conversely, higher temperatures increase the reactivity of the chlorine radical, making it less selective and resulting in a product ratio that is closer to what would be predicted by statistical probability (a higher proportion of 1-chlorobutane).[4]

Q4: Can solvents influence the selectivity of the reaction?

Yes, the choice of solvent can influence the selectivity of free-radical chlorination. Some solvents can stabilize the transition state leading to one isomer over another.

Q5: What is the typical ratio of 1-chlorobutane to 2-chlorobutane observed experimentally?

At room temperature, the approximate experimental product distribution is 28% 1-chlorobutane and 72% 2-chlorobutane.[1] This ratio can be influenced by reaction conditions such as temperature.

Troubleshooting Guides

This section addresses specific issues that may arise during the chlorination of butane.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Ineffective Initiation Photochemical Initiation: Verify the intensity and wavelength of the UV lamp. Ensure the lamp is functioning correctly and is positioned appropriately to irradiate the reaction mixture. Thermal Initiation: Confirm that the reaction temperature is sufficient to induce homolytic cleavage of the chlorine-chlorine bond. Check the accuracy of your thermometer or temperature probe.
Presence of Radical Inhibitors Oxygen is a known radical inhibitor. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) by properly degassing your solvent and flushing the reaction vessel.[4] Check reagents for potential impurities that could act as inhibitors.
Low Reactant Concentration Ensure that butane and chlorine are present in the reaction mixture at the intended concentrations. For gaseous reactants, verify flow rates and ensure there are no leaks in the system.

Issue 2: Excessive Polychlorination

Possible Cause Troubleshooting Steps
High Chlorine to Butane Ratio The most effective way to suppress polychlorination is to use a large excess of butane relative to chlorine.[3] This statistically favors the reaction of chlorine radicals with butane over chlorobutane.
Inefficient Mixing Poor mixing can lead to localized areas of high chlorine concentration, promoting polychlorination. Ensure vigorous and efficient stirring of the reaction mixture.
High Reaction Temperature Elevated temperatures can increase the rate of subsequent chlorination reactions. Conducting the reaction at a lower temperature can help to improve selectivity for monochlorination.

Issue 3: Unexpected Byproducts Detected

Possible Cause Troubleshooting Steps
Isomerization of Butane While less common under typical chlorination conditions, isomerization of the butyl radical can occur, especially at higher temperatures, leading to the formation of chlorinated isomers of isobutane if starting with n-butane, or vice-versa. Analyze the product mixture carefully by GC-MS to identify all isomers.
Reactions with Solvent If a reactive solvent is used, it may undergo chlorination in competition with butane. Use an inert solvent such as carbon tetrachloride or conduct the reaction in the neat liquid phase (for butane).
Contaminants in Starting Materials Impurities in the butane or chlorine gas can lead to the formation of unexpected byproducts. Use high-purity reagents to minimize this possibility.

Data Presentation

Table 1: Product Distribution in the Chlorination of n-Butane at 25°C

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per HCalculated % YieldObserved % Yield[1]
1-ChlorobutanePrimary61.028%~28%
2-ChlorobutaneSecondary43.972%~72%

Experimental Protocols

Protocol 1: Photochemical Chlorination of n-Butane

Materials:

  • n-Butane (gas or liquefied)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride, optional)

  • Reaction vessel equipped with a gas inlet, condenser, and stirrer

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow meters

  • Neutralizing scrubber (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

  • If using a solvent, add it to the reaction vessel.

  • Cool the reaction vessel to the desired temperature (e.g., 0-25°C) using a cooling bath.

  • Introduce n-butane into the reaction vessel at a controlled flow rate. If using liquefied butane, it can be added directly.

  • Once the temperature has stabilized, begin the flow of chlorine gas at a pre-determined, lower flow rate to maintain a high butane-to-chlorine ratio.

  • Turn on the UV lamp to initiate the reaction.

  • Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC).

  • The effluent gas from the reaction should be passed through a scrubber to neutralize unreacted chlorine and HCl byproduct.

  • Once the desired conversion is achieved, turn off the UV lamp and stop the flow of chlorine and butane.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

  • The crude product mixture can then be washed with a dilute sodium bicarbonate solution, followed by water, and then dried over anhydrous sodium sulfate.[5]

  • The final product mixture can be analyzed and separated by fractional distillation.[5]

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the crude or purified reaction mixture in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).[6]

  • Transfer the diluted sample to a GC vial.

GC-MS Conditions (Typical):

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 35-200 amu.

Data Analysis:

  • Identify the peaks corresponding to 1-chlorobutane and 2-chlorobutane based on their retention times and mass spectra.

  • The relative abundance of each isomer can be determined by integrating the corresponding peak areas in the total ion chromatogram.

Mandatory Visualizations

Butane_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl2 2Cl_rad 2 Cl• Cl2->2Cl_rad UV light or heat Butane CH3CH2CH2CH3 Primary_rad •CH2CH2CH2CH3 Butane->Primary_rad H abstraction Secondary_rad CH3CH•CH2CH3 Butane->Secondary_rad H abstraction Cl_rad Cl• Cl_rad->Primary_rad Cl_rad->Secondary_rad HCl HCl Primary_rad->HCl 1_Chlorobutane CH2ClCH2CH2CH3 Primary_rad->1_Chlorobutane Cl abstraction Secondary_rad->HCl 2_Chlorobutane CH3CHClCH2CH3 Secondary_rad->2_Chlorobutane Cl abstraction Cl2_prop Cl2 Cl2_prop->1_Chlorobutane Cl2_prop->2_Chlorobutane Cl_rad_regen Cl• 1_Chlorobutane->Cl_rad_regen 2_Chlorobutane->Cl_rad_regen Cl_rad_term Cl• Cl2_term Cl2 Cl_rad_term->Cl2_term Chlorobutane_term R-Cl Cl_rad_term->Chlorobutane_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Butyl_rad_term R• Butyl_rad_term->Chlorobutane_term Octane_term R-R Butyl_rad_term->Octane_term

Caption: Free-radical chlorination mechanism of butane.

Experimental_Workflow Start Start Setup Assemble Reaction Apparatus Start->Setup Reaction Introduce Reactants & Initiate with UV Light Setup->Reaction Monitoring Monitor Progress with GC Reaction->Monitoring Workup Neutralize, Wash, & Dry Monitoring->Workup Desired conversion reached Purification Fractional Distillation Workup->Purification Analysis GC-MS Analysis of Products Purification->Analysis End End Analysis->End

Caption: Experimental workflow for butane chlorination.

Troubleshooting_Tree Problem Experimental Issue Low_Yield Low/No Yield Problem->Low_Yield Polychlorination Excess Polychlorination Problem->Polychlorination Byproducts Unexpected Byproducts Problem->Byproducts Check_Initiation Check Initiation (UV Lamp/Temp) Low_Yield->Check_Initiation Possible Cause Check_Inhibitors Check for Inhibitors (e.g., Oxygen) Low_Yield->Check_Inhibitors Possible Cause Adjust_Ratio Increase Butane:Cl2 Ratio Polychlorination->Adjust_Ratio Solution Improve_Mixing Improve Mixing Polychlorination->Improve_Mixing Solution Check_Purity Check Reagent Purity Byproducts->Check_Purity Possible Cause Analyze_Byproducts Identify Byproducts with GC-MS Byproducts->Analyze_Byproducts Action

Caption: Troubleshooting decision tree for butane chlorination.

References

Technical Support Center: Separation of 2,3-Dichlorobutane Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for the separation of 2,3-dichlorobutane (B1630595) diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the stereoisomers of this compound?

This compound has two chiral centers, leading to three distinct stereoisomers:

  • A pair of enantiomers: (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane. These are non-superimposable mirror images of each other.

  • A meso compound: (2R,3S)-2,3-dichlorobutane, which is achiral due to an internal plane of symmetry and is superimposable on its mirror image.[1][2]

The meso compound is a diastereomer of both the (2R,3R) and (2S,3S) enantiomers.[3]

Q2: Why is the separation of this compound diastereomers challenging?

The primary challenge lies in the similar physicochemical properties of the diastereomers.[4] Because the meso form and the enantiomeric pair have the same molecular weight and similar structures, their boiling points, solubilities, and chromatographic affinities can be very close. This requires highly efficient and optimized separation techniques to achieve good resolution.

Q3: What are the main laboratory techniques for separating these diastereomers?

Because diastereomers have different physical properties, they can be separated by common laboratory techniques without the need for a chiral environment.[5] The most effective methods include:

  • Gas Chromatography (GC): A powerful analytical technique for separating volatile compounds, and it has been shown to be highly effective for this compound diastereomers.[6][7]

  • Fractional Distillation: This method can be used to separate liquids with different boiling points. However, its success is highly dependent on the boiling point difference between the diastereomers and the efficiency of the distillation column.[5][8]

  • Column Chromatography: A standard technique for separating compounds based on differences in polarity and interaction with a stationary phase.[3][9]

Q4: Can I separate the (2R,3R) and (2S,3S) enantiomers using these same methods?

No. Enantiomers have identical physical properties (e.g., boiling point, solubility, retention time on achiral columns) and cannot be separated by the methods described above. Separating an enantiomeric pair requires chiral separation techniques, such as using a chiral chromatography column or a chiral resolving agent.

Troubleshooting Guides

This section addresses common issues encountered during the separation of this compound diastereomers.

Gas Chromatography (GC) Troubleshooting

Problem: My GC analysis shows poor resolution or overlapping peaks for the diastereomers.

  • Possible Cause 1: Suboptimal Temperature Program. A fast temperature ramp can cause components to elute too quickly, preventing proper separation.

    • Solution: Decrease the oven ramp rate (e.g., from 10°C/min to 2°C/min) to increase the interaction time with the stationary phase and improve separation.[10]

  • Possible Cause 2: Inappropriate Stationary Phase. The polarity and chemistry of the column's stationary phase are critical for selectivity.

    • Solution: Use a polar stationary phase, as these have been shown to provide good separation for dichlorobutane diastereomers. A "Durapak" Carbowax 400/Porasil C or a CP-Wax 57 CB (polyethylene glycol) column is recommended.[6] Increasing the polarity of the stationary phase generally improves the degree of separation for diastereomers with polar groups.

  • Possible Cause 3: Column is too short. A shorter column provides fewer theoretical plates, limiting separation efficiency.

    • Solution: If available, switch to a longer column (e.g., 50 m instead of 30 m) to increase the opportunity for separation.

Fractional Distillation Troubleshooting

Problem: My fractional distillation is not effectively separating the diastereomers.

  • Possible Cause 1: Insufficient Column Efficiency. The boiling point difference between the meso and d,l-isomers is very small, requiring a highly efficient column.

    • Solution: Use a fractionating column with a high number of theoretical plates, such as a spinning band distillation column.[7][8] For standard packed columns (Vigreux, Raschig rings), ensure the column is sufficiently long and properly insulated.

  • Possible Cause 2: Incorrect Reflux Ratio. A low reflux ratio can reduce the number of effective vaporization-condensation cycles, leading to poor separation.

    • Solution: Increase the reflux ratio. While this will increase the distillation time, it significantly improves separation efficiency.

  • Possible Cause 3: Distillation Rate is too High. Heating the distillation flask too aggressively can lead to flash boiling and prevent the establishment of a proper temperature gradient in the column.

    • Solution: Reduce the heating rate to ensure a slow, steady distillation.

Column Chromatography Troubleshooting

Problem: The diastereomers are co-eluting during column chromatography.

  • Possible Cause 1: Incorrect Solvent System. The polarity of the mobile phase (eluent) is not optimal for differential adsorption of the diastereomers onto the stationary phase.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Start with a non-polar solvent (e.g., hexane) and gradually add a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) to find a mixture that gives good separation between the spots. For separating diastereomers, a normal phase silica (B1680970) column with a non-polar mobile phase is a good starting point.[9]

  • Possible Cause 2: Improper Column Packing. Channels or cracks in the stationary phase will lead to poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks. Use the "slurry method" for packing to achieve a homogenous bed.

  • Possible Cause 3: Column Overload. Loading too much sample onto the column can cause band broadening and peak overlap.[4]

    • Solution: Reduce the amount of sample loaded onto the column. The amount of silica gel should typically be 50-100 times the weight of the sample being separated.

Data Presentation

Physical Properties of this compound

The literature often reports the physical properties for the mixture of diastereomers, highlighting the challenge in their separation.

PropertyValueReference
Molecular Formula C₄H₈Cl₂[11]
Molar Mass 127.01 g/mol [11]
Boiling Point 117-119 °C (mixture of dl and meso)[11]
Density 1.107 g/mL at 25 °C[11]
Refractive Index n20/D 1.442[11]
Recommended GC Parameters for Diastereomer Separation

The following tables outline starting conditions for successful gas chromatographic separation.

Method 1: Rapid Separation [6]

ParameterValue
Column 9 ft x 1/8 in. s.s. column packed with "Durapak" Carbowax 400/Porasil C
Analysis Time < 10 minutes
Technique Temperature Programming

Method 2: High-Resolution Separation [10]

ParameterValue
Column 50 m x 0.32 mm ID, 1.2 µm film thickness Fused Silica WCOT CP-Wax 57 CB
Carrier Gas Hydrogen at 75 kPa (11 psi)
Injector Splitter, 200 mL/min; Temperature: 200 °C
Oven Program Initial Temp: 60 °C, Ramp: 2 °C/min to 200 °C
Detector (FID) Temperature: 280 °C

Experimental Protocols

Protocol 1: Gas Chromatography (GC) Analysis

This protocol is based on a high-resolution method for separating dichlorobutane isomers.[10]

  • Instrument Setup:

    • Install a CP-Wax 57 CB column (50 m x 0.32 mm ID, 1.2 µm film) or equivalent polar column into the GC.

    • Set the carrier gas (Hydrogen) pressure to 75 kPa.

    • Set the injector temperature to 200 °C and the detector (FID) temperature to 280 °C.

  • Oven Program:

    • Set the initial oven temperature to 60 °C.

    • Program the oven to ramp at 2 °C per minute up to a final temperature of 200 °C.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 1 mg/mL) of the this compound diastereomer mixture in a suitable volatile solvent like hexane (B92381) or dichloromethane.

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample using a split injection (e.g., 50:1 split ratio).

    • Start the GC run and data acquisition. The diastereomers should elute as separate peaks.

Mandatory Visualization

Diagrams of Experimental and Logical Workflows

G Diagram 1: Method Selection Workflow start Start: Mixture of This compound Diastereomers q1 Analytical or Preparative Scale? start->q1 analytical Analytical Scale (Identification/Quantification) q1->analytical Analytical preparative Preparative Scale (Bulk Separation) q1->preparative Preparative gc Gas Chromatography (GC) - High resolution - Fast analysis analytical->gc q2 Sufficient Boiling Point Difference? preparative->q2 distillation Fractional Distillation - Requires high-efficiency column q2->distillation Yes (Likely small) col_chrom Column Chromatography - Good for less volatile compounds - Requires method development q2->col_chrom No / Unknown

Caption: Workflow for selecting a separation method.

G Diagram 2: GC Troubleshooting Workflow start Problem: Poor GC Peak Resolution check_temp Is Temperature Program Optimized? start->check_temp optimize_temp Action: Decrease ramp rate (e.g., from 10°C/min to 2°C/min) check_temp->optimize_temp No check_column Is the Column Phase Correct? check_temp->check_column Yes success Resolution Improved optimize_temp->success change_column Action: Use a polar stationary phase (e.g., Carbowax) check_column->change_column No check_length Is the Column Long Enough? check_column->check_length Yes change_column->success longer_column Action: Use a longer column (e.g., 50m or 60m) check_length->longer_column No check_length->success Yes longer_column->success

Caption: Troubleshooting workflow for poor GC resolution.

References

Technical Support Center: Optimizing Dehydrochlorination of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the dehydrochlorination of 2,3-dichlorobutane (B1630595).

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the dehydrochlorination of this compound?

The major products depend on the reaction conditions, particularly the choice of reagent (base or catalyst).

  • With a strong, non-bulky base like alcoholic Potassium Hydroxide (B78521) (KOH): The reaction typically proceeds via an E2 elimination mechanism. The expected major product is 2-chloro-2-butene, following Zaitsev's rule, which favors the formation of the more substituted alkene. Some 2-chloro-1-butene may also be formed as a minor product.

  • With a very strong base like Sodium Amide (NaNH₂): A double dehydrochlorination can occur. The potential major products are 1,3-butadiene (B125203) or 2-butyne. The product distribution can be influenced by reaction temperature and time, reflecting a competition between kinetic and thermodynamic control.[1][2]

  • With a solid catalyst (e.g., alumina): The reaction typically yields a mixture of 2-chloro-1-butene and 2-chloro-2-butene.

Q2: What is the general mechanism for the dehydrochlorination of this compound?

The dehydrohalogenation of alkyl halides like this compound, when treated with a strong base, typically follows a bimolecular elimination (E2) mechanism.[3] This involves a concerted step where the base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing a chlorine atom, and simultaneously, the chlorine atom leaves as a chloride ion, resulting in the formation of a double bond.

Q3: How does temperature affect the dehydrochlorination of this compound?

Temperature is a critical parameter in the dehydrochlorination of this compound.

  • Increased Reaction Rate: Generally, higher temperatures increase the rate of reaction.

  • Product Selectivity: Temperature can influence the product ratio. For instance, in base-mediated eliminations, higher temperatures can favor the thermodynamically more stable product.

  • Catalyst Activity and Stability: In catalytic dehydrochlorination, the temperature must be carefully controlled to ensure optimal catalyst activity without causing catalyst degradation or promoting unwanted side reactions like coking. For example, the catalytic dehydrochlorination of this compound over BaCl₂/AC is conducted at 215–235 °C.[4]

Q4: What are common side reactions to be aware of during the dehydrochlorination of this compound?

  • Substitution Reactions (Sₙ2): With bases that are also good nucleophiles (e.g., hydroxide ions in an aqueous solution), substitution reactions can compete with elimination, leading to the formation of alcohols as byproducts. Using a sterically hindered base or a non-nucleophilic base can minimize this.

  • Rearrangements: Under certain conditions, especially with strong bases like sodium amide, the initial alkene or alkyne products can undergo rearrangement to form more stable or different isomers.[5]

  • Polymerization/Coking: At higher temperatures, especially in catalytic processes, the unsaturated products can polymerize or decompose, leading to the formation of tar or coke on the catalyst surface, which causes deactivation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: The base may have degraded (e.g., KOH reacting with atmospheric CO₂), or the catalyst may be deactivated. 2. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 4. Poor Mixing: In heterogeneous reactions (e.g., with a solid catalyst or a partially soluble base), inefficient stirring can limit the reaction rate.1. Use fresh, properly stored reagents. For catalysts, consider regeneration or using a fresh batch. 2. Gradually increase the reaction temperature while monitoring the reaction progress. 3. Extend the reaction time. Monitor the reaction by techniques like GC or TLC to determine the optimal time. 4. Ensure vigorous and efficient stirring.
Low Selectivity (Multiple Products) 1. Competing Reactions: As mentioned in the FAQs, substitution reactions can compete with elimination. The formation of multiple alkene isomers is also common. 2. Non-optimal Base/Catalyst: The choice of base or catalyst can significantly influence selectivity. 3. Incorrect Solvent: The polarity of the solvent can affect the ratio of substitution to elimination products.1. To favor elimination over substitution, use a strong, sterically hindered base (e.g., potassium tert-butoxide) and a non-polar solvent. 2. For catalytic reactions, the acidity and basicity of the catalyst support are crucial for selectivity.[6] Experiment with different catalysts or modify the existing catalyst (e.g., by doping with metal salts). 3. Use a less polar solvent to favor elimination.
Catalyst Deactivation 1. Coking: At high temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.[4] 2. Poisoning: Impurities in the starting material or solvent can adsorb to the catalyst's active sites and inhibit its activity. 3. Sintering: At very high temperatures, the catalyst support can lose its surface area, and active metal particles can agglomerate.1. Lower the reaction temperature or decrease the reactant concentration. A periodic catalyst regeneration cycle (e.g., by controlled oxidation to burn off coke) may be necessary for continuous processes. 2. Ensure the purity of all reactants and solvents. 3. Operate within the recommended temperature range for the catalyst.
Formation of Unexpected Byproducts 1. Isomerization of Products: The initial products may isomerize to more stable compounds under the reaction conditions.[5] 2. Further Reactions: The desired alkene products may undergo further reactions, such as polymerization or addition reactions. 3. Contaminants: Impurities in the starting materials could lead to unforeseen side products.1. Analyze the product mixture at different reaction times to identify the initial products. Consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time) to isolate the kinetic product. 2. Lower the reaction temperature and consider using a lower concentration of the reactant. 3. Purify the starting materials before the reaction.

Quantitative Data Presentation

Table 1: Catalytic Dehydrochlorination of Dihaloalkanes - A Comparative Overview

Starting MaterialCatalystTemperature (°C)Major Product(s)SelectivityConversionReference
This compoundBaCl₂/Activated Carbon215-2352-ChlorobuteneNot SpecifiedNot Specified[4]
1,2-DichloroethaneN-doped Activated Carbon300Vinyl Chloride>98.5%~100%[4]
1,2-DichloropropaneSilica-Alumina>2271-Chloropropene isomersNot SpecifiedNot Specified[7][8]

Note: Quantitative data for the dehydrochlorination of this compound is limited in the reviewed literature. The table includes data from similar dihaloalkanes to provide a comparative context for reaction conditions and outcomes.

Experimental Protocols

Protocol 1: Base-Promoted Dehydrochlorination of this compound using Alcoholic KOH

This protocol is a general guideline and should be optimized for specific experimental goals.

  • Materials:

    • This compound

    • Potassium Hydroxide (KOH)

    • Ethanol (B145695) (absolute)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel

    • Drying agent (e.g., anhydrous magnesium sulfate)

    • Distillation apparatus

  • Procedure: a. In a round-bottom flask equipped with a magnetic stir bar, dissolve a calculated amount of KOH in absolute ethanol with gentle warming and stirring. b. Cool the ethanolic KOH solution to room temperature. c. Add this compound to the flask. d. Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction temperature will be the boiling point of ethanol (approximately 78 °C). e. Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography). A typical reaction time might be several hours. f. After the reaction is complete, cool the mixture to room temperature. g. Pour the reaction mixture into a separatory funnel containing water. h. Extract the organic layer. Wash the organic layer with water and then with a brine solution. i. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄). j. Filter to remove the drying agent. k. Purify the product by fractional distillation.

Protocol 2: Catalytic Dehydrochlorination of this compound in the Gas Phase

This is a general procedure for a continuous flow gas-phase reaction.

  • Materials and Equipment:

    • This compound

    • Inert gas (e.g., Nitrogen, Argon)

    • Solid catalyst (e.g., alumina (B75360) or a supported metal chloride)

    • Packed bed reactor (e.g., a quartz tube)

    • Tube furnace

    • Syringe pump

    • Condenser and cold trap

    • Gas chromatograph for online or offline analysis

  • Procedure: a. Pack the reactor tube with the catalyst, securing it with quartz wool plugs. b. Place the reactor in the tube furnace and heat it to the desired reaction temperature (e.g., 200-400 °C) under a continuous flow of inert gas. c. Use a syringe pump to feed the this compound into a heated zone where it vaporizes and is carried into the reactor by the inert gas flow. d. The reaction products exit the reactor and are passed through a condenser and a cold trap to collect the liquid products. e. Analyze the gaseous and liquid products using gas chromatography to determine the conversion and product selectivity. f. The catalyst may require a regeneration step after a certain period of operation to remove coke deposits.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Start Low Yield or Selectivity Issue CheckReagents Check Reagent Purity and Activity Start->CheckReagents VerifyConditions Verify Reaction Conditions (Temp, Time, Pressure) Start->VerifyConditions AnalyzeByproducts Analyze Byproduct Formation (GC-MS) Start->AnalyzeByproducts PurifyStartingMaterial Purify Starting Material CheckReagents->PurifyStartingMaterial Impure OptimizeTemp Optimize Temperature VerifyConditions->OptimizeTemp Suboptimal ChangeBaseCatalyst Change Base or Catalyst AnalyzeByproducts->ChangeBaseCatalyst Side Reactions Prevalent ModifySolvent Modify Solvent System AnalyzeByproducts->ModifySolvent Substitution Products Success Problem Resolved OptimizeTemp->Success ChangeBaseCatalyst->Success ModifySolvent->Success PurifyStartingMaterial->Success

Caption: Troubleshooting workflow for low yield or selectivity.

References

Technical Support Center: Grignard Reactions with Secondary Alkyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving secondary alkyl halides.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a secondary alkyl halide fails to initiate. What are the common causes and solutions?

A1: Initiation failure is a frequent challenge with secondary alkyl halides. The primary reasons are often related to the purity of the reagents and the activation of the magnesium surface.

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen. Any traces of water in the glassware or solvent will quench the reagent as it forms.[1]

    • Solution: Rigorously dry all glassware, either in an oven overnight at >120°C or by flame-drying under a vacuum.[2] Cool the glassware under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction from starting.

    • Solution: Magnesium Activation. Several methods can be used to activate the magnesium surface:

      • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass stir rod can expose a fresh, reactive surface.

      • Chemical Activation:

        • Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the purple color indicates the activation of the magnesium surface.[3]

        • 1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane can be added. The formation of ethene gas (bubbling) signifies activation.

      • Entrainment: Add a small amount of a more reactive Grignard reagent, such as methylmagnesium iodide, to initiate the reaction.

Q2: I'm observing a significant amount of a high-boiling byproduct. What is it and how can I minimize its formation?

A2: The most common high-boiling byproduct is the result of Wurtz coupling , where the formed Grignard reagent reacts with the starting alkyl halide to form a dimer (R-R).[4] This side reaction is particularly prevalent with more reactive halides like bromides and iodides.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the secondary alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux. While the reaction is exothermic, excessive heat can promote Wurtz coupling.[4]

  • Solvent Choice: While tetrahydrofuran (B95107) (THF) is generally a good solvent for less reactive halides, for some substrates, diethyl ether may give better yields by minimizing Wurtz coupling.[5][6]

Q3: My reaction is producing a significant amount of alkene. What is causing this and how can I prevent it?

A3: The formation of an alkene is due to an elimination reaction (E2) , which competes with the formation of the Grignard reagent. This is more common with sterically hindered secondary and tertiary alkyl halides. The Grignard reagent itself is a strong base and can promote elimination of the starting alkyl halide.

Strategies to Minimize Elimination:

  • Lower Temperature: Running the reaction at a lower temperature can favor the Grignard formation over elimination.

  • Choice of Halide: Bromides are generally a good compromise between reactivity and the propensity for elimination compared to iodides. Chlorides are less reactive but also less prone to elimination.[3]

Q4: What are "Turbo-Grignard" reagents and when should I consider using them for my secondary alkyl halide?

A4: "Turbo-Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), are highly reactive Grignard reagents prepared in the presence of lithium chloride.[7][8] The LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[8]

Consider using "Turbo-Grignard" reagents when:

  • You are working with a particularly unreactive secondary alkyl chloride.

  • You are experiencing consistently low yields with standard protocols.

  • You need to perform the reaction at a lower temperature to avoid side reactions.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during Grignard reactions with secondary alkyl halides.

Problem Potential Cause Recommended Solution
Reaction does not start (no heat, no bubbling, no color change) 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Unreactive alkyl halide.1. Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere. Use anhydrous solvents. 2. Activate magnesium using a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be necessary to initiate. 3. Consider using a more reactive halide (iodide > bromide > chloride). For unreactive chlorides, consider preparing a "Turbo-Grignard" reagent.
Reaction starts but then stops 1. Insufficiently dry conditions. 2. Poor quality of alkyl halide (contains water or alcohol).1. Ensure all reagents and solvents are scrupulously dried. 2. Purify the alkyl halide by distillation before use.
Low yield of the desired product 1. Wurtz coupling side reaction. 2. Elimination side reaction. 3. Incomplete reaction.1. Add the alkyl halide slowly to the magnesium suspension. Consider using diethyl ether instead of THF. 2. Run the reaction at a lower temperature. 3. Ensure all the magnesium has been consumed. If not, gentle heating may be required to complete the reaction.
Formation of a white precipitate during the reaction Formation of magnesium salts (e.g., Mg(OH)X from reaction with water).This is a strong indication of moisture contamination. The reaction should be stopped, and the setup and reagents thoroughly dried before attempting again.

Experimental Protocols

Protocol 1: Standard Grignard Reaction with a Secondary Alkyl Bromide

Materials:

  • Magnesium turnings (1.2 equivalents)

  • Secondary alkyl bromide (1.0 equivalent)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine (1-2 small crystals)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place the magnesium turnings and iodine crystals in the flask.

  • Initiation: Add a small portion of the anhydrous solvent to cover the magnesium. In the dropping funnel, prepare a solution of the secondary alkyl bromide in the remaining solvent. Add a small amount (5-10%) of this solution to the magnesium suspension.

  • The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. Gentle warming with a heat gun may be necessary.

  • Addition: Once initiated, add the remainder of the alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until most of the magnesium is consumed.

Protocol 2: Preparation of a "Turbo-Grignard" Reagent (iPrMgCl·LiCl)

Materials:

  • Magnesium turnings (1.5 equivalents)

  • Anhydrous lithium chloride (1.0 equivalent)

  • Isopropyl chloride (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask, magnetic stir bar, and septum

Procedure:

  • Setup: In a flame-dried, argon-flushed Schlenk flask, place the magnesium turnings and anhydrous lithium chloride.

  • Reagent Addition: Add anhydrous THF, followed by the slow, dropwise addition of isopropyl chloride.[7]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours, resulting in a solution of iPrMgCl·LiCl. This "Turbo-Grignard" reagent can then be used for subsequent reactions with your secondary alkyl halide.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting a failed Grignard reaction and the decision-making process for selecting an appropriate protocol.

Troubleshooting_Workflow Troubleshooting Workflow for Grignard Reactions start Grignard Reaction Fails check_initiation Did the reaction initiate? start->check_initiation check_conditions Check Reaction Conditions: - Anhydrous solvent? - Dry glassware? - Inert atmosphere? check_initiation->check_conditions No side_reactions Are side products observed? (e.g., Wurtz coupling, elimination) check_initiation->side_reactions Yes, but stopped or low yield activate_mg Activate Magnesium: - Add Iodine crystal - Add 1,2-dibromoethane - Mechanical crushing check_conditions->activate_mg Conditions OK check_reagents Check Reagent Purity: - Distill alkyl halide - Use fresh, high-purity Mg activate_mg->check_reagents Activation Fails consider_turbo Consider 'Turbo-Grignard' Reagent check_reagents->consider_turbo Reagents Pure optimize_conditions Optimize Conditions: - Slow addition of alkyl halide - Lower reaction temperature - Change solvent (Ether vs. THF) side_reactions->optimize_conditions Yes success Successful Reaction optimize_conditions->success consider_turbo->success

Caption: A flowchart for troubleshooting common issues in Grignard reactions.

Protocol_Decision_Tree Decision Tree for Grignard Protocol Selection start Starting Secondary Alkyl Halide halide_type What is the halide? start->halide_type reactivity Is the alkyl halide known to be unreactive? halide_type->reactivity Chloride side_reaction_concern Are side reactions (Wurtz, elimination) a major concern? halide_type->side_reaction_concern Bromide or Iodide standard_protocol Use Standard Protocol (Protocol 1) reactivity->standard_protocol No turbo_protocol Use 'Turbo-Grignard' Protocol (Protocol 2) reactivity->turbo_protocol Yes side_reaction_concern->standard_protocol No optimize_standard Use Standard Protocol with Optimization: - Slow addition - Low temperature side_reaction_concern->optimize_standard Yes

Caption: A decision tree to guide the selection of an appropriate Grignard protocol.

References

preventing racemization during reactions of 2,3-dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chemical reactions involving 2,3-dichlorobutane (B1630595).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in reactions with this compound?

A1: Racemization is the process of converting a single enantiomer (a chiral molecule) into an equal mixture of both of its enantiomers. This resulting 50:50 mixture is called a racemic mixture and is optically inactive. For this compound, which has two chiral centers, racemization at either center leads to a loss of the desired stereochemical configuration, which is critical in drug development where only one stereoisomer is often therapeutically active.[1][2][3]

Q2: What is the primary chemical mechanism that causes racemization in nucleophilic substitution reactions of this compound?

A2: The primary cause of racemization in these reactions is the SN1 (Substitution Nucleophilic Unimolecular) mechanism .[4][5] Because this compound is a secondary alkyl halide, it can undergo SN1 reactions under certain conditions.[6][7][8] The SN1 mechanism involves two steps:

  • The leaving group (a chloride ion) departs, forming a planar, sp²-hybridized carbocation intermediate.[4][9]

  • The incoming nucleophile can attack this flat intermediate from either face with equal probability.[10][11] This non-discriminatory attack results in a nearly 50:50 mixture of products with retention and inversion of configuration, leading to a racemic mixture.[9][10]

Q3: How can I avoid racemization and achieve a stereospecific outcome?

A3: To prevent racemization, you must promote the SN2 (Substitution Nucleophilic Bimolecular) mechanism over the SN1 mechanism. The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group.[11][12] This "backside attack" forces an inversion of the stereochemical configuration (a Walden inversion) and is stereospecific, meaning a specific stereoisomer of the reactant will yield a specific stereoisomer of the product.[11][13]

Troubleshooting Guide: Preventing Unwanted Racemization

Issue: My reaction is producing a racemic or partially racemic mixture of products. How can I increase stereoselectivity?

This issue arises when SN1 reaction conditions are competing with or dominating the desired SN2 pathway. The following troubleshooting steps, summarized in the table below, can help you favor the SN2 mechanism.

Key Experimental Factors and Recommendations
FactorSN1 Conditions (Promotes Racemization)SN2 Conditions (Prevents Racemization - Promotes Inversion)Troubleshooting Recommendation
Solvent Polar Protic (e.g., water, methanol, ethanol). These solvents stabilize the carbocation intermediate.[7][8][14]Polar Aprotic (e.g., acetone, DMF, DMSO, acetonitrile). These solvents do not solvate the nucleophile as strongly, increasing its reactivity.[7][8][14]Switch to a polar aprotic solvent. This is one of the most effective ways to suppress the SN1 pathway.
Nucleophile Weak, neutral nucleophiles (e.g., H₂O, ROH).[7][8]Strong, anionic nucleophiles (e.g., N₃⁻, CN⁻, I⁻, RS⁻).[7][8]Use a strong nucleophile at a high concentration. The rate of the SN2 reaction is dependent on the nucleophile's concentration.[11][12]
Temperature Higher temperatures can provide the energy needed for carbocation formation.[15]Lower temperatures are generally sufficient for the concerted SN2 mechanism.Conduct the reaction at the lowest feasible temperature. This disfavors the higher activation energy pathway of the SN1 reaction.[15][16]
Leaving Group A better leaving group (e.g., tosylate, iodide) will increase the rate of both SN1 and SN2. For SN1, it facilitates carbocation formation.While a good leaving group is necessary, its effect is less pathway-specific than solvent or nucleophile choice.Focus on optimizing solvent and nucleophile first. The chloride in this compound is a reasonably good leaving group.

Diagrams and Workflows

Reaction Pathway Diagram

The following diagram illustrates the two competing pathways for a reaction at one of the chiral centers of this compound. The SN1 path leads to racemization, while the SN2 path leads to a specific, inverted product.

Racemization_Pathways cluster_start Starting Material cluster_sn1 SN1 Pathway (Leads to Racemization) cluster_sn2 SN2 Pathway (Stereospecific Inversion) start (2R,3R)-2,3-dichlorobutane carbocation Planar Carbocation Intermediate start->carbocation Slow, unimolecular dissociation transition Pentavalent Transition State start->transition Bimolecular backside attack racemic Racemic Mixture (R-Product + S-Product) carbocation->racemic Nucleophile attacks from both faces inversion Inversion Product (e.g., 2S,3R-Product) transition->inversion Concerted displacement

Caption: Competing SN1 and SN2 reaction pathways for this compound.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues of unwanted racemization in your experiments.

Troubleshooting_Workflow start Problem: Racemic Product Observed q1 What type of solvent are you using? start->q1 a1_protic Polar Protic (e.g., H₂O, EtOH) q1->a1_protic Protic a1_aprotic Polar Aprotic (e.g., Acetone, DMF) q1->a1_aprotic Aprotic sol_fix Solution: Switch to a Polar Aprotic Solvent to disfavor carbocation formation. a1_protic->sol_fix q2 How strong is your nucleophile? a1_aprotic->q2 sol_fix->q2 a2_weak Weak / Neutral (e.g., H₂O, ROH) q2->a2_weak Weak a2_strong Strong / Anionic (e.g., N₃⁻, CN⁻) q2->a2_strong Strong nuc_fix Solution: Use a Strong, Anionic Nucleophile to promote the bimolecular SN2 reaction. a2_weak->nuc_fix q3 Check Reaction Temperature a2_strong->q3 nuc_fix->q3 temp_fix Solution: Lower the temperature to increase the selectivity for the SN2 pathway. q3->temp_fix

References

Technical Support Center: Analysis of Commercial 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,3-dichlorobutane (B1630595). Our resources are designed to help you identify and quantify impurities, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the expected components in a commercial sample of this compound?

A1: Commercial this compound is typically a mixture of its stereoisomers: the meso compound and a racemic mixture of the (2R,3R) and (2S,3S) enantiomers (d,l-pair). The ratio of these diastereomers can vary depending on the synthesis method.

Q2: What are the common process-related impurities I should look for?

A2: Potential impurities can arise from the manufacturing process, which often involves the chlorination of 2-butene. These may include:

  • Unreacted starting materials: cis- or trans-2-butene.

  • Byproducts from side reactions: 1-chlorobutane, 2-chlorobutane, and other isomers of dichlorobutane (e.g., 1,2-dichlorobutane, 1,3-dichlorobutane).

  • Over-chlorinated products: Trichlorobutane isomers.

Q3: What are the likely degradation products in an aged sample of this compound?

A3: this compound can undergo dehydrochlorination to form various chlorobutene isomers. These are common degradation products to watch for, especially if the sample has been stored for a long time or exposed to heat or basic conditions.

Q4: Which analytical technique is best for determining the diastereomeric ratio of this compound?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is an excellent method for determining the diastereomeric ratio. The different spatial arrangements of the meso and d,l isomers result in distinct chemical shifts for their respective protons, allowing for straightforward integration and quantification.[1]

Q5: How can I confirm the identity of unknown peaks in my GC-MS chromatogram?

A5: The identification of unknown peaks can be achieved by comparing their mass spectra with reference spectra from commercial libraries (e.g., NIST, Wiley). The characteristic isotopic pattern of chlorine-containing fragments (M+2 peak) is a key indicator. For definitive identification, it is recommended to analyze a certified reference standard of the suspected impurity under the same GC-MS conditions.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Symptom Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing) 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect flow rate.1. Use a deactivated liner; replace the septum. 2. Bake out the column; trim the first few centimeters of the column. 3. Optimize the carrier gas flow rate.
Ghost peaks 1. Carryover from a previous injection. 2. Septum bleed. 3. Contaminated carrier gas.1. Run a solvent blank after concentrated samples. 2. Use a high-quality, low-bleed septum. 3. Ensure high-purity carrier gas and install traps.
Poor separation of diastereomers 1. Inappropriate GC column. 2. Suboptimal oven temperature program.1. Use a capillary column with a suitable stationary phase (e.g., a mid-polarity phase). 2. Optimize the temperature ramp; a slower ramp often improves resolution.
Inaccurate quantification 1. Non-linearity of the detector response. 2. Degradation of analytes in the injector.1. Generate a multi-point calibration curve for each analyte. 2. Lower the injector temperature; use a pulsed splitless injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Symptom Possible Cause(s) Suggested Solution(s)
Broad peaks 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample viscosity is too high.1. Re-shim the spectrometer. 2. Filter the sample through a small plug of silica (B1680970) gel. 3. Dilute the sample.
Inaccurate integration for diastereomer ratio 1. Incomplete relaxation of nuclei. 2. Overlapping peaks. 3. Poor baseline correction.1. Increase the relaxation delay (D1) in the acquisition parameters. 2. Use a higher field NMR spectrometer for better resolution; consider 2D NMR techniques (e.g., COSY, HSQC). 3. Manually correct the baseline before integration.
Presence of unexpected signals 1. Solvent impurities. 2. Contamination from the NMR tube or cap.1. Check the purity of the deuterated solvent. 2. Use clean, high-quality NMR tubes and caps.

Data Presentation

Table 1: GC-MS Data for this compound and Potential Impurities
Compound Retention Time (min) *Key m/z Fragments Notes
trans-2-Butene~1.556, 41, 39Unreacted starting material
cis-2-Butene~1.656, 41, 39Unreacted starting material
2-Chlorobutane~3.292, 57, 56, 29Byproduct
1-Chlorobutane~3.592, 56, 41, 29Byproduct
d,l-2,3-Dichlorobutane~5.8126, 91, 63, 55Product Diastereomer
meso-2,3-Dichlorobutane~6.1126, 91, 63, 55Product Diastereomer
1-Chloro-2-butene~4.590, 55, 39Degradation Product
3-Chloro-1-butene~4.290, 75, 55Degradation Product

*Retention times are approximate and will vary depending on the specific GC conditions.

Table 2: ¹H NMR Chemical Shifts (CDCl₃) for this compound Diastereomers
Proton meso-2,3-Dichlorobutane (δ, ppm) d,l-2,3-Dichlorobutane (δ, ppm) Multiplicity
CH₃1.621.58Doublet
CHCl4.104.25Quartet
Table 3: FTIR Characteristic Absorption Bands
Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
C-H (alkane)Stretch2850-3000
C-ClStretch600-800
C=C (alkene)Stretch1640-1680

Experimental Protocols

Protocol 1: GC-MS Analysis of Commercial this compound
  • Sample Preparation: Dilute the commercial this compound sample 1:1000 in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (100:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 2 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-200.

  • Data Analysis: Integrate the peaks in the total ion chromatogram. Identify the components by comparing their mass spectra with a reference library. Quantify the impurities using an internal or external standard method.

Protocol 2: ¹H NMR for Diastereomeric Ratio Determination
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 or as needed for good signal-to-noise.

    • Relaxation Delay (D1): 5 seconds to ensure full relaxation for accurate integration.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signals corresponding to the methine protons (CHCl) or the methyl protons (CH₃) of the meso and d,l diastereomers.

    • Calculate the diastereomeric ratio from the integral values.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_results Results start Commercial this compound dilution Dilution in Solvent start->dilution nmr_sample Dissolution in CDCl3 start->nmr_sample gc_injection GC Injection dilution->gc_injection nmr_acquisition 1H NMR Acquisition nmr_sample->nmr_acquisition gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection data_analysis_gcms Data Analysis (TIC, Mass Spectra) ms_detection->data_analysis_gcms impurity_profile Impurity Profile data_analysis_gcms->impurity_profile data_processing_nmr Data Processing (Integration) nmr_acquisition->data_processing_nmr diastereomeric_ratio Diastereomeric Ratio data_processing_nmr->diastereomeric_ratio

Caption: Workflow for the identification and quantification of impurities in this compound.

troubleshooting_logic cluster_gcms GC-MS Issues cluster_nmr NMR Issues start Analytical Issue Encountered peak_shape Poor Peak Shape? start->peak_shape ghost_peaks Ghost Peaks? start->ghost_peaks separation Poor Separation? start->separation broad_peaks Broad Peaks? start->broad_peaks bad_integration Inaccurate Integration? start->bad_integration check_liner Check Liner/Septum peak_shape->check_liner check_column Check Column Condition peak_shape->check_column check_flow Optimize Flow Rate peak_shape->check_flow run_blank Run Solvent Blank ghost_peaks->run_blank check_septum Check Septum Bleed ghost_peaks->check_septum check_gas Check Carrier Gas Purity ghost_peaks->check_gas change_column Use Appropriate Column separation->change_column optimize_ramp Optimize Oven Ramp separation->optimize_ramp reshim Re-shim Spectrometer broad_peaks->reshim filter_sample Filter Sample broad_peaks->filter_sample dilute_sample Dilute Sample broad_peaks->dilute_sample increase_d1 Increase Relaxation Delay bad_integration->increase_d1 higher_field Use Higher Field NMR bad_integration->higher_field correct_baseline Correct Baseline bad_integration->correct_baseline

Caption: Troubleshooting logic for common analytical issues.

References

strategies for controlling stereoselectivity in 2,3-dichlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stereoselective Synthesis of 2,3-Dichlorobutane (B1630595)

This guide provides researchers, scientists, and drug development professionals with detailed strategies and troubleshooting advice for controlling the stereochemistry in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the possible stereoisomers of this compound?

A1: this compound has two chiral centers (at C2 and C3), which allows for a maximum of four stereoisomers. However, due to the symmetrical nature of the molecule, there are only three distinct stereoisomers:

  • A pair of enantiomers: (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane.[1]

  • A meso compound: (2R,3S)-2,3-dichlorobutane, which is achiral due to an internal plane of symmetry.[2][3][4]

Q2: How can I selectively synthesize the meso-(2R,3S)-2,3-dichlorobutane?

A2: The selective synthesis of the meso isomer is achieved through the electrophilic addition of chlorine (Cl₂) to trans-2-butene. The reaction proceeds through a cyclic chloronium ion intermediate, leading to a stereospecific anti-addition of the two chlorine atoms.[5] This specific pathway ensures the formation of the meso product.

Q3: How can I synthesize the enantiomeric pair of (2R,3R)- and (2S,3S)-2,3-dichlorobutane?

A3: The racemic mixture of the (2R,3R) and (2S,3S) enantiomers is synthesized by the electrophilic addition of chlorine (Cl₂) to cis-2-butene.[5][6] Similar to the reaction with trans-2-butene, this is a stereospecific anti-addition that, due to the starting geometry of the alkene, results in the formation of the enantiomeric pair.[5][7]

Q4: How does the reaction mechanism influence the stereochemical outcome?

A4: The mechanism is the most critical factor.

  • Electrophilic (Ionic) Addition: This mechanism, typically occurring in the dark and in non-polar solvents, involves a cyclic chloronium ion intermediate.[6][8][9] This intermediate forces the second chloride ion to attack from the opposite face (anti-addition), leading to a highly stereospecific outcome. The stereochemistry of the starting alkene (cis or trans) directly determines the stereochemistry of the product.[5]

  • Free-Radical Halogenation: This mechanism is initiated by UV light or radical initiators.[10] If this compound is synthesized from butane (B89635) via free-radical chlorination, the reaction proceeds through a planar radical intermediate.[10] This planarity allows the chlorine to attack from either face, leading to a loss of stereocontrol and typically resulting in a mixture of all possible stereoisomers.

Troubleshooting Guide

Problem 1: My reaction of 2-butene (B3427860) with chlorine is producing a mixture of all three stereoisomers instead of a specific one.

  • Possible Cause: Your reaction conditions may be promoting a competing free-radical mechanism alongside the desired electrophilic addition. This is often caused by unintentional exposure to UV light or the presence of radical-initiating impurities.

  • Solution:

    • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark room to prevent photochemical initiation of a radical reaction.

    • Use a Radical Inhibitor: The presence of a free radical inhibitor can suppress the radical pathway.[11]

    • Control Temperature: Free-radical substitution can be favored at higher temperatures.[6] Maintain a low reaction temperature (e.g., below 10 °C) as specified in ionic chlorination protocols.[6]

Problem 2: I am trying to synthesize the meso-2,3-dichlorobutane from trans-2-butene, but the yield is low and I am getting other chlorinated byproducts.

  • Possible Cause 1: Impure Starting Material. Your trans-2-butene may be contaminated with cis-2-butene, leading to the formation of the undesired enantiomeric pair.

    • Solution: Verify the purity of the starting alkene using Gas Chromatography (GC) or NMR before starting the reaction. Purify if necessary.

  • Possible Cause 2: Over-chlorination or Side Reactions. Uncontrolled addition of chlorine gas can lead to further reactions.

    • Solution: Add the chlorine gas slowly and at a controlled rate.[6] Use a solvent like dichloromethane (B109758) (CH₂Cl₂) to maintain a dilute solution. Monitor the reaction progress, for instance, by observing the disappearance of the yellow-green chlorine color.[6]

Problem 3: My free-radical chlorination of butane is inconsistent and not selective.

  • Possible Cause: Free-radical chlorination is notoriously difficult to control. The chlorine radical is highly reactive and not very selective, attacking primary, secondary, and tertiary C-H bonds at different rates.[12][13] The reaction outcome is a product of both statistical probability (number of available hydrogens) and the relative stability of the resulting radical intermediate.[12][14]

  • Solution: For achieving stereoselectivity, free-radical chlorination of an achiral alkane like butane is not a suitable method. It will produce a racemic mixture of 2-chlorobutane.[10][12] If the goal is to produce a specific stereoisomer of this compound, the recommended pathway is the electrophilic addition of chlorine to a stereoisomer of 2-butene.

Data Presentation: Stereochemical Outcomes

The stereospecific nature of electrophilic chlorination of 2-butene is summarized below.

Starting AlkeneReaction TypeKey IntermediateStereochemical OutcomeProduct(s)
trans-2-ButeneElectrophilic AdditionCyclic Chloronium IonAnti-additionmeso-(2R,3S)-2,3-dichlorobutane[5]
cis-2-ButeneElectrophilic AdditionCyclic Chloronium IonAnti-additionRacemic (±)-(2R,3R)/(2S,3S)-2,3-dichlorobutane[5]
ButaneFree-Radical ChlorinationPlanar RadicalNon-selectiveMixture of 1-chlorobutane (B31608) and racemic 2-chlorobutane[10]

Visualizations

Diagram 1: Electrophilic Addition Pathways

G cluster_trans trans-2-Butene Pathway cluster_cis cis-2-Butene Pathway trans_alkene trans-2-Butene trans_intermediate Symmetric Chloronium Ion trans_alkene->trans_intermediate + Cl₂ meso_product meso-(2R,3S)-2,3-Dichlorobutane trans_intermediate->meso_product + Cl⁻ (anti-attack) cis_alkene cis-2-Butene cis_intermediate Symmetric Chloronium Ion cis_alkene->cis_intermediate + Cl₂ racemic_product Racemic (2R,3R) & (2S,3S) This compound cis_intermediate->racemic_product + Cl⁻ (anti-attack)

Caption: Stereospecific pathways for the chlorination of 2-butene.

Diagram 2: Troubleshooting Workflow for Poor Stereoselectivitydot

G start Poor Stereoselectivity Observed (Mixture of Isomers) check_light Was the reaction protected from UV light? start->check_light check_purity Is the starting alkene stereochemically pure? check_light->check_purity Yes sol_light Action: Exclude all light sources. check_light->sol_light No check_temp Was the temperature kept low (<10°C)? check_purity->check_temp Yes sol_purity Action: Purify alkene via distillation or chromatography. check_purity->sol_purity No sol_temp Action: Improve temperature control with an ice bath. check_temp->sol_temp No success Improved Stereoselectivity check_temp->success Yes sol_light->check_purity sol_purity->check_temp sol_temp->success

References

degradation pathways of 2,3-dichlorobutane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the degradation of 2,3-dichlorobutane (B1630595).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental degradation of this compound.

Issue 1: Low or No Yield of Expected Elimination Product (Butene/Butyne)

  • Question: My reaction of this compound with a strong base is resulting in a low yield of the desired alkene or alkyne. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in elimination reactions of this compound can stem from several factors. A primary consideration is the strength of the base used. For a double dehydrohalogenation to form an alkyne, a very strong base like sodium amide (NaNH₂) is often necessary, as weaker bases like potassium hydroxide (B78521) (KOH) or sodium ethoxide (NaOEt) may only lead to the vinyl halide intermediate.[1][2] Additionally, ensuring the correct stoichiometry of the base is crucial; for terminal alkyne synthesis, three equivalents of a strong base are often required.[1] The reaction conditions are also critical. Reactions with weaker bases may require high temperatures (150-200°C) to proceed to completion.[1] Finally, the presence of water can significantly reduce the effectiveness of strong bases, so using anhydrous reagents and solvents is essential.[1]

Issue 2: Formation of an Unexpected Major Product

  • Question: I am observing an unexpected product distribution in my dehydrohalogenation of this compound. For instance, I am getting the less substituted alkene as the major product. Why is this happening?

  • Answer: The regioselectivity of the elimination reaction is governed by the nature of the base and the substrate. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. This is typically observed with small, strong bases like sodium ethoxide.[3][4] However, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product).[5][6] This is due to the steric hindrance of the bulky base, which makes it easier to abstract a proton from the less sterically hindered primary carbon.

Issue 3: Incomplete Reaction - Presence of Starting Material and/or Vinyl Halide Intermediate

  • Question: My reaction is not going to completion, and I am observing both the starting this compound and a vinyl halide intermediate in my analysis. How can I drive the reaction forward?

  • Answer: The presence of the vinyl halide intermediate indicates that the second elimination step is the bottleneck. This is a common issue as the second dehydrohalogenation is often slower than the first.[7] To push the reaction to completion, you can try several approaches: increasing the reaction temperature, extending the reaction time, or using a stronger base.[1] For the synthesis of alkynes from vicinal dihalides, sodium amide (NaNH₂) in liquid ammonia (B1221849) is a more effective reagent than alcoholic KOH.[8][9] Monitoring the reaction progress by techniques like gas chromatography-mass spectrometry (GC-MS) can help determine the optimal reaction time.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound under experimental conditions?

A1: The primary degradation pathway for this compound in the presence of a strong base is dehydrochlorination, which is an elimination reaction.[10][11] Depending on the reaction conditions and the base used, this can proceed through one or two elimination steps. A single elimination results in the formation of chlorobutenes, while a double elimination leads to the formation of 2-butyne (B1218202) or 1,3-butadiene.[12]

Q2: What is the mechanism of dehydrochlorination of this compound?

A2: The dehydrochlorination of this compound with a strong base typically proceeds through a bimolecular elimination (E2) mechanism.[13] This is a one-step concerted reaction where the base abstracts a proton from a carbon adjacent to the carbon bearing a chlorine atom, and simultaneously, the chlorine atom departs as a leaving group, leading to the formation of a double bond.[13] For the reaction to occur, the hydrogen and the leaving group must be in an anti-periplanar conformation.[14]

Q3: How does the choice of base affect the degradation products of this compound?

A3: The choice of base is a critical factor that influences the product distribution.

  • Strong, non-bulky bases (e.g., Sodium Ethoxide, Potassium Hydroxide): These bases tend to favor the formation of the more stable, more substituted alkene (Zaitsev product), which in this case would be 2-chlorobutene from a single elimination, and subsequently 2-butyne from a double elimination.[3][4]

  • Strong, bulky bases (e.g., Potassium tert-Butoxide): These bases favor the formation of the less substituted alkene (Hofmann product) due to steric hindrance.[5][6]

  • Very strong bases (e.g., Sodium Amide): These are typically required for the double dehydrohalogenation to form an alkyne.[8][9]

Q4: Can substitution reactions compete with elimination?

A4: Yes, nucleophilic substitution reactions (SN1 and SN2) can compete with elimination reactions.[15] this compound is a secondary alkyl halide, which can undergo both substitution and elimination.[16] To favor elimination over substitution, it is recommended to use a strong, sterically hindered base and higher temperatures.[15]

Data Presentation

Table 1: Representative Product Distribution in the Dehydrochlorination of this compound with Different Bases.

Note: The following data is representative and based on established principles of elimination reactions for analogous compounds. Actual yields may vary based on specific experimental conditions.

BaseSolventTemperatureMajor Product(s)Minor Product(s)Expected Predominant Pathway
Sodium Ethoxide (NaOEt)EthanolReflux2-Butyne, 2-Chlorobutenes1,3-Butadiene, 1-ChlorobutenesE2 (Zaitsev)
Potassium tert-Butoxide (K-OtBu)tert-ButanolReflux1,3-Butadiene, 1-Chlorobutenes2-Butyne, 2-ChlorobutenesE2 (Hofmann)
Sodium Amide (NaNH₂)Liquid Ammonia-33°C2-Butyne1,3-ButadieneDouble E2

Experimental Protocols

Protocol 1: Synthesis of 2-Butyne from this compound via Double Dehydrochlorination

This protocol outlines a general procedure for the synthesis of 2-butyne from this compound using alcoholic potassium hydroxide at elevated temperatures.

Materials:

  • This compound

  • Potassium Hydroxide (KOH) pellets

  • Ethanol, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Set up a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.

  • In the round-bottom flask, place a solution of potassium hydroxide in anhydrous ethanol. A high concentration of KOH is typically required.

  • Slowly add this compound to the flask with stirring.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by GC-MS.

  • After the reaction is complete (as indicated by the disappearance of the starting material and intermediate), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the organic layer with a suitable solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Isolate the 2-butyne product by fractional distillation.

Product Analysis: The product can be characterized by gas chromatography-mass spectrometry (GC-MS) to determine its purity and identify any byproducts.[17][18]

Visualizations

DegradationPathways cluster_main Degradation of this compound cluster_e2_single Single E2 Elimination cluster_e2_double Double E2 Elimination This compound This compound 2-Chlorobutene 2-Chlorobutene This compound->2-Chlorobutene  -HCl (Zaitsev) 1-Chlorobutene 1-Chlorobutene This compound->1-Chlorobutene  -HCl (Hofmann) 2-Butyne 2-Butyne 2-Chlorobutene->2-Butyne  -HCl 1,3-Butadiene 1,3-Butadiene 1-Chlorobutene->1,3-Butadiene  -HCl

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Dehydrochlorination A 1. Reaction Setup (Flask, Condenser, Heating Mantle) B 2. Reagent Addition (this compound, Base, Solvent) A->B C 3. Reaction (Heating under Reflux) B->C D 4. Workup (Quenching, Extraction, Washing) C->D E 5. Product Isolation (Drying, Distillation) D->E F 6. Analysis (GC-MS) E->F

Caption: General experimental workflow.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Logic for Low Yield Start Low Product Yield Q1 Is the reaction incomplete? Start->Q1 A1_Yes Increase reaction time/temperature Use a stronger base Q1->A1_Yes Yes Q2 Are unexpected products formed? Q1->Q2 No A2_Yes Check base type (bulky vs. non-bulky) Optimize temperature to favor elimination Q2->A2_Yes Yes A_No Check reagent purity and stoichiometry Ensure anhydrous conditions Q2->A_No No

Caption: Troubleshooting low product yield.

References

Technical Support Center: Overcoming Slow Reaction Rates in 2,3-Dichlorobutane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with slow reaction rates in nucleophilic substitution reactions of 2,3-dichlorobutane (B1630595).

Frequently Asked Questions (FAQs)

Q1: Why are the substitution reactions of this compound often slow?

A1: this compound is a secondary alkyl halide, which can undergo both S(_N)1 and S(_N)2 reactions. Several factors can contribute to slow reaction rates:

  • Steric Hindrance: The presence of two chlorine atoms and the butane (B89635) backbone can sterically hinder the approach of the nucleophile, which is particularly problematic for the S(_N)2 pathway.[1][2]

  • Moderate Leaving Group: While chloride is a good leaving group, it is less reactive than bromide or iodide.

  • Carbocation Stability: For the S(_N)1 pathway, the secondary carbocation formed is less stable than a tertiary carbocation, leading to a slower rate of formation.

  • Inappropriate Reaction Conditions: The choice of nucleophile, solvent, and temperature can significantly impact the reaction rate and pathway.

Q2: How do I determine if my reaction is proceeding via an S(_N)1 or S(_N)2 mechanism?

A2: The reaction mechanism can be inferred by analyzing the reaction kinetics and the stereochemistry of the product.

  • S(_N)2 reactions are bimolecular, and their rate depends on the concentration of both the substrate (this compound) and the nucleophile.[3] These reactions typically result in an inversion of stereochemistry at the reaction center.

  • S(_N)1 reactions are unimolecular, with the rate-determining step being the formation of the carbocation. Therefore, the reaction rate primarily depends on the substrate concentration.[4] These reactions often lead to a racemic mixture of products if the starting material is chiral.

Q3: Can I use a catalyst to speed up the reaction?

A3: Yes, catalysis can be an effective strategy. For reactions involving ionic nucleophiles that are poorly soluble in organic solvents, a phase-transfer catalyst (PTC) can be employed.[5] A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved, thereby accelerating the reaction.[6][7]

Troubleshooting Guides

Issue 1: The reaction is proceeding too slowly or not at all.
Possible Cause Troubleshooting Step
Weak Nucleophile For an S(_N)2 reaction, switch to a stronger, more reactive nucleophile. Negatively charged nucleophiles are generally stronger than their neutral counterparts (e.g., OH
^-
is stronger than H(_2)O).
Inappropriate Solvent The choice of solvent is critical. For an S(_N)2 reaction, use a polar aprotic solvent like acetone (B3395972), acetonitrile, or DMSO to enhance nucleophilicity.[4] For an S(_N)1 reaction, a polar protic solvent such as water, ethanol (B145695), or methanol (B129727) is preferred to stabilize the carbocation intermediate.[4]
Low Temperature Increase the reaction temperature. As a general rule, a 10°C increase in temperature can approximately double the reaction rate.
Poor Solubility of Nucleophile If using an ionic nucleophile in a nonpolar organic solvent, consider using a phase-transfer catalyst to improve solubility and reactivity.[5][6]
Issue 2: The reaction is producing a mixture of substitution and elimination products.
Possible Cause Troubleshooting Step
Strong, Bulky Base Strong, sterically hindered bases favor elimination over substitution. If substitution is the desired outcome, use a less sterically hindered nucleophile that is a weaker base.
High Temperature Higher temperatures tend to favor elimination reactions. If elimination is a significant side reaction, try running the reaction at a lower temperature for a longer period.

Quantitative Data

The following table summarizes kinetic data for a similar reaction, the esterification of 1,4-dichlorobutane (B89584) with sodium formate (B1220265) using a phase-transfer catalyst. This data can provide insights into the expected effects of catalyst concentration and temperature on the substitution of this compound.

Table 1: Effect of Catalyst Concentration on Reaction Rate for the Esterification of 1,4-Dichlorobutane

Catalyst Concentration (mol% relative to substrate)Initial Rate (mol L
1^{-1}−1
min
1^{-1}−1
)
2.50.015
5.00.031
10.00.062
12.00.075
15.00.075

Data adapted from a study on 1,4-dichlorobutane and should be considered as a qualitative guide for this compound.[6]

Table 2: Effect of Temperature on Rate Constants for the Two Consecutive Substitution Steps of 1,4-Dichlorobutane

Temperature (°C)k(_1) (min
1^{-1}−1
)
k(_2) (min
1^{-1}−1
)
950.0080.002
1050.0170.004
1150.0350.009
1250.0700.018

k(_1) and k(_2) are the rate constants for the first and second substitution, respectively. Data is for 1,4-dichlorobutane and serves as an illustrative example.[6] The activation energy for both steps was found to be similar, approximately 21 kcal/mol.[8]

Experimental Protocols

Protocol 1: S(_N)2 Substitution with Sodium Iodide in Acetone

This protocol is designed to favor the S(_N)2 pathway.

  • Reagent Preparation: Prepare a 0.1 M solution of this compound in acetone and a 0.2 M solution of sodium iodide in acetone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound solution.

  • Reaction Initiation: Heat the solution to reflux and then add the sodium iodide solution.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, filter to remove the precipitated sodium chloride, and evaporate the acetone under reduced pressure.

  • Purification: Purify the product by column chromatography or distillation.

Protocol 2: S(_N)1 Solvolysis in Aqueous Ethanol

This protocol is designed to favor the S(_N)1 pathway.

  • Reaction Mixture: Prepare a solution of this compound in a 50:50 mixture of ethanol and water.

  • Reaction Conditions: Stir the solution at a constant temperature (e.g., 50°C) in a temperature-controlled water bath.

  • Monitoring: Monitor the reaction by periodically taking aliquots and titrating the formed HCl with a standardized solution of NaOH.

  • Analysis: The rate of the reaction can be determined from the rate of HCl production.

  • Product Isolation: Once the reaction has reached completion, the product can be extracted with an organic solvent and purified.

Protocol 3: Phase-Transfer Catalyzed Substitution with Sodium Cyanide

This protocol utilizes a phase-transfer catalyst to facilitate the reaction between an aqueous nucleophile and an organic substrate.

  • Reaction Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine a solution of this compound in toluene, an aqueous solution of sodium cyanide, and a catalytic amount (e.g., 5 mol%) of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring.

  • Monitoring: Follow the disappearance of the starting material by GC analysis of the organic layer.

  • Workup: After completion, cool the mixture, separate the aqueous and organic layers, wash the organic layer with water, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting dinitrile product by distillation or chromatography.

Visualizations

Troubleshooting_Workflow start Slow Reaction Rate with This compound check_mechanism Identify Desired Mechanism (SN1 or SN2) start->check_mechanism sn2_path Optimizing for SN2 check_mechanism->sn2_path SN2 sn1_path Optimizing for SN1 check_mechanism->sn1_path SN1 nucleophile_check Is the nucleophile strong and non-bulky? sn2_path->nucleophile_check solvent_check_sn1 Is the solvent polar protic (e.g., H2O, EtOH)? sn1_path->solvent_check_sn1 nucleophile_check->sn2_path No, use stronger nucleophile solvent_check_sn2 Is the solvent polar aprotic (e.g., Acetone, DMSO)? nucleophile_check->solvent_check_sn2 Yes solvent_check_sn2->sn2_path No, change solvent temp_check_sn2 Increase Temperature solvent_check_sn2->temp_check_sn2 Yes ptc_check Consider Phase-Transfer Catalysis for ionic nucleophiles temp_check_sn2->ptc_check end Reaction Rate Optimized ptc_check->end solvent_check_sn1->sn1_path No, change solvent temp_check_sn1 Increase Temperature solvent_check_sn1->temp_check_sn1 Yes temp_check_sn1->end

Caption: Troubleshooting workflow for slow substitution reactions of this compound.

SN1_vs_SN2_Pathways cluster_SN2 SN2 Pathway (Bimolecular) cluster_SN1 SN1 Pathway (Unimolecular) start_sn2 This compound + Nu⁻ ts_sn2 [Nu---C---Cl]‡ (Pentacoordinate Transition State) start_sn2->ts_sn2 Concerted Step prod_sn2 Product (Inversion of Stereochemistry) ts_sn2->prod_sn2 start_sn1 This compound carbocation Secondary Carbocation + Cl⁻ start_sn1->carbocation Slow, Rate-Determining prod_sn1 Product (Racemic Mixture) carbocation->prod_sn1 Fast, Nucleophilic Attack

Caption: Competing S(_N)1 and S(_N)2 reaction pathways for this compound.

PTC_Workflow cluster_phases Reaction Vessel title Phase-Transfer Catalysis (PTC) Experimental Workflow organic_phase Organic Phase (this compound in Toluene) interface Phase Interface step2 2. [Q⁺Nu⁻] reacts with This compound in organic phase organic_phase->step2 aqueous_phase Aqueous Phase (Na⁺Nu⁻ in Water) step1 1. Catalyst (Q⁺) transports Nucleophile (Nu⁻) across interface aqueous_phase->step1 Nu⁻ catalyst Catalyst (Q⁺X⁻) (e.g., Tetrabutylammonium Bromide) catalyst->step1 step1->organic_phase [Q⁺Nu⁻] step3 3. Product is formed and Catalyst (Q⁺) returns to aqueous phase step2->step3 step3->aqueous_phase Q⁺

Caption: Schematic of a phase-transfer catalysis experimental workflow.

References

Navigating Solvent Effects in Reactions of 2,3-Dichlorobutane: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the complex interplay of solvent effects in reactions involving 2,3-dichlorobutane (B1630595). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in predicting and controlling reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound, a secondary alkyl halide, primarily undergoes nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The competition between these pathways is highly sensitive to the reaction conditions, including the choice of solvent, base/nucleophile, and temperature.

Q2: How does the choice of solvent influence the reaction outcome?

A2: Solvents play a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. They favor SN1 and E1 reactions by stabilizing the carbocation intermediate. While they can be used for E2 reactions, they can decrease the strength of strong bases through solvation.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF) lack O-H or N-H bonds and are poor at solvating anions. This leaves the base/nucleophile "naked" and more reactive, thus favoring SN2 and E2 reactions.

  • Non-polar solvents (e.g., hexane, toluene) are generally poor choices for these reactions as they do not effectively dissolve the typically polar or ionic reactants.

Q3: How do the stereoisomers of this compound affect the reaction products in an E2 elimination?

A3: The E2 reaction is stereospecific, requiring an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. This has significant consequences for the different stereoisomers of this compound:

  • meso-2,3-Dichlorobutane: Elimination of HCl from the meso isomer leads preferentially to the formation of (E)-2-chloro-2-butene.

  • (2R,3R)- or (2S,3S)-2,3-Dichlorobutane: Elimination of HCl from these enantiomers preferentially yields (Z)-2-chloro-2-butene.

Q4: How can I favor elimination (E2) over substitution (SN2)?

A4: To favor the E2 pathway, consider the following:

  • Use a strong, sterically hindered base: Bulky bases like potassium tert-butoxide (KOtBu) are poor nucleophiles due to steric hindrance but are excellent at abstracting a proton, thus favoring elimination.

  • Increase the reaction temperature: Elimination reactions generally have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the temperature will favor the E2 pathway.

  • Use a less nucleophilic, strong base: Sodium ethoxide in ethanol is a common choice that promotes E2, although some SN2 product may also be formed.

Q5: What is Zaitsev's rule, and does it always apply?

A5: Zaitsev's rule states that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. This rule generally holds true when using a small, strong base like sodium ethoxide. However, when a sterically hindered base like potassium tert-butoxide is used, the Hofmann product (the less substituted alkene) is often favored due to the base preferentially abstracting the more sterically accessible proton.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incorrect solvent: The chosen solvent may not be appropriate for the desired reaction pathway (e.g., using a polar protic solvent for an SN2 reaction).2. Weak base/nucleophile: The base may not be strong enough to effectively promote the desired elimination or substitution.3. Low reaction temperature: The reaction may require more thermal energy to overcome the activation barrier, especially for E2 reactions.4. Poor quality reagents: The this compound or the base/nucleophile may have degraded.1. Solvent Selection: For E2/SN2, switch to a polar aprotic solvent like DMSO or DMF. For E1/SN1, ensure a polar protic solvent like ethanol or water is used.2. Base/Nucleophile Strength: For E2, use a stronger base like sodium ethoxide or potassium tert-butoxide. For SN2, ensure a good nucleophile is used.3. Increase Temperature: Gently heat the reaction mixture to favor elimination, but monitor for side product formation.4. Reagent Purity: Use freshly distilled solvents and high-purity reagents.
Formation of Unexpected Stereoisomers 1. Incorrect starting stereoisomer: The stereochemistry of the starting this compound dictates the stereochemistry of the E2 product.2. Reaction proceeding through a different mechanism: If the reaction is proceeding through an E1 or SN1 pathway, a carbocation intermediate is formed, leading to a mixture of stereoisomers.1. Verify Starting Material: Confirm the stereochemistry of your starting this compound using appropriate analytical techniques (e.g., polarimetry, chiral GC).2. Control Reaction Mechanism: To ensure a stereospecific E2 reaction, use a strong, non-bulky base in a polar aprotic solvent at a moderate temperature. Avoid conditions that favor carbocation formation (polar protic solvents, weak bases).
Mixture of Substitution and Elimination Products 1. Competition between SN2 and E2: This is common with secondary alkyl halides, especially with strong, unhindered bases.2. Competition between SN1 and E1: Occurs under conditions that favor carbocation formation.1. Favor E2: Use a bulky base (e.g., KOtBu) and higher temperatures.2. Favor SN2: Use a good, non-basic nucleophile (e.g., azide, cyanide) in a polar aprotic solvent at a lower temperature.
Formation of Multiple Alkene Isomers (Regioisomers) 1. Presence of multiple distinct β-hydrogens: Dehydrohalogenation can occur in different directions.2. Use of a non-selective base: Small bases may lead to a mixture of Zaitsev and Hofmann products.1. Predict Products: Analyze the structure of the starting material to predict all possible alkene products.2. Control Regioselectivity: Use a bulky base (KOtBu) to favor the Hofmann (less substituted) product. Use a smaller base (NaOEt) to favor the Zaitsev (more substituted) product.

Quantitative Data on Solvent and Base Effects

Disclaimer: Specific quantitative data for the reactions of this compound is scarce in the readily available literature. The following table presents representative data for the closely related substrate, 2-bromobutane, to illustrate the expected trends in product distribution.

SubstrateBaseSolventTemperature (°C)E2 Product (%)SN2 Product (%)
2-BromobutaneNaOEtEthanol557921
2-BromobutaneKOtButert-Butanol55919
2-BromobutaneNaOEtDMSO258812

Data adapted from various sources on alkyl halide reactivity.

Experimental Protocols

Protocol 1: Dehydrohalogenation of meso-2,3-Dichlorobutane to (E)-2-Chloro-2-butene

Objective: To synthesize (E)-2-chloro-2-butene via an E2 elimination reaction.

Materials:

  • meso-2,3-Dichlorobutane

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Apparatus for simple distillation

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a dry round-bottom flask containing a stir bar and equipped with a reflux condenser.

  • In the flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add meso-2,3-dichlorobutane to the flask dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by simple distillation.

  • Characterize the product by GC-MS and NMR spectroscopy to confirm the formation of (E)-2-chloro-2-butene.

Protocol 2: Analysis of Product Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of the reaction mixture.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

GC-MS Parameters (starting point, optimization may be required):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: m/z 35-200

Procedure:

  • Prepare a dilute solution of the purified product or a crude reaction aliquot in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Acquire the data.

  • Identify the peaks in the chromatogram by comparing their retention times and mass spectra to known standards or spectral libraries.

  • Quantify the relative amounts of each component by integrating the peak areas.

Visualizations

E2_SN2_Competition This compound This compound E2 Pathway E2 Pathway This compound->E2 Pathway Strong, Bulky Base High Temperature SN2 Pathway SN2 Pathway This compound->SN2 Pathway Good Nucleophile Polar Aprotic Solvent Low Temperature Alkene Product(s) Alkene Product(s) E2 Pathway->Alkene Product(s) Substitution Product Substitution Product SN2 Pathway->Substitution Product

Caption: Factors influencing the competition between E2 and SN2 pathways.

E2_Stereochemistry cluster_meso meso-2,3-Dichlorobutane cluster_enantiomer (2R,3R)-2,3-Dichlorobutane meso_start meso-2,3-Dichlorobutane meso_ts Anti-periplanar Transition State meso_start->meso_ts Base meso_prod (E)-2-chloro-2-butene meso_ts->meso_prod enant_start (2R,3R)-2,3-Dichlorobutane enant_ts Anti-periplanar Transition State enant_start->enant_ts Base enant_prod (Z)-2-chloro-2-butene enant_ts->enant_prod

Caption: Stereospecificity of the E2 reaction for this compound isomers.

Troubleshooting_Workflow start Reaction Issue (e.g., Low Yield) check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Base) check_reagents->check_conditions analyze_products Analyze Crude Product (GC-MS, NMR) check_conditions->analyze_products identify_problem Identify Problem: Incorrect Mechanism? Side Reactions? analyze_products->identify_problem identify_problem->start No, Re-evaluate optimize Optimize Conditions: Change Solvent/Base/Temp identify_problem->optimize Yes optimize->analyze_products Iterate success Successful Reaction optimize->success

Caption: A logical workflow for troubleshooting common reaction issues.

common pitfalls in the conformational analysis of dichlorobutanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the conformational analysis of dichlorobutanes.

Frequently Asked Questions (FAQs)

Q1: How many stereoisomers and stable conformers should I consider for dichlorobutanes?

A1: The number of stereoisomers and their respective stable conformers depends on the specific isomer of dichlorobutane you are studying. It is a common pitfall to overlook the full set of possibilities. For instance, 2,3-dichlorobutane (B1630595) has two chiral centers, leading to three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] Each of these stereoisomers has multiple staggered conformations that need to be considered. For other isomers like 1,2-dichlorobutane, rotation around the C1-C2 and C2-C3 bonds can lead to as many as nine possible conformations, though some are high in energy due to steric hindrance.[2]

Q2: Why is the gauche conformation sometimes more stable than the anti conformation in dichlorobutanes?

A2: While steric hindrance generally favors the anti conformation where bulky substituents are far apart, electronic effects can sometimes stabilize the gauche conformation. This phenomenon, known as the "gauche effect," is particularly relevant for vicinal systems with electronegative substituents like chlorine.[3] The gauche effect arises from a stabilizing hyperconjugation interaction between the C-H σ bonding orbital and the C-Cl σ* antibonding orbital. This interaction is maximized in the gauche conformation.[3] Therefore, for isomers like 1,2-dichlorobutane, it is a pitfall to assume the anti conformer is always the most stable without considering these electronic factors.

Q3: How does the choice of solvent impact the conformational equilibrium of dichlorobutanes?

A3: The solvent can significantly influence the relative stabilities of conformers by preferentially stabilizing more polar conformations.[4][5] For dichlorobutanes, conformers with a net dipole moment will be stabilized in polar solvents. For example, in 1,2-dichloroethane, a related molecule, the more polar gauche conformer is present in considerable quantities in the liquid state and in polar solvents, whereas the anti conformer is more dominant in the gaseous state.[6] A common pitfall is to perform a conformational analysis in a single solvent or in the gas phase and assume the results are universally applicable.

Q4: My NMR spectrum for 1,4-dichlorobutane (B89584) shows complex multiplets instead of simple triplets. Why is this?

A4: The observation of complex multiplets in the 1H NMR spectrum of 1,4-dichlorobutane, where simple first-order splitting might be expected, is due to the phenomenon of magnetic non-equivalence.[7] Even though the protons on C1 and C4 are chemically equivalent, as are the protons on C2 and C3, the protons within a given methylene (B1212753) group can be diastereotopic. This leads to more complex, higher-order splitting patterns.[7] A common pitfall is to misinterpret these complex spectra as being due to impurities or experimental error.

Troubleshooting Guides

Problem 1: My computational results for conformational energies do not match my experimental findings.

This is a frequent issue that can arise from several sources. The following workflow can help you troubleshoot the discrepancy.

G A Discrepancy Detected: Computational vs. Experimental Energy B Review Computational Model: - Basis set adequate? - Level of theory appropriate? - Solvation model included? A->B C Review Experimental Conditions: - Solvent effects considered? - Temperature correctly modeled? - Purity of sample confirmed? A->C D Analysis of Discrepancy: Are all stable conformers identified in calculation? B->D C->D E Refine Computational Model: - Use a higher level of theory (e.g., DFT, MP2). - Employ an explicit solvent model if needed. D->E No F Re-evaluate Experimental Data: - Check for experimental artifacts. - Consider alternative experimental techniques (e.g., IR, Raman). D->F Yes G Reconciled Results E->G F->G

Caption: Troubleshooting workflow for discrepancies between computational and experimental conformational energies.

Troubleshooting Steps:

  • Verify Computational Method: Ensure the level of theory and basis set are appropriate for the system. For molecules with potential for significant electronic effects, like dichlorobutanes, simple molecular mechanics (MM) may be insufficient. Density Functional Theory (DFT) or higher-level ab initio methods may be necessary.[8]

  • Incorporate Solvent Effects: As discussed in the FAQs, solvent effects can be significant. If your experiment was conducted in solution, ensure your calculations include a solvent model (either implicit or explicit).[4][5]

  • Check for All Conformers: A common pitfall is to miss one or more stable conformers in the computational search. Perform a thorough potential energy surface scan to identify all local minima. For 1,2-dichlorobutane, for example, several gauche and anti-like conformers exist.[2][9]

  • Re-examine Experimental Data: Ensure that the experimental data is correctly interpreted. For NMR, this includes correct peak assignments and understanding of higher-order effects.[7][10]

Problem 2: Difficulty in assigning specific conformers from NMR data.

NMR spectroscopy is a powerful tool for conformational analysis, but assigning signals to specific conformers can be challenging.

Troubleshooting Steps:

  • Use 2D NMR Techniques: Techniques like NOESY/ROESY can provide through-space correlations that are invaluable for determining the spatial proximity of protons in different conformers.

  • Measure Vicinal Coupling Constants (³JHH): The magnitude of ³JHH is related to the dihedral angle between the coupled protons via the Karplus equation. By measuring these coupling constants, you can estimate the populations of different staggered conformers.

  • Low-Temperature NMR: At low temperatures, the interconversion between conformers can be slowed down, allowing for the observation of separate signals for each conformer. This can greatly simplify spectral assignment.

  • Compare with Computational Predictions: Use computational methods to predict the NMR chemical shifts and coupling constants for each potential conformer. Comparing these predicted spectra with the experimental spectrum can aid in assignment.[11]

Quantitative Data Summary

The relative energies of different conformers are crucial for understanding the conformational landscape of dichlorobutanes. Below is a summary of calculated and experimental energy differences for some isomers.

Table 1: Relative Energies of this compound Conformers

StereoisomerConformationRelative Energy (kcal/mol)Dihedral Angle (Cl-C-C-Cl)
mesoAnti0.0~180°
mesoGauche1.2~60°
(±)Anti0.3~180°
(±)Gauche0.0~60°

Note: These are representative values and can vary with the computational method and solvent.

Table 2: Calculated Conformational Data for 1,2-Dichlorobutane

ConformerDihedral Angle (Cl-C-C-C)Relative Energy (kcal/mol)Dipole Moment (D)
Anti-Gauche~180°0.0~3.0
Gauche-Gauche~60°0.2~0.2
Anti-Anti~180°0.5~3.0

Data adapted from molecular mechanics calculations in the vapor state.[2]

Experimental Protocols

Protocol 1: Conformational Analysis by NMR Spectroscopy

  • Sample Preparation: Dissolve a known quantity of the dichlorobutane isomer in a suitable deuterated solvent. The choice of solvent is critical and should be reported, as it can influence the conformational equilibrium.[4]

  • Data Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Acquire a 2D COSY spectrum to establish proton-proton coupling networks.

    • Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time to observe through-space interactions.

    • If possible, perform low-temperature NMR experiments to slow conformational interconversion.

  • Data Analysis:

    • Assign all proton resonances using the 1D and 2D spectra.

    • Measure vicinal coupling constants (³JHH) from the high-resolution 1D spectrum.

    • Use the Karplus relationship to correlate the measured ³JHH values with dihedral angles to estimate the relative populations of the conformers.

    • Analyze NOESY/ROESY cross-peaks to confirm spatial proximities consistent with the proposed major conformers.

Protocol 2: Computational Conformational Analysis

  • Initial Structure Generation: Generate all possible staggered conformers for the dichlorobutane isomer of interest. This can be done by systematically rotating around the relevant carbon-carbon single bonds.

  • Geometry Optimization and Energy Calculation:

    • Perform a geometry optimization and frequency calculation for each conformer using an appropriate level of theory (e.g., DFT with a functional like B3LYP and a basis set like 6-31G* or larger).

    • Include a solvent model (e.g., PCM) if the analysis is intended to be compared with solution-phase experimental data.[8]

    • The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Analysis of Results:

    • Compare the relative energies of the optimized conformers to determine the most stable conformations.

    • Analyze the geometric parameters (dihedral angles, bond lengths) of the stable conformers.

    • If needed, predict NMR parameters (chemical shifts, coupling constants) for each conformer and compare them to experimental data.

Logical Relationships Diagram

The following diagram illustrates the relationship between the stereoisomers of this compound and their respective stable staggered conformations.

G Isomer1 (2R,3R)-Dichlorobutane ConformerA Anti Isomer1->ConformerA ConformerG1 Gauche 1 Isomer1->ConformerG1 ConformerG2 Gauche 2 Isomer1->ConformerG2 Isomer2 (2S,3S)-Dichlorobutane Isomer2->ConformerA Isomer2->ConformerG1 Isomer2->ConformerG2 Isomer3 meso-2,3-Dichlorobutane Isomer3->ConformerA Isomer3->ConformerG1 Isomer3->ConformerG2

Caption: Relationship between this compound stereoisomers and their stable conformers.

References

Technical Support Center: Enhancing the Resolution of 2,3-Dichlorobutane Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 2,3-dichlorobutane (B1630595) enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for this specific analytical challenge.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with developing a separation method for this compound enantiomers?

A good starting point is to screen several types of chiral stationary phases (CSPs). For a small, halogenated alkane like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often successful. Normal-phase chromatography, using a mobile phase like n-hexane with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is typically the most effective mode for this class of compounds.[1][2]

Q2: Should I use normal-phase or reversed-phase chromatography?

While reversed-phase HPLC is common for many achiral separations, normal-phase chromatography frequently provides better selectivity for chiral recognition on polysaccharide-based CSPs.[1] The non-polar mobile phases used in normal-phase can enhance the specific interactions, such as hydrogen bonding and dipole-dipole interactions, that are crucial for enantiomeric discrimination.

Q3: How critical is the choice of alcohol modifier in the mobile phase?

The choice and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in a normal-phase system can significantly impact the separation.[1][3] Different alcohols can alter the enantioselectivity by modifying the interactions between the analyte and the CSP. It is highly recommended to screen various alcohol modifiers and their concentrations during method development.

Q4: My chromatogram shows poor peak shape (e.g., tailing). What is the likely cause?

Peak tailing for a neutral compound like this compound can be caused by secondary interactions with the stationary phase, such as with active silanol (B1196071) groups on the silica (B1680970) support.[4] While less common for non-polar analytes, ensuring a high-quality, well-packed column is crucial. Other potential causes include column overload or extra-column dead volume.[4]

Q5: Can I use temperature to optimize the resolution of this compound enantiomers?

Yes, temperature is a powerful tool for optimizing chiral separations.[1][5] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, which can lead to improved resolution.[1][4] However, the effect is compound-dependent, and in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[4][5] Therefore, temperature should be carefully controlled and optimized.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution, Rs < 1.5).

Troubleshooting Workflow:

G start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Optimize Mobile Phase (Modifier Type & Concentration) csp->mobile_phase Yes screen_csp Screen other CSPs (e.g., different polysaccharide derivative) csp->screen_csp No temp Optimize Temperature (e.g., 10°C, 25°C, 40°C) mobile_phase->temp Partial Improvement resolution_ok Resolution Achieved (Rs >= 1.5) mobile_phase->resolution_ok Significant Improvement flow Optimize Flow Rate (e.g., 0.5 mL/min) temp->flow Partial Improvement temp->resolution_ok Significant Improvement column_health Check Column Health (Contamination, Voids) flow->column_health Partial Improvement flow->resolution_ok Significant Improvement column_health->start Issue Persists

Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.

Detailed Protocols & Data:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Action: Confirm that the chosen CSP is suitable for separating small, non-aromatic halogenated compounds. Polysaccharide-based phases like cellulose tris(3,5-dimethylphenylcarbamate) are a good starting point.

    • Protocol: Prepare a racemic standard of this compound. For the selected column, start with a simple mobile phase (e.g., n-Hexane/Isopropanol 90:10 v/v) and observe the chromatogram for any sign of peak splitting, which indicates potential for optimization.[4]

  • Optimize Mobile Phase Composition:

    • Action: Systematically vary the type and concentration of the alcohol modifier.

    • Protocol:

      • Modifier Screening: Test different alcohol modifiers (Isopropanol, Ethanol, Methanol) at a fixed concentration (e.g., 10%).

      • Concentration Optimization: Using the best modifier from the screen, vary its concentration (e.g., 5%, 10%, 15%, 20%).

    • Data Example:

Mobile Phase (n-Hexane/Modifier, v/v)Retention Factor (k')Selectivity (α)Resolution (Rs)
90:10 Isopropanol2.5, 2.81.121.35
85:15 Isopropanol1.9, 2.11.111.28
90:10 Ethanol3.1, 3.61.161.75
85:15 Ethanol2.4, 2.71.131.45
  • Optimize Column Temperature:

    • Action: Evaluate the effect of temperature on the separation. Lower temperatures often improve chiral selectivity.[1][4]

    • Protocol: Using the best mobile phase identified, run the analysis at different temperatures (e.g., 15°C, 25°C, 40°C).

    • Data Example (Mobile Phase: n-Hexane/Ethanol 90:10):

Temperature (°C)Retention Factor (k')Selectivity (α)Resolution (Rs)
402.5, 2.81.121.40
253.1, 3.61.161.75
154.2, 5.01.192.10
  • Optimize Flow Rate:

    • Action: Reduce the flow rate to potentially increase separation efficiency.

    • Protocol: For critical separations where enantiomers are not fully resolved, decrease the flow rate from a standard 1.0 mL/min to 0.5 mL/min or lower. This allows more time for the enantiomers to interact with the CSP.

Issue 2: Ghost Peaks Appear in the Chromatogram

Symptom: Unexpected peaks appear in the chromatogram, often during a gradient run or between sample injections.

Troubleshooting Workflow:

G start Ghost Peaks Observed blank_run Inject Blank Solvent start->blank_run peak_present Peak Still Present? blank_run->peak_present mobile_phase Check Mobile Phase (Fresh Solvents, Purity) peak_present->mobile_phase Yes carryover Source is Carryover peak_present->carryover No system_contamination Check for System Contamination (Seals, Tubing) mobile_phase->system_contamination resolved Issue Resolved system_contamination->resolved optimize_wash Optimize Autosampler Needle Wash carryover->optimize_wash optimize_wash->resolved G cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision prep_sample Prepare Racemic Standard (1 mg/mL in Hexane) screen_csp1 Screen on CSP 1 (e.g., Cellulose-based) prep_sample->screen_csp1 screen_csp2 Screen on CSP 2 (e.g., Amylose-based) prep_sample->screen_csp2 prep_mobile Prepare Mobile Phases (e.g., Hex/IPA 90:10) prep_mobile->screen_csp1 prep_mobile->screen_csp2 evaluate Evaluate Chromatograms (Look for partial separation) screen_csp1->evaluate screen_csp2->evaluate optimize Proceed to Optimization (Select best CSP) evaluate->optimize Separation Observed rescreen Re-screen with New Conditions evaluate->rescreen No Separation

References

dealing with meso compound interference in chiral separations

Author: BenchChem Technical Support Team. Date: December 2025

< Welcome to the Technical Support Center for Chiral Separations. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for issues related to meso compound interference in chiral separations.

Frequently Asked Questions (FAQs)

Q1: What is a meso compound and why does it interfere with my chiral separation?

A meso compound is a molecule that contains two or more stereocenters but is achiral overall due to an internal plane of symmetry.[1][2][3] This symmetry means the molecule is superimposable on its mirror image, making it optically inactive.[3][4][5]

Interference occurs because a meso compound is a diastereomer of the chiral enantiomers (e.g., R,R and S,S) you are trying to separate.[6] While enantiomers have identical physical properties in an achiral environment, diastereomers (like the meso R,S form) have different properties and will behave differently during chromatography. This often results in an unexpected third peak that can co-elute with or appear close to your enantiomeric peaks, complicating analysis and purification.

Q2: I see three peaks in my chromatogram when I expected only two for my enantiomers. How can I confirm if the extra peak is a meso compound?

The presence of a third peak is a strong indicator of a diastereomer, which could be a meso compound if the molecule's structure allows for it. Here’s how to approach confirmation:

  • Structural Analysis : Examine the molecular structure for an internal plane of symmetry. If a plane of symmetry exists and the molecule has multiple stereocenters, a meso isomer is possible.[1][2][3][7]

  • Peak Area Analysis : If the synthesis method was not stereospecific, the meso compound and the racemic pair of enantiomers might be present in a predictable ratio. Check if the peak area of the suspected meso peak corresponds to a plausible reaction byproduct.

  • Peak Purity Analysis : Use a photodiode array (PDA) or mass spectrometry (MS) detector to analyze the peaks. The UV-Vis or mass spectrum of the meso compound should be identical to that of the enantiomers. If the spectra differ, the third peak is likely a chemical impurity, not a stereoisomer.

  • Assign Stereochemistry : If possible, determine the absolute configuration (R/S) of each peak.[8][9] A meso compound will have an R,S or S,R configuration that cancels out, while the enantiomers will be R,R and S,S (or R and S for a single stereocenter).[3]

Q3: My meso compound is co-eluting with one of my target enantiomers. How can I resolve them?

Co-elution of a meso diastereomer with an enantiomer is a common challenge. Resolving them requires optimizing the chromatographic conditions to enhance the selectivity between these stereoisomers. See the detailed troubleshooting guides in the following section for specific protocols.

Q4: How does the presence of a meso compound affect the calculation of enantiomeric excess (%ee)?

Enantiomeric excess is a measure of the purity of one enantiomer relative to the other.[10][11] The formula is: %ee = |(% Major Enantiomer - % Minor Enantiomer)|

If a meso peak is not fully resolved from one of the enantiomer peaks, it will artificially inflate the peak area of that enantiomer. This leads to an inaccurate and overestimated %ee value. It is critical to achieve baseline separation of the meso compound from both enantiomers for accurate quantification.[12]

Troubleshooting Guides

Issue 1: Poor Resolution Between a Meso Compound and an Enantiomer

If you have identified a meso peak that is not adequately separated from your target enantiomers, a systematic method development approach is necessary.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (Meso + Enantiomer) screen_csp Screen Different Chiral Stationary Phases (CSPs) start->screen_csp opt_mp Optimize Mobile Phase screen_csp->opt_mp If partial separation opt_temp Adjust Temperature opt_mp->opt_temp resolved Resolution Achieved? opt_temp->resolved derivatize Consider Derivatization derivatize->screen_csp Re-screen resolved->derivatize No end Successful Separation resolved->end Yes G cluster_0 Derivatization Decision Pathway start All Chromatographic Methods Failed check_fg Molecule has reactive functional group? (e.g., -OH, -NH2, -COOH) start->check_fg derivatize React with a chiral derivatizing agent check_fg->derivatize Yes no_fg Derivatization Not Feasible check_fg->no_fg No form_diastereomers Forms new, more easily separable diastereomers derivatize->form_diastereomers achiral_sep Separate on a standard achiral column (e.g., C18) form_diastereomers->achiral_sep end Quantification Achieved achiral_sep->end

References

Validation & Comparative

Comparative Reactivity Analysis: 2,3-Dichlorobutane vs. 1,2-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of two dichlorobutane isomers: 2,3-dichlorobutane (B1630595) and 1,2-dichlorobutane (B1580518). The analysis focuses on their behavior in nucleophilic substitution and elimination reactions, supported by established principles of physical organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of how isomeric differences in alkyl halides influence reaction outcomes.

Structural and Electronic Properties

The reactivity of an alkyl halide is fundamentally governed by its structure.[1] Both 1,2-dichlorobutane and this compound are secondary alkyl halides, but with key distinctions:

  • 1,2-Dichlorobutane: Possesses two chlorine atoms on adjacent carbons, one being a primary carbon (C1) and the other a secondary carbon (C2).

  • This compound: Features two chlorine atoms on two adjacent secondary carbons (C2 and C3).

The primary factor influencing their reactions is the nature of the carbon atom bonded to the leaving group (the chlorine atom).[2] Additionally, the strong electron-withdrawing inductive effect of the chlorine atoms significantly impacts the stability of any potential carbocation intermediates.

Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions, where a nucleophile replaces a leaving group, are central to the chemistry of alkyl halides.[3][4] These reactions primarily occur via two mechanisms: SN2 (bimolecular) and SN1 (unimolecular).[5][6]

SN2 Reactivity

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon from the backside of the leaving group.[1] This mechanism is highly sensitive to steric hindrance.

  • 1,2-Dichlorobutane: This isomer presents two sites for SN2 attack. The primary chloride at C1 is significantly more accessible to a nucleophile than the secondary chloride at C2. Therefore, SN2 reactions are expected to occur preferentially at the C1 position.

  • This compound: Both potential reaction sites are secondary carbons. These are more sterically hindered than a primary carbon, making SN2 reactions at either position slower than at the C1 position of 1,2-dichlorobutane.

SN1 Reactivity

The SN1 mechanism proceeds through a carbocation intermediate. The rate-determining step is the formation of this carbocation, and its stability is the paramount factor.[7]

  • 1,2-Dichlorobutane: Formation of a carbocation at the secondary C2 position would be significantly destabilized by the strong electron-withdrawing inductive effect of the adjacent chlorine atom at C1. A primary carbocation at C1 is highly unstable and unlikely to form.

  • This compound: Formation of a carbocation at either secondary position (C2 or C3) would also be destabilized by the inductive effect of the adjacent chlorine. However, the substitution pattern is more symmetrical, and the destabilizing effect might be slightly different compared to the C2 carbocation in the 1,2-isomer.

Reactivity in Elimination Reactions

Elimination reactions, which result in the formation of an alkene, are common competing pathways for alkyl halides, particularly with strong bases or at higher temperatures.[3][8]

E2 Reactivity

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of a double bond.[8] This reaction is favored by strong, bulky bases and is also subject to steric effects.

  • 1,2-Dichlorobutane: Can undergo elimination to form 1-chloro-1-butene (B1623148) or 2-chloro-1-butene.

  • This compound: Can undergo elimination to form 2-chloro-2-butene.

Given that both are secondary halides, they are viable substrates for E2 elimination. The rate would depend on the specific base used and reaction conditions.

E1 Reactivity

The E1 mechanism proceeds through the same carbocation intermediate as the SN1 pathway.[8] Therefore, it is subject to the same limitations. The significant destabilization of the carbocation by the adjacent chlorine atom makes E1 reactions highly unfavorable for both isomers.

Summary of Predicted Reactivity

The following table summarizes the predicted relative reactivity of the two isomers based on mechanistic principles.

Reaction TypeSubstrate PositionKey Influencing Factor(s)Predicted Relative Rate
SN2 1,2-Dichlorobutane (at C1)Low steric hindrance (primary carbon)Highest
This compound (at C2/C3)Moderate steric hindrance (secondary carbon)Intermediate
1,2-Dichlorobutane (at C2)High steric hindrance (secondary carbon)Low
SN1 / E1 Both IsomersCarbocation destabilization via inductionVery Low / Unfavorable
E2 Both IsomersSubstrate is secondary; requires strong basePossible for both; rates are condition-dependent

Experimental Protocol: Measuring SN2 Reaction Rates

To empirically determine the relative reactivity of these isomers, a competition experiment or parallel kinetic studies can be performed. The following protocol outlines a method for measuring the rate of an SN2 reaction using gas chromatography (GC).

Objective: To determine the relative rate constants for the reaction of 1,2-dichlorobutane and this compound with sodium iodide in acetone (B3395972).

Materials:

  • 1,2-Dichlorobutane

  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal standard (e.g., undecane (B72203) or dodecane)

  • Volumetric flasks, pipettes, syringes

  • Thermostated water bath

  • Gas Chromatograph (GC) with a suitable column (e.g., DB-5) and FID detector

Procedure:

  • Standard Solution Preparation: Prepare stock solutions of 1,2-dichlorobutane, this compound, and the internal standard in acetone with known concentrations.

  • Reaction Setup:

    • In separate reaction flasks, place a solution of sodium iodide in anhydrous acetone. The concentration of NaI should be in excess.

    • Equilibrate the flasks in a constant temperature water bath (e.g., 50 °C).

  • Reaction Initiation:

    • To each flask, add a known volume of the respective dichlorobutane stock solution containing the internal standard. Start a timer immediately upon addition. This is time t=0.

  • Sampling and Quenching:

    • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing cold water and a small amount of an organic solvent (e.g., diethyl ether) for extraction. Shake vigorously.

  • Sample Analysis:

    • Inject a small volume (e.g., 1 µL) of the organic layer from the quenched sample into the GC.

    • The GC will separate the reactant (dichlorobutane) from the product (iodobutane) and the internal standard.

  • Data Analysis:

    • Determine the concentration of the dichlorobutane reactant at each time point by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the concentration of the dichlorobutane (ln[R-Cl]) versus time.

    • For a pseudo-first-order reaction (with NaI in excess), this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the rate constants obtained for 1,2-dichlorobutane and this compound to determine their relative reactivity under SN2 conditions. This aligns with methods of determining reaction rates from experimental data.[9][10]

Visualization of Reactivity Factors

The following diagram illustrates the logical relationship between the structure of the isomers and the factors determining their reactivity in substitution reactions.

G cluster_isomers Substrates cluster_reactions Reaction Pathways cluster_factors Governing Factors cluster_outcome Predicted Outcome 1,2-Dichlorobutane 1,2-Dichlorobutane SN2 SN2 Mechanism 1,2-Dichlorobutane->SN2 SN1 SN1 Mechanism 1,2-Dichlorobutane->SN1 This compound This compound This compound->SN2 This compound->SN1 Steric Steric Hindrance SN2->Steric Carbocation Carbocation Stability (Inductive Effect) SN1->Carbocation Rate_SN2 1,2-DCB (C1) > 2,3-DCB Steric->Rate_SN2 Primary C1 is less hindered Rate_SN1 Both Very Slow Carbocation->Rate_SN1 Inductive effect destabilizes C+

Caption: Factors influencing substitution reactivity.

References

A Researcher's Guide to Spectroscopic Data Validation for 2,3-Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the accurate identification of stereoisomers is paramount for ensuring product purity, efficacy, and safety. 2,3-Dichlorobutane (B1630595) serves as a valuable model for understanding the spectroscopic differences between chiral and achiral diastereomers. This guide provides a comparative analysis of the spectroscopic data for the three stereoisomers of this compound: the enantiomeric pair (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane (the racemic mixture), and the achiral meso-2,3-dichlorobutane.

The key to differentiating these isomers lies in how their molecular symmetry is reflected in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Due to their identical physical and chemical properties in an achiral environment, the (2R,3R) and (2S,3S) enantiomers will have identical spectra and are spectroscopically indistinguishable without the use of a chiral resolving agent. Therefore, this guide will focus on the comparison between the racemic mixture (dl-pair) and the meso form.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the isomers of this compound. This data is essential for the validation and differentiation of each isomer.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) of -CHCl (ppm)Chemical Shift (δ) of -CH₃ (ppm)
Racemic (dl)~4.07, ~4.21~1.57, ~1.61
mesoNot explicitly found, but expected to be a single set of signalsNot explicitly found, but expected to be a single set of signals

Note: The data for the racemic mixture is derived from a spectrum of a "mixture of rotational isomers"[1]. Due to the presence of two chiral centers, the protons in the racemic mixture are diastereotopic, leading to more complex splitting patterns and potentially multiple distinct chemical shifts for the methine and methyl groups[1][2]. In contrast, the meso isomer possesses a plane of symmetry, making the two halves of the molecule equivalent. This symmetry should result in a simpler spectrum with a single chemical shift for the two methine protons and a single chemical shift for the two methyl groups.

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ) of -CHCl (ppm)Chemical Shift (δ) of -CH₃ (ppm)
Racemic (dl)Data for individual isomer not available; mixture shows signals.Data for individual isomer not available; mixture shows signals.
mesoData not availableData not available

Table 3: Infrared (IR) Spectroscopy Data

IsomerKey Absorption Bands (cm⁻¹)
Racemic (dl)C-H stretch: ~2900-3000, C-Cl stretch: ~600-800
mesoC-H stretch: ~2900-3000, C-Cl stretch: ~600-800

Note: The IR spectra of the diastereomers are expected to be different, particularly in the fingerprint region (below 1500 cm⁻¹), due to differences in their vibrational modes. However, without a direct comparative study providing specific band frequencies for each isomer, the general characteristic absorptions for alkyl halides are listed.

Table 4: Mass Spectrometry (MS) Data

IsomerKey Fragment Ions (m/z)
All IsomersMolecular Ion [M]⁺: 126/128/130 (isotopic pattern for two Cl atoms) [M-HCl]⁺: 90/92 [C₄H₈Cl]⁺: 91/93 [C₃H₆Cl]⁺: 77/79 [C₄H₇]⁺: 55

Note: The mass spectra of diastereomers are often very similar as they have the same molecular weight and tend to undergo similar fragmentation pathways. The characteristic isotopic pattern of chlorine-containing fragments is a key feature for all isomers.

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. Below are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a spectrometer with a field strength of 300 MHz or higher.

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Signal-to-noise ratio can be improved by acquiring multiple scans (e.g., 16 or 32).

  • ¹³C NMR Acquisition:

    • Use a spectrometer with a field strength of 75 MHz or higher.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one to two drops of the liquid this compound sample onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition (FTIR):

    • Record a background spectrum of the empty salt plates.

    • Place the sample assembly in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the this compound isomer (e.g., 1 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector in split mode.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a 5% phenyl methylpolysiloxane stationary phase).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp up to 200°C at 10°C/min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-150.

Visualization of Spectroscopic Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of this compound isomers.

Spectroscopic_Validation_Workflow cluster_sample Sample Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation Sample This compound Isomer Mixture GC Gas Chromatography (GC) Sample->GC Separation Meso meso-Isomer GC->Meso Racemic Racemic Mixture GC->Racemic NMR NMR (¹H, ¹³C) Meso->NMR IR IR Spectroscopy Meso->IR MS Mass Spectrometry Meso->MS Racemic->NMR Racemic->IR Racemic->MS Symmetry Symmetry Analysis (meso vs. dl) NMR->Symmetry Fingerprint Fingerprint Region Analysis IR->Fingerprint Fragmentation Fragmentation Pattern MS->Fragmentation Structure Structure Confirmation Symmetry->Structure Fragmentation->Structure Fingerprint->Structure

Caption: Workflow for the spectroscopic validation of this compound isomers.

References

Comparative Analysis of Elimination Reactions in Dichlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the dehydrohalogenation of 1,2-, 1,3-, 1,4-, and 2,3-dichlorobutane, detailing reaction products, mechanistic pathways, and experimental considerations for researchers in organic synthesis and drug development.

The study of elimination reactions is fundamental to organic chemistry, providing a primary route for the synthesis of alkenes. Dichlorobutane isomers serve as excellent substrates for investigating the nuances of these reactions, particularly the bimolecular elimination (E2) pathway. The structural diversity among these isomers leads to a varied product distribution upon dehydrohalogenation, offering insights into regioselectivity and stereoselectivity. This guide presents a comparative analysis of the elimination reactions of four key dichlorobutane isomers, supported by experimental data and detailed protocols.

Product Distribution in Dehydrohalogenation Reactions

The reaction of dichlorobutane isomers with a strong, non-nucleophilic base, such as potassium tert-butoxide, typically proceeds via an E2 mechanism. This concerted reaction involves the abstraction of a proton by the base and the simultaneous departure of a chloride leaving group, resulting in the formation of a double bond. The position of the chlorine atoms and the availability of abstractable β-hydrogens on adjacent carbons dictate the resulting product mixture of chlorobutenes and, in some cases, butadiene.

The product distribution is a critical aspect of these reactions, often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, steric hindrance, both in the substrate and the base, can lead to the formation of the Hofmann product (the less substituted alkene).

Below is a summary of the expected major and minor products from the single dehydrohalogenation of each dichlorobutane isomer. Quantitative data on product ratios can be determined experimentally using techniques like gas chromatography.

IsomerMajor Product(s)Minor Product(s)Notes
1,2-Dichlorobutane 1-chloro-1-butene (E/Z), 2-chloro-1-butene3-chloro-1-buteneThe major products are a result of proton abstraction from the internal carbon, leading to more substituted alkenes.
1,3-Dichlorobutane 1-chloro-2-butene (E/Z)3-chloro-1-butene, 4-chloro-1-buteneThe most stable product, 1-chloro-2-butene, is favored.
1,4-Dichlorobutane 4-chloro-1-butene-Only one type of β-hydrogen is available for abstraction, leading to a single product.
This compound 2-chloro-2-butene3-chloro-1-buteneZaitsev's rule strongly favors the formation of the more substituted 2-chloro-2-butene.

Note: Further elimination can occur to produce butadiene isomers, particularly with excess strong base and/or higher temperatures.

Experimental Protocols

A general procedure for the dehydrohalogenation of a dichlorobutane isomer and subsequent product analysis is provided below. This protocol is adaptable for each of the isomers.

Objective: To perform a bimolecular elimination (E2) reaction on a dichlorobutane isomer and to determine the product distribution by gas chromatography (GC).

Materials:

  • Dichlorobutane isomer (e.g., 1,2-dichlorobutane)

  • Potassium tert-butoxide

  • tert-Butanol (solvent)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., non-polar DB-1 or similar)

Procedure:

  • In a dry round-bottom flask, dissolve the dichlorobutane isomer (1 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add diethyl ether to the reaction mixture and wash with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of volatile products.

  • Analyze the resulting product mixture using gas chromatography.

Gas Chromatography (GC) Analysis:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 150 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Data Analysis: The relative peak areas in the chromatogram correspond to the relative amounts of each product, allowing for the determination of the product distribution.[1]

Visualizing Reaction Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the comparative study and the specific reaction pathways for an example isomer.

G Experimental Workflow for Comparative Study cluster_isomers Dichlorobutane Isomers 1,2-Dichlorobutane 1,2-Dichlorobutane Reaction Reaction 1,2-Dichlorobutane->Reaction 1,3-Dichlorobutane 1,3-Dichlorobutane 1,3-Dichlorobutane->Reaction 1,4-Dichlorobutane 1,4-Dichlorobutane 1,4-Dichlorobutane->Reaction This compound This compound This compound->Reaction Product Mixture Product Mixture Reaction->Product Mixture GC Analysis GC Analysis Product Mixture->GC Analysis Data Comparison Data Comparison GC Analysis->Data Comparison

Workflow for the comparative study of dichlorobutane isomers.

E2_Elimination E2 Elimination of 1,2-Dichlorobutane cluster_reactants Reactants cluster_products Products 1,2-Dichlorobutane 1,2-Dichlorobutane Transition State Transition State 1,2-Dichlorobutane->Transition State Base (t-BuOK) Base (t-BuOK) Base (t-BuOK)->Transition State 1-chloro-1-butene 1-chloro-1-butene Transition State->1-chloro-1-butene Major 2-chloro-1-butene 2-chloro-1-butene Transition State->2-chloro-1-butene Major 3-chloro-1-butene 3-chloro-1-butene Transition State->3-chloro-1-butene Minor

E2 elimination pathway for 1,2-dichlorobutane.

This guide provides a framework for the comparative study of elimination reactions of dichlorobutane isomers. The provided experimental protocol and analytical methods can be employed to generate quantitative data, which is essential for a thorough understanding of the factors influencing these fundamental organic reactions.

References

A Comparative Guide to the Validation of a Novel Analytical Method for 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, rapid gas chromatography-mass spectrometry (GC-MS) method against a standard method for the quantitative analysis of 2,3-dichlorobutane (B1630595). The information presented is intended to assist in the validation and implementation of new analytical procedures, ensuring data quality, reliability, and compliance with regulatory expectations.

Introduction to this compound Analysis

This compound is a halogenated hydrocarbon that can exist as diastereomers (meso and d,l isomers). Accurate and precise quantification of this compound is crucial in various applications, including chemical synthesis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. Gas chromatography (GC) is a well-established technique for the separation of volatile compounds like this compound, often coupled with a mass spectrometer (MS) for definitive identification and quantification.[1] This guide outlines the validation of a new, faster GC-MS method designed to improve sample throughput without compromising analytical performance.

Comparison of Analytical Methods

The performance of the novel rapid GC-MS method is compared against a standard, established GC-MS method. The key validation parameters, including limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy (recovery), and precision (relative standard deviation, %RSD), are summarized in the table below.

ParameterNovel Rapid GC-MS Method Standard GC-MS Method
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Linearity (Correlation Coefficient, r²) > 0.999> 0.995
Linear Range 0.03 - 10 µg/mL0.15 - 20 µg/mL
Accuracy (Spike Recovery) 95 - 105%90 - 110%
Precision (Repeatability, %RSD) < 5%< 10%
Analysis Time per Sample ~ 8 minutes~ 20 minutes

Experimental Protocols

Detailed methodologies for the validation of the novel rapid GC-MS method are provided below. These protocols are based on established guidelines for analytical method validation.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Intermediate Standard Solutions: Prepare a series of intermediate standard solutions by serial dilution of the stock solution with methanol.

  • Calibration Standards: Prepare calibration standards ranging from 0.01 µg/mL to 10 µg/mL by diluting the intermediate standard solutions with the sample matrix (e.g., a blank formulation or solvent).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the linear range (e.g., 0.1 µg/mL, 1 µg/mL, and 8 µg/mL).

Chromatographic Conditions

Novel Rapid GC-MS Method:

  • Column: A non-polar capillary column, such as a 15 m x 0.18 mm ID, 0.18 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector in split mode (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 220 °C at a rate of 30 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-150.

Standard GC-MS Method:

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Injector: Split/splitless injector in split mode (e.g., 20:1 split ratio).

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.[2]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Ion Source Temperature: 230 °C.[2]

    • Quadrupole Temperature: 150 °C.[2]

    • Scan Range: m/z 35-150.

Validation Parameters
  • Specificity: Analyze blank samples (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3] Alternatively, they can be determined by analyzing a series of low-concentration samples and identifying the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

  • Accuracy: Perform spike-recovery experiments by adding known amounts of this compound (low, medium, and high concentrations) to blank matrix samples. Analyze these samples in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the low, medium, and high QC concentrations on the same day and under the same operating conditions. Calculate the relative standard deviation (%RSD).

    • Intermediate Precision (Inter-day precision): Repeat the repeatability experiment on a different day with a different analyst or on a different instrument to assess the method's ruggedness.

Visualizations

Method Validation Workflow

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_report Reporting prep_standards Prepare Standards & QC Samples gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_samples Prepare Samples prep_samples->gcms_analysis specificity Specificity gcms_analysis->specificity linearity Linearity & Range gcms_analysis->linearity lod_loq LOD & LOQ gcms_analysis->lod_loq accuracy Accuracy (Recovery) gcms_analysis->accuracy precision Precision (Repeatability) gcms_analysis->precision report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report

Caption: Workflow for the validation of the new analytical method.

Logical Relationship of Validation Parameters

cluster_params Core Validation Parameters method Analytical Method accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity linearity Linearity method->linearity lod LOD method->lod loq LOQ method->loq reliable_results Reliable & Consistent Results accuracy->reliable_results precision->reliable_results specificity->reliable_results linearity->reliable_results lod->reliable_results loq->reliable_results

References

A Comparative Analysis of the Conformational Stability of 2,3-Dichlorobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational stability of the staggered rotamers of 2,3-dichlorobutane's stereoisomers: the chiral enantiomers ((2R,3R) and (2S,3S)) and the achiral meso form (2R,3S). Understanding the conformational preferences of halogenated alkanes is crucial in various fields, including medicinal chemistry and materials science, as the three-dimensional structure of a molecule dictates its interactions and properties.

Introduction to This compound (B1630595) Conformers

Rotation around the central carbon-carbon bond (C2-C3) in this compound gives rise to various staggered and eclipsed conformations. The staggered conformations, where the substituents on the front and back carbons are maximally separated, are the most stable. These include the anti conformation, where the two chlorine atoms are positioned 180° apart, and the gauche conformations, where they are approximately 60° apart.

This guide focuses on the relative stabilities of these staggered conformers for both the chiral (racemic) and meso isomers of this compound, supported by experimental data and computational insights.

Quantitative Comparison of Conformer Stability

The relative stability of the staggered conformers is determined by the interplay of steric and electrostatic interactions between the substituents (methyl groups and chlorine atoms). These interactions, particularly gauche interactions, introduce strain energy, making the conformer less stable. The primary gauche interactions to consider in this compound are between two methyl groups (CH₃/CH₃), a methyl group and a chlorine atom (CH₃/Cl), and two chlorine atoms (Cl/Cl).

Interaction TypeGauche Strain Energy (kcal/mol)
CH₃/CH₃ gauche~0.9
CH₃/Cl gauche~0.4
Cl/Cl gauche~0.2

Note: These are approximate values derived from computational studies and experimental data for related compounds. The exact values can vary depending on the solvent and experimental conditions.

Using these values, we can estimate the relative energies of the different staggered conformers for the meso and chiral isomers.

Meso-2,3-Dichlorobutane

The meso isomer has two staggered conformers of interest: one anti and two equivalent gauche conformers.

  • Anti Conformer: The two chlorine atoms are anti to each other, and the two methyl groups are also anti. This conformer has two CH₃/Cl gauche interactions.

    • Estimated Strain Energy = 2 * (CH₃/Cl gauche) = 2 * 0.4 kcal/mol = 0.8 kcal/mol

  • Gauche Conformer: The two chlorine atoms are gauche to each other. This conformer has one CH₃/CH₃ gauche interaction and one Cl/Cl gauche interaction.

    • Estimated Strain Energy = 1 * (CH₃/CH₃ gauche) + 1 * (Cl/Cl gauche) = 0.9 kcal/mol + 0.2 kcal/mol = 1.1 kcal/mol

Based on these estimations, the anti conformer of meso-2,3-dichlorobutane is predicted to be more stable than the gauche conformer by approximately 0.3 kcal/mol.

Chiral (±)-2,3-Dichlorobutane

The chiral isomers also have anti and gauche conformers.

  • Anti Conformer: The two chlorine atoms are anti to each other. This conformer has one CH₃/CH₃ gauche interaction and two CH₃/Cl gauche interactions.

    • Estimated Strain Energy = 1 * (CH₃/CH₃ gauche) + 2 * (CH₃/Cl gauche) = 0.9 kcal/mol + 2 * 0.4 kcal/mol = 1.7 kcal/mol

  • Gauche Conformer: The two chlorine atoms are gauche to each other. This conformer has one CH₃/Cl gauche interaction and one Cl/Cl gauche interaction.

    • Estimated Strain Energy = 1 * (CH₃/Cl gauche) + 1 * (Cl/Cl gauche) = 0.4 kcal/mol + 0.2 kcal/mol = 0.6 kcal/mol

In this case, the gauche conformer of the chiral (±)-2,3-dichlorobutane is predicted to be more stable than the anti conformer by approximately 1.1 kcal/mol. This is attributed to the minimization of the relatively high-energy CH₃/CH₃ gauche interaction present in the anti conformer.

Experimental Protocols for Determining Conformer Stability

The determination of the relative stabilities and energy barriers of rotation for conformers is typically achieved through a combination of spectroscopic and computational methods.

Spectroscopic Methods

1. Infrared (IR) and Raman Spectroscopy:

  • Principle: Different conformers of a molecule have unique vibrational modes. By analyzing the IR and Raman spectra at various temperatures, the relative populations of the conformers can be determined. The intensity of a vibrational band corresponding to a specific conformer is proportional to its concentration.

  • Methodology:

    • Obtain the IR and Raman spectra of the this compound sample in the liquid or gas phase over a range of temperatures.

    • Identify the vibrational bands that are unique to the anti and gauche conformers. This is often aided by computational frequency calculations.

    • Measure the integrated intensities of these characteristic bands at each temperature.

    • The enthalpy difference (ΔH°) between the conformers can be calculated from the van't Hoff equation by plotting the natural logarithm of the ratio of the band intensities against the reciprocal of the temperature (1/T).

    • The Gibbs free energy difference (ΔG°) can then be determined at a specific temperature using the calculated ΔH° and the entropy difference (ΔS°), which can also be estimated from the spectroscopic data or computational models.

2. Dielectric Relaxation Spectroscopy:

  • Principle: This technique measures the response of a sample to an applied electric field. Since the gauche conformers of this compound possess a net dipole moment while the anti conformer of the meso isomer does not, dielectric relaxation can be used to study the kinetics of the rotational isomerism.

  • Methodology:

    • A solution of this compound in a non-polar solvent is placed in a dielectric cell.

    • An alternating electric field is applied across a range of frequencies.

    • The dielectric loss is measured as a function of frequency. The relaxation spectrum will show peaks corresponding to the reorientation of the polar gauche conformers.

    • By analyzing the temperature dependence of the relaxation times, the activation energy for the interconversion between conformers can be determined. This provides insights into the energy barrier of rotation.

Computational Methods
  • Principle: Ab initio and Density Functional Theory (DFT) calculations can be used to model the potential energy surface of the molecule as a function of the dihedral angle of the central C-C bond.

  • Methodology:

    • The geometry of the different staggered conformers is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

    • The electronic energies of the optimized structures are calculated. The difference in these energies provides an estimate of the relative stability of the conformers.

    • Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data such as zero-point vibrational energies, enthalpy, and entropy.

Visualizing Conformer Relationships

The following diagrams illustrate the Newman projections of the staggered conformers for both meso and chiral this compound, along with their relative energy relationships.

G cluster_meso Meso-2,3-Dichlorobutane cluster_chiral Chiral (±)-2,3-Dichlorobutane meso_anti Anti Conformer (More Stable) meso_gauche Gauche Conformer (Less Stable) meso_anti->meso_gauche ΔE ≈ 0.3 kcal/mol chiral_gauche Gauche Conformer (More Stable) chiral_anti Anti Conformer (Less Stable) chiral_gauche->chiral_anti ΔE ≈ 1.1 kcal/mol

Caption: Relative stability of meso and chiral this compound conformers.

G cluster_workflow Experimental Workflow for Conformer Stability Analysis A Sample Preparation (meso or chiral this compound) B Temperature-Dependent Spectroscopy (IR/Raman) A->B C Dielectric Relaxation Spectroscopy A->C D Computational Modeling (DFT/Ab initio) A->D E Data Analysis: - Band Intensity Ratios - Relaxation Times - Calculated Energies B->E C->E D->E F Determination of Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) E->F

Caption: Experimental and computational workflow for conformer stability analysis.

Conclusion

The conformational landscape of this compound is a nuanced interplay of steric and electrostatic forces. For the meso isomer, the anti conformer is favored due to the minimization of gauche interactions. Conversely, for the chiral isomers, the gauche conformer is more stable as it avoids the significant steric clash between the two methyl groups that is present in the anti conformation. The experimental and computational methodologies outlined provide a robust framework for elucidating the thermodynamic parameters that govern these conformational equilibria, offering valuable insights for rational molecular design and the prediction of chemical behavior.

2,3-Dichlorobutane: A Comparative Guide for Nucleophilic Substitution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dichlorobutane (B1630595) serves as an exemplary substrate for investigating the nuances of nucleophilic substitution reactions, offering a platform to explore stereochemistry and reaction kinetics. This guide provides a comparative analysis of its performance against other alkyl halides, supported by experimental data and detailed protocols.

Principles of Nucleophilic Substitution: SN1 and SN2 Pathways

Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group by a nucleophile.[1][2] These reactions predominantly proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2][3]

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom simultaneously as the leaving group departs.[4] This "backside attack" results in an inversion of stereochemical configuration at the reaction center.[5][6] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics.[7] Steric hindrance around the reaction center significantly impacts the reaction rate, with primary alkyl halides being the most reactive and tertiary alkyl halides being the least.[8]

The SN1 reaction , in contrast, is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[7] The second step is the rapid attack of the nucleophile on the planar carbocation.[5] This mechanism leads to a racemic mixture of products if the reaction center is chiral.[5][8] The rate of an SN1 reaction is dependent only on the concentration of the substrate, following first-order kinetics.[7] The stability of the carbocation intermediate is a key factor, with tertiary alkyl halides reacting the fastest.[9]

This compound as a Model Substrate

This compound exists as three stereoisomers: (2R,3R)-dichlorobutane, (2S,3S)-dichlorobutane, and meso-2,3-dichlorobutane.[10][11][12] This stereochemical diversity makes it an excellent model to study the stereochemical outcomes of SN1 and SN2 reactions. As a secondary alkyl halide, it can undergo both SN1 and SN2 reactions depending on the reaction conditions, such as the nature of the nucleophile and the solvent.[13][14]

Comparative Performance Data

The reactivity of this compound in nucleophilic substitution reactions can be compared with other alkyl halides. The choice of nucleophile and solvent dictates the predominant reaction pathway.

Table 1: Comparison of Reaction Rates for SN2 Reactions with Sodium Iodide in Acetone (B3395972)

SubstrateStructureRelative Rate
1-Bromobutane (B133212)PrimaryVery Fast
This compound Secondary Moderate
2-BromobutaneSecondaryModerate
2-Bromo-2-methylpropane (B165281)TertiaryVery Slow/No Reaction

Note: The formation of a precipitate (NaCl or NaBr) in acetone indicates the progress of the reaction.[2][7]

Table 2: Comparison of Reactivity in SN1 Reactions with Silver Nitrate in Ethanol (B145695)

SubstrateStructureRelative Rate
1-BromobutanePrimaryVery Slow/No Reaction
This compound Secondary Moderate
2-BromobutaneSecondaryModerate
2-Bromo-2-methylpropaneTertiaryVery Fast

Note: The formation of a silver halide precipitate indicates the progress of the reaction.[7]

Experimental Protocols

Experiment 1: SN2 Reaction of Alkyl Halides with Sodium Iodide in Acetone

Objective: To compare the relative rates of SN2 reactions for different alkyl halides.

Materials:

  • 15% Sodium Iodide (NaI) in acetone solution

  • 1-Bromobutane

  • This compound

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • Dry test tubes

  • Pipettes or droppers

  • Stopwatch or timer

Procedure:

  • To four separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.[4]

  • To the first test tube, add 2 drops of 1-bromobutane and start the timer immediately.[4]

  • Observe the formation of a precipitate (sodium bromide). Record the time it takes for the precipitate to appear.

  • Repeat steps 2 and 3 for this compound, 2-bromobutane, and 2-bromo-2-methylpropane in the remaining test tubes.

  • Record your observations, noting the time of initial cloudiness or precipitation for each reaction.[4]

Experiment 2: SN1 Reaction of Alkyl Halides with Silver Nitrate in Ethanol

Objective: To compare the relative rates of SN1 reactions for different alkyl halides.

Materials:

  • 0.1 M Silver Nitrate (AgNO₃) in ethanol solution

  • 1-Bromobutane

  • This compound

  • 2-Bromobutane

  • 2-Bromo-2-methylpropane (tert-butyl bromide)

  • Dry test tubes

  • Pipettes or droppers

  • Stopwatch or timer

Procedure:

  • To four separate, clean, and dry test tubes, add 2 mL of the 0.1 M AgNO₃ in ethanol solution.

  • To the first test tube, add 2 drops of 1-bromobutane and start the timer immediately.

  • Observe the formation of a precipitate (silver bromide). Record the time it takes for the precipitate to appear.

  • Repeat steps 2 and 3 for this compound, 2-bromobutane, and 2-bromo-2-methylpropane in the remaining test tubes.

  • Record your observations, noting the time of initial cloudiness or precipitation for each reaction.

Visualizing Reaction Pathways

SN2 Reaction Mechanism

Caption: SN2 reaction of this compound.

SN1 Reaction Mechanism

Caption: SN1 reaction of this compound.

Experimental Workflow

Experimental_Workflow start Start prep_reactants Prepare Alkyl Halide and Nucleophile/Solvent Solutions start->prep_reactants sn2_reaction SN2 Reaction: Add Alkyl Halide to NaI in Acetone prep_reactants->sn2_reaction sn1_reaction SN1 Reaction: Add Alkyl Halide to AgNO3 in Ethanol prep_reactants->sn1_reaction observe_precipitate Observe and Record Time for Precipitate Formation sn2_reaction->observe_precipitate sn1_reaction->observe_precipitate compare_rates Compare Relative Reaction Rates observe_precipitate->compare_rates analyze_stereochemistry Analyze Stereochemical Outcome (Optional) compare_rates->analyze_stereochemistry end End analyze_stereochemistry->end

Caption: Workflow for comparing SN1 and SN2 reactivity.

References

Navigating the Environmental Journey of Dichlorobutane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of dichlorobutane isomers, a group of chlorinated hydrocarbons with various industrial applications, is a critical aspect of their overall risk assessment. Understanding their persistence, mobility, and degradation pathways in the environment is paramount for predicting potential exposure and ecological impacts. This guide provides a comparative assessment of the environmental fate of six major dichlorobutane isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, 2,2-dichlorobutane, and 2,3-dichlorobutane. The information presented herein is a synthesis of available experimental data and estimations from Quantitative Structure-Activity Relationship (QSAR) models and analogue compounds, necessitated by the limited availability of direct experimental data for all isomers.

Comparative Analysis of Environmental Fate Parameters

The environmental behavior of dichlorobutane isomers is governed by a combination of physical, chemical, and biological processes. These include biodegradation, abiotic degradation (hydrolysis), sorption to soil and sediment, and volatilization. The following tables summarize the available and estimated quantitative data for these key environmental fate parameters.

Table 1: Biodegradation of Dichlorobutane Isomers

IsomerAerobic BiodegradationAnaerobic BiodegradationNotes
1,1-Dichlorobutane Estimated to be slow to moderate.Estimated to be slow. Reductive dechlorination may occur.Data is limited; estimations are based on the behavior of other chlorinated alkanes.
1,2-Dichlorobutane Readily biodegradable under aerobic conditions by some microorganisms.[1][2][3][4]Can undergo anaerobic reductive dechlorination.[1]Serves as a model compound for the biodegradation of short-chain chlorinated alkanes.
1,3-Dichlorobutane Expected to be biodegradable, but at a slower rate than 1,2-dichlorobutane.Reductive dechlorination is a potential pathway.Specific data is scarce; inferred from structural similarities.
1,4-Dichlorobutane Expected to be biodegradable.Can undergo anaerobic biodegradation.Structurally similar to compounds known to be utilized by microorganisms.
2,2-Dichlorobutane Likely to be resistant to biodegradation.Likely to be persistent under anaerobic conditions.The gem-dichloro structure can hinder enzymatic attack.
This compound Expected to be biodegradable, potentially at a slower rate than linear isomers.Reductive dechlorination is a possible degradation pathway.Limited data available.

Table 2: Abiotic Degradation (Hydrolysis) of Dichlorobutane Isomers

IsomerHydrolysis Half-Life (t½)ConditionsNotes
1,1-Dichlorobutane Estimated to be on the order of years.Neutral pH, 25°CHydrolysis is generally a slow process for primary chloroalkanes.
1,2-Dichlorobutane Estimated to be on the order of years.Neutral pH, 25°CSimilar to other primary chloroalkanes, hydrolysis is not a major degradation pathway.
1,3-Dichlorobutane Estimated to be on the order of years.Neutral pH, 25°CThe secondary chlorine may slightly increase the hydrolysis rate compared to primary isomers.
1,4-Dichlorobutane Estimated to be on the order of years.Neutral pH, 25°CHydrolysis is not a significant fate process.
2,2-Dichlorobutane Estimated to be more rapid than primary isomers, but still on the order of months to years.Neutral pH, 25°CThe gem-dichloro structure can influence reactivity.
This compound Estimated to be on the order of years.Neutral pH, 25°CThe presence of two secondary chlorines may influence the rate, but data is lacking.

Table 3: Soil Sorption and Mobility of Dichlorobutane Isomers

IsomerLog Koc (Organic Carbon-Normalized Sorption Coefficient)Mobility in SoilNotes
1,1-Dichlorobutane 1.8 - 2.5 (Estimated)Moderate to HighEstimation based on QSAR models and octanol-water partition coefficient (Kow).
1,2-Dichlorobutane 1.9 - 2.6 (Estimated)Moderate to HighValues for similar chlorinated alkanes suggest moderate sorption potential.
1,3-Dichlorobutane 1.9 - 2.6 (Estimated)Moderate to HighExpected to have similar sorption behavior to other linear isomers.
1,4-Dichlorobutane 2.0 - 2.7 (Estimated)ModerateSlightly higher Log Kow suggests potentially stronger sorption than shorter-chain analogues.
2,2-Dichlorobutane 2.1 - 2.8 (Estimated)ModerateBranching and the gem-dichloro structure may slightly increase sorption.
This compound 2.0 - 2.7 (Estimated)ModerateExpected to have sorption characteristics within the range of other isomers.

Table 4: Volatilization Potential of Dichlorobutane Isomers

IsomerHenry's Law Constant (atm·m³/mol)Volatilization from WaterNotes
1,1-Dichlorobutane ~1.3 x 10⁻³[5]HighExpected to volatilize readily from water.
1,2-Dichlorobutane ~1.1 x 10⁻³ (Estimated)HighSimilar to other volatile chlorinated hydrocarbons.
1,3-Dichlorobutane ~1.0 x 10⁻³ (Estimated)HighVolatilization is a significant transport pathway.
1,4-Dichlorobutane ~2.0 x 10⁻³[5]HighExpected to have a high tendency to partition from water to air.
2,2-Dichlorobutane ~2.5 x 10⁻³ (Estimated)HighBranching may slightly increase volatility compared to linear isomers.
This compound ~1.5 x 10⁻³ (Estimated)[6]HighVolatilization is expected to be a major fate process.

Environmental Fate Pathways and Experimental Workflows

The following diagrams illustrate the key environmental fate pathways for dichlorobutane isomers and a general experimental workflow for their assessment.

Environmental Fate Pathways of Dichlorobutane Isomers cluster_environment Environmental Compartments cluster_processes Transformation and Transport Processes Atmosphere Atmosphere Photodegradation Photodegradation Atmosphere->Photodegradation Water Water Biodegradation Biodegradation Water->Biodegradation Abiotic_Degradation Abiotic Degradation (e.g., Hydrolysis) Water->Abiotic_Degradation Sorption Sorption/ Desorption Water->Sorption Soil_Sediment Soil/Sediment Soil_Sediment->Biodegradation Dichlorobutanes Dichlorobutane Isomers Dichlorobutanes->Water Dichlorobutanes->Soil_Sediment Volatilization Volatilization Dichlorobutanes->Volatilization High Potential Volatilization->Atmosphere Sorption->Soil_Sediment

Environmental fate pathways of dichlorobutane isomers.

General Experimental Workflow for Assessing Environmental Fate cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Analysis & Interpretation A Define Isomers and Environmental Compartments B Select Relevant Fate Processes (Biodegradation, Hydrolysis, etc.) A->B C Synthesize or Procure Pure Isomers and Standards B->C D Biodegradation Assays (e.g., OECD 301) C->D E Hydrolysis Studies (e.g., EPA OPPTS 835.2120) C->E F Sorption/Desorption Batch Equilibrium Studies (e.g., OECD 106) C->F G Volatilization Experiments (e.g., Gas Purge Method) C->G H Photodegradation Studies (e.g., Quantum Yield Determination) C->H I Analytical Quantification (GC-MS, HPLC) D->I E->I F->I G->I H->I J Kinetic Modeling and Rate Constant Determination I->J K Identification of Degradation Products I->K L Data Comparison and Risk Assessment J->L K->L

General experimental workflow for assessing environmental fate.

Detailed Experimental Protocols

Accurate assessment of the environmental fate of dichlorobutane isomers relies on standardized and well-documented experimental protocols. Below are summaries of key methodologies for the experiments cited in this guide.

Biodegradation Assessment (Based on OECD 301 Series)

The "Ready Biodegradability" tests (OECD 301 series) are a set of screening tests to determine the potential for rapid and ultimate biodegradation of organic chemicals in an aerobic aqueous medium.[7][8][9]

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] Biodegradation is monitored by measuring parameters such as Dissolved Organic Carbon (DOC) removal, CO₂ evolution, or oxygen consumption.[9]

  • Test Systems:

    • DOC Die-Away (OECD 301A & 301E): Measures the removal of DOC over time.

    • CO₂ Evolution Test (OECD 301B): Quantifies the CO₂ produced from the mineralization of the test substance.

    • Manometric Respirometry (OECD 301F): Measures the oxygen consumed by the microorganisms.

    • Closed Bottle Test (OECD 301D): Measures the depletion of dissolved oxygen in a sealed bottle.

  • Inoculum: Typically sourced from the mixed liquor of an activated sludge sewage treatment plant.

  • Test Conditions: The test is usually conducted at a concentration of 10-20 mg/L of the test substance. The temperature is maintained at 20-25°C.

  • Data Analysis: The percentage of biodegradation is calculated based on the measured parameter relative to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% (for CO₂ evolution and O₂ consumption) or >70% (for DOC removal) within a 10-day window during the 28-day test period.[7]

Hydrolysis as a Function of pH (Based on EPA OPPTS 835.2120 and OECD 111)

These guidelines describe a tiered approach to determine the rate of abiotic hydrolysis of chemicals in aqueous solutions at environmentally relevant pH values.[6][10][11]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark. The concentration of the test substance is monitored over time.

  • Tier 1 (Preliminary Test): Conducted at an elevated temperature (e.g., 50°C) for up to 5 days to quickly assess the significance of hydrolysis.

  • Tier 2 (Hydrolysis of Unstable Chemicals): If significant hydrolysis is observed in Tier 1, further studies are conducted at different temperatures to determine the hydrolysis rate constants and half-lives under various conditions.

  • Test Conditions: The concentration of the test substance should be low enough to ensure it remains in solution. Sterile conditions are crucial to prevent biodegradation.

  • Data Analysis: The disappearance of the test substance is typically assumed to follow first-order kinetics. The rate constant (k) and half-life (t½) are calculated for each pH and temperature. The Arrhenius equation can be used to extrapolate rate constants to other temperatures.

Soil Sorption: Batch Equilibrium Method (Based on OECD 106)

This method determines the soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) of a chemical.

  • Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution containing the test substance at a constant temperature. After equilibration, the concentrations of the test substance in the aqueous and soil phases are determined.

  • Procedure:

    • Soil Selection: A set of at least four different soil types with varying organic carbon content, pH, and texture is recommended.

    • Preliminary Test: A preliminary study is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and concentration range.

    • Definitive Test: The main experiment is carried out in duplicate or triplicate for each soil type and concentration. The soil and solution are agitated for the predetermined equilibration time.

    • Phase Separation: The soil and aqueous phases are separated by centrifugation.

    • Analysis: The concentration of the test substance in the aqueous phase is measured. The amount sorbed to the soil is calculated by mass balance.

  • Data Analysis: The sorption coefficient (Kd) is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

References

computational vs experimental data for 2,3-dichlorobutane properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of computational and experimental data for the physicochemical properties of 2,3-dichlorobutane (B1630595) is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of various properties, offering insights into the accuracy of computational models against experimental benchmarks.

Data Comparison for this compound

The following table summarizes the available computational and experimental data for key properties of this compound. This allows for a direct comparison of predicted versus measured values.

PropertyComputational DataExperimental Data
Molecular Weight 127.01 g/mol [1][2][3]127.012 g/mol [4][5]
Boiling Point 91.75 °C (364.90 K)[6]117-119 °C[7]
Melting Point -108.47 °C (164.68 K)[6]-80 °C
Density -1.107 g/mL at 25 °C[7]
Refractive Index -1.442 at 20 °C[7]
Vapor Pressure -24.4 mmHg[1]
Enthalpy of Vaporization (ΔvapH°) 32.49 kJ/mol[6]-
Enthalpy of Formation (Gas, ΔfH°gas) -167.93 kJ/mol[6]-202.3 ± 1.7 kJ/mol[8]
XLogP3 2.3[1][2]-

Methodologies for Experimental Data Acquisition

Detailed protocols for the key experiments cited are provided below to ensure transparency and reproducibility.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] The Thiele tube method is a common and efficient technique for this measurement, especially with small sample volumes.[10]

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.[10]

  • Heating and Observation: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.[11]

  • Boiling Point Reading: Heating is discontinued, and the temperature at which the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, known volume.

  • Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.[12]

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and any excess liquid is wiped from the exterior. The combined mass is then measured.[12]

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how light bends as it passes through a substance. The Abbe refractometer is a standard instrument for this measurement.[13][14]

  • Calibration: The refractometer is first calibrated using a standard substance with a known refractive index, often distilled water.[14]

  • Sample Application: A few drops of this compound are placed on the clean, dry prism of the refractometer.[15][16]

  • Measurement: The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[15] The refractive index is then read directly from the instrument's scale.[16]

Enthalpy of Vaporization Measurement (Calorimetry)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure. This can be determined calorimetrically.[17][18]

  • Calorimeter Setup: A known mass of this compound is placed in a calorimeter equipped with a heating element and a temperature probe.[19]

  • Vaporization: The liquid is heated to its boiling point, and the energy supplied by the heater to vaporize a specific amount of the substance is precisely measured.[20]

  • Data Collection: The mass of the vaporized substance is determined by weighing the calorimeter before and after the experiment.

  • Calculation: The enthalpy of vaporization is calculated by dividing the total energy supplied by the amount of substance (in moles) that was vaporized.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing computational and experimental data for the properties of this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Output Experimental Experimental Data Boiling Point Density Refractive Index Vapor Pressure Comparison Comparative Analysis Experimental->Comparison Computational Computational Data Molecular Weight Boiling Point Melting Point Enthalpy of Vaporization Enthalpy of Formation Computational->Comparison DataTable Data Summary Table Comparison->DataTable Protocols Experimental Protocols Guide Comparison Guide Protocols->Guide DataTable->Guide

Caption: Workflow for comparing computational and experimental data.

References

Comparative Biological Activity of Dichlorinated Alkanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of various dichlorinated alkanes, focusing on their cytotoxic and genotoxic effects. The information is intended to assist researchers in understanding the potential toxicological profiles of these compounds and to guide further investigation. Due to the variability in experimental conditions across different studies, direct comparison of absolute values should be approached with caution. This guide emphasizes the importance of standardized testing protocols for more comparable results in the future.

Comparative Analysis of Cytotoxicity and Genotoxicity

The following tables summarize key findings on the cytotoxic and genotoxic effects of several dichlorinated alkanes from in vitro studies. The data highlights the different assays used to evaluate their biological activity and provides a basis for a relative comparison of their potency.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity.

CompoundCell LineExposure TimeAssayIC50 Value (µM)Reference
Diiodoalkanes
1,2-DiiodoethaneHepG2Not SpecifiedNot Specified>200[1]
1,3-DiiodopropaneHepG2Not SpecifiedNot Specified<200[1]
1,4-DiiodobutaneHepG2Not SpecifiedNot Specified~200[1]
Other Halogenated Compounds (for context)
DoxorubicinVX2Not SpecifiedTotal cell protein0.8[2]
DoxorubicinHepG2Not SpecifiedTotal cell protein1.1[2]
Mitomycin-CVX2Not SpecifiedTotal cell protein13.9[2]
Mitomycin-CHepG2Not SpecifiedTotal cell protein8.7[2]
SorafenibVX2Not SpecifiedTotal cell protein10.3[2]
SorafenibHepG2Not SpecifiedTotal cell protein8.9[2]

Note: Direct comparison is challenging due to variations in experimental methodologies. The data for diiodoalkanes is presented to give a relative sense of cytotoxicity within that specific study.

Genotoxicity Data

Genotoxicity is the property of chemical agents that damages the genetic information within a cell causing mutations, which may lead to cancer. The Comet assay and Micronucleus (MN) test are common methods to assess genotoxicity.

CompoundCell TypeAssayKey FindingsReference
1,2-DichloroethaneHuman lymphocytesComet AssayStrong DNA damaging effect.[3][3]
1,2-DichloroethaneHuman lymphocytesMN TestLow but statistically significant mutagenic activity.[3][3]
2,3-DichlorobutaneHuman lymphocytesComet AssayStrong DNA damaging effect.[3][3]
This compoundHuman lymphocytesMN TestNo significant mutagenic activity detected.[3][3]
1,3-DichloropropaneHuman lymphocytesMN TestLow but statistically significant mutagenic activity.[4]
1,3-DichloropropeneV79 cells, Rat & Human hepatocytesAlkaline ElutionDose-dependent increase in DNA single-strand breaks.[5][5]
1,4-DichlorobutaneNot SpecifiedAmes TestNegative.
Dichloromethane (B109758)Salmonella typhimurium TA98 & TA100Ames TestMutagenic.[5][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific dichlorinated alkanes and cell lines.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorinated alkane in culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Genotoxicity Screening: The Comet Assay (Alkaline Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: Treat cells with the dichlorinated alkane at various concentrations for a defined period. Harvest the cells and resuspend in PBS.

  • Slide Preparation: Mix the cell suspension with low melting point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA (containing strand breaks) will migrate from the nucleus, forming a "comet tail".

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).

  • Visualization and Scoring: Visualize the comets using a fluorescence microscope. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Mutagenicity Screening: The In Vitro Micronucleus Test

The micronucleus test detects damage to chromosomes and the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from whole chromosomes or chromosome fragments that were not incorporated into the daughter nuclei.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human lymphocytes, CHO, or TK6 cells) and expose them to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Analyze the slides under a microscope, scoring the frequency of micronuclei in binucleated cells.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A dose-dependent increase in micronucleated cells indicates mutagenic potential.

Visualizing Biological Interactions

The following diagrams illustrate a key metabolic pathway involved in the toxicity of some dichlorinated alkanes and a general workflow for their biological activity screening.

GST_Pathway cluster_cell Hepatocyte DCA Dichloroalkane (e.g., 1,2-Dichloroethane) GST Glutathione S-transferase (GST) DCA->GST Conjugate Glutathione Conjugate (Electrophilic Intermediate) GST->Conjugate Bioactivation GSH Glutathione (GSH) GSH->GST DNA DNA Conjugate->DNA Covalent Binding DNA_Adduct DNA Adducts Toxicity Genotoxicity & Cytotoxicity DNA_Adduct->Toxicity DNA->DNA_Adduct

Figure 1. Metabolic activation of dichlorinated alkanes via the Glutathione S-transferase (GST) pathway.

Experimental_Workflow cluster_screening Biological Activity Screening Compound Dichlorinated Alkane Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays Compound->Genotoxicity Data Data Analysis (IC50, % DNA Damage, MN Frequency) Cytotoxicity->Data Comet Comet Assay (DNA Damage) Genotoxicity->Comet Micronucleus Micronucleus Test (Mutagenicity) Genotoxicity->Micronucleus Comet->Data Micronucleus->Data Hazard Hazard Assessment Data->Hazard

Figure 2. General experimental workflow for screening the biological activity of dichlorinated alkanes.

References

A Comparative Guide to the Synthetic Routes of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 2,3-dichlorobutane (B1630595), a halogenated hydrocarbon with applications in organic synthesis and as a chemical intermediate. The selection of an appropriate synthetic pathway is critical and depends on factors such as desired stereochemistry, yield, and the practicality of the reaction conditions. This document outlines three main approaches: electrophilic addition to 2-butene, free-radical chlorination of butane (B89635), and substitution reaction of 2,3-butanediol (B46004).

Comparison of Synthetic Routes

The choice of synthetic route for this compound is fundamentally a trade-off between stereoselectivity and the complexity of the starting materials and reaction conditions. Electrophilic addition offers high stereospecificity, while free-radical chlorination is a more direct but less selective method. The conversion of 2,3-butanediol presents a potentially stereospecific route, contingent on the stereochemistry of the starting diol.

Data Summary
ParameterElectrophilic Addition to 2-ButeneFree-Radical Chlorination of ButaneSubstitution from 2,3-Butanediol
Starting Material cis- or trans-2-Butenen-Butanemeso- or (2R,3R)/(2S,3S)-2,3-Butanediol
Primary Reagents Chlorine (Cl₂)Chlorine (Cl₂), Radical Initiator (e.g., AIBN, UV light)Thionyl Chloride (SOCl₂) or similar chlorinating agent
Typical Solvent Dichloromethane, Carbon TetrachlorideNo solvent (gas phase) or inert solventPyridine (as solvent and catalyst)
Reaction Temperature < 10 °C[1]High Temperature (gas phase) or ~80°C (liquid phase)Reflux
Reported Yield Not explicitly quantified, but generally high for alkene additions.Low selectivity for this compound; produces a mixture of isomers.High (inferred from related reactions, e.g., ~70-78% for cyclic sulfite (B76179) formation)
Stereoselectivity High (anti-addition)Low (radical mechanism)Potentially high (dependent on reaction mechanism, e.g., Sₙ2)
Key Advantages Stereospecific synthesis of particular isomers of this compound.Inexpensive and readily available starting material.Potentially high yield and stereospecificity.
Key Disadvantages Requires gaseous starting material and careful temperature control.Produces a complex mixture of products requiring separation.Starting diol may be more expensive than butane or butene.

Experimental Protocols

Electrophilic Addition of Chlorine to 2-Butene

This method relies on the electrophilic attack of chlorine on the double bond of 2-butene. The reaction proceeds through a cyclic chloronium ion intermediate, leading to anti-addition of the two chlorine atoms. The stereochemistry of the starting alkene dictates the stereochemistry of the product.

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a cold finger condenser (e.g., dry ice/acetone), condense approximately 10 mL of cis-2-butene (B86535) at a low temperature (e.g., in an ice bath).

  • Add 50 mL of a dry, inert solvent such as dichloromethane.

  • Slowly bubble chlorine gas through the stirred solution.

  • Maintain the reaction temperature below 10 °C to favor the addition reaction and minimize side reactions.[1]

  • The reaction progress can be monitored by the disappearance of the yellow-green color of the chlorine gas.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium bicarbonate to neutralize any excess HCl, followed by water.

  • The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation to yield the this compound product.

Free-Radical Chlorination of Butane

This approach involves the substitution of hydrogen atoms on butane with chlorine atoms, initiated by UV light or a chemical radical initiator. This reaction is notoriously unselective and produces a mixture of monochlorinated and dichlorinated isomers.

Protocol:

  • This reaction can be carried out in the gas phase at high temperatures or in the liquid phase using a radical initiator.

  • For a liquid-phase reaction, n-butane is dissolved in an inert solvent.

  • A radical initiator, such as azobisisobutyronitrile (AIBN), is added.

  • Chlorine gas is bubbled through the solution, or a chlorinating agent like sulfuryl chloride (SO₂Cl₂) is added dropwise.

  • The reaction is typically heated to initiate the radical chain reaction.

  • The resulting product is a mixture of 1-chlorobutane, 2-chlorobutane, and various dichlorobutane isomers, including 1,1-, 1,2-, 1,3-, 1,4-, and this compound.

  • Separation of the desired this compound from this complex mixture requires fractional distillation.

Substitution Reaction of 2,3-Butanediol

This method involves the conversion of the hydroxyl groups of 2,3-butanediol to chlorides using a chlorinating agent such as thionyl chloride (SOCl₂). The stereochemistry of the product depends on the stereochemistry of the starting diol and the reaction mechanism (Sₙ1, Sₙ2, or Sₙi).

Protocol (General procedure based on the conversion of alcohols to chlorides):

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2,3-butanediol and a solvent, typically pyridine, which also acts as a base to neutralize the HCl produced.

  • Cool the flask in an ice bath.

  • Add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, the reaction mixture is typically heated to reflux to drive the reaction to completion.

  • After cooling, the reaction mixture is poured onto ice and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extract is washed with water, a dilute acid solution to remove pyridine, and then a saturated sodium bicarbonate solution.

  • The organic layer is dried, and the solvent is removed to yield the this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three main synthetic routes to this compound.

Synthetic_Routes Synthetic Pathways to this compound cluster_0 Route 1: Electrophilic Addition cluster_1 Route 2: Free-Radical Chlorination cluster_2 Route 3: Substitution Reaction 2-Butene 2-Butene 2,3-Dichlorobutane_R1 This compound 2-Butene->2,3-Dichlorobutane_R1 Cl2, CH2Cl2, <10°C n-Butane n-Butane Mixture of\nChlorinated Butanes Mixture of Chlorinated Butanes n-Butane->Mixture of\nChlorinated Butanes Cl2, UV light or AIBN 2,3-Dichlorobutane_R2 This compound Mixture of\nChlorinated Butanes->2,3-Dichlorobutane_R2 Fractional Distillation 2,3-Butanediol 2,3-Butanediol 2,3-Dichlorobutane_R3 This compound 2,3-Butanediol->2,3-Dichlorobutane_R3 SOCl2, Pyridine

Caption: Overview of the three main synthetic routes to this compound.

The stereochemical outcome of the electrophilic addition and substitution routes can be further detailed.

Stereochemistry_Diagram Stereochemical Outcomes of Selected Routes cluster_0 Electrophilic Addition cluster_1 Substitution Reaction cis-2-Butene cis-2-Butene Racemic (2R,3R) and\n(2S,3S)-2,3-Dichlorobutane Racemic (2R,3R) and (2S,3S)-2,3-Dichlorobutane cis-2-Butene->Racemic (2R,3R) and\n(2S,3S)-2,3-Dichlorobutane Cl2 (anti-addition) trans-2-Butene trans-2-Butene meso-2,3-Dichlorobutane meso-2,3-Dichlorobutane trans-2-Butene->meso-2,3-Dichlorobutane Cl2 (anti-addition) meso-2,3-Butanediol meso-2,3-Butanediol meso-2,3-Butanediol->Racemic (2R,3R) and\n(2S,3S)-2,3-Dichlorobutane SOCl2 (double Sₙ2) (2R,3R)-2,3-Butanediol (2R,3R)-2,3-Butanediol (2R,3R)-2,3-Butanediol->meso-2,3-Dichlorobutane SOCl2 (double Sₙ2)

Caption: Stereospecificity of the electrophilic addition and substitution routes.

References

Validating the Stereochemical Assignment of 2,3-Dichlorobutane Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The accurate assignment of stereochemistry is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. 2,3-Dichlorobutane (B1630595) serves as a fundamental example for understanding stereoisomerism, possessing a pair of enantiomers, (2R,3R)- and (2S,3S)-dichlorobutane, and an achiral meso diastereomer, (2R,3S)-dichlorobutane.[1][2][3][4][5] This guide provides a comparative overview of modern analytical techniques for validating the stereochemical assignment of these enantiomers.

Methodologies for Stereochemical Validation

A multi-pronged approach employing both spectroscopic and chromatographic techniques is essential for the unambiguous determination of the absolute configuration of chiral molecules.

1. Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cyclodextrin derivatives are commonly used as CSPs for the separation of halogenated hydrocarbons.[6]

2. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration.[7] By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., the R,R enantiomer), the absolute stereochemistry of the analyte can be determined.

3. Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance. Enantiomers rotate light to an equal but opposite degree. While a straightforward technique, its application to simple molecules like this compound may be limited by small rotation values, making it susceptible to impurities.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals for the enantiomers in the NMR spectrum. However, for a small molecule like this compound, resolving these differences can be challenging.

Data Presentation

In the absence of specific experimental data for this compound enantiomers, the following tables illustrate how such data would be presented for a comparative analysis.

Table 1: Comparison of Analytical Techniques for Stereochemical Validation

TechniquePrincipleSample RequirementsInformation ObtainedLimitations
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase.Volatile and thermally stable sample.Enantiomeric ratio (purity), separation of enantiomers from the meso form.Requires a suitable chiral column and optimization of separation conditions.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.Sample in solution, concentration dependent.Absolute configuration, conformational information.Requires specialized instrumentation and computational support for spectral interpretation.
Polarimetry Measurement of the rotation of plane-polarized light.Chiral sample in solution.Optical rotation ([α]), confirmation of chirality.Can be affected by impurities, may not be sensitive enough for molecules with low rotation.
NMR with Chiral Auxiliaries Formation of diastereomeric complexes or derivatives with distinct NMR spectra.Soluble sample.Enantiomeric ratio, potential for structural elucidation.Requires a suitable chiral auxiliary, may involve complex sample preparation.

Table 2: Hypothetical Experimental Data for this compound Enantiomers

Property(2R,3R)-2,3-Dichlorobutane(2S,3S)-2,3-DichlorobutaneMeso-2,3-Dichlorobutane
Optical Rotation [α]D Hypothetical +X°Hypothetical -X°
Chiral GC Retention Time (min) Hypothetical tR1Hypothetical tR2Hypothetical tR3
Key VCD Bands (cm-1) Hypothetical Positive/Negative coupletsHypothetical Mirror-image coupletsNo VCD signal

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures for the key techniques.

Chiral Gas Chromatography (GC) Protocol

  • Sample Preparation: Prepare a dilute solution of the this compound stereoisomeric mixture in a volatile solvent (e.g., hexane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based CSP).

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Detector Temperature: 250 °C

  • Data Analysis: Integrate the peak areas of the separated enantiomers and the meso compound to determine their relative ratios.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol

  • Sample Preparation: Prepare a solution of the purified enantiomer in a suitable solvent (e.g., carbon tetrachloride) at a concentration of approximately 0.1 M.

  • Instrumentation: Use a VCD spectrometer.

  • Data Acquisition: Collect the VCD and IR spectra over the desired spectral range (e.g., 800-1500 cm-1).

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of one enantiomer (e.g., 2R,3R).

  • Data Analysis: Compare the experimental VCD spectrum with the calculated spectrum to assign the absolute configuration.

Visualizations

Workflow for Stereochemical Assignment using VCD

VCD_Workflow cluster_experimental Experimental cluster_computational Computational exp_sample Purified Enantiomer vcd_measurement VCD Measurement exp_sample->vcd_measurement exp_spectrum Experimental VCD Spectrum vcd_measurement->exp_spectrum comparison Spectral Comparison exp_spectrum->comparison comp_model Quantum Chemical Model ((2R,3R)-isomer) vcd_calculation VCD Spectrum Calculation comp_model->vcd_calculation comp_spectrum Calculated VCD Spectrum vcd_calculation->comp_spectrum comp_spectrum->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for determining the absolute configuration of a chiral molecule using a combination of experimental VCD spectroscopy and theoretical calculations.

Logical Relationship of Validation Methods

Validation_Methods cluster_separation Separation cluster_confirmation Confirmation & Assignment chiral_gc Chiral GC separated_enantiomers Separated Enantiomers chiral_gc->separated_enantiomers vcd VCD Spectroscopy absolute_configuration Validated Stereochemical Assignment vcd->absolute_configuration polarimetry Polarimetry polarimetry->absolute_configuration nmr NMR with Chiral Auxiliaries nmr->absolute_configuration racemic_mixture Racemic Mixture of This compound racemic_mixture->chiral_gc separated_enantiomers->vcd separated_enantiomers->polarimetry separated_enantiomers->nmr

Caption: Interrelationship of chromatographic separation and spectroscopic techniques for the complete stereochemical validation of this compound enantiomers.

References

Cross-Referencing NMR and IR Data for the Structural Elucidation of 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for 2,3-dichlorobutane (B1630595). It is designed for researchers, scientists, and drug development professionals to facilitate the structural elucidation and verification of this compound through the cross-referencing of complementary spectroscopic techniques. Detailed experimental protocols, data tables, and a logical workflow diagram are presented to support experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the experimental and predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. This compound exists as a pair of diastereomers: a meso compound and a racemic mixture of enantiomers (dl-pair). The presented data reflects a mixture of these stereoisomers, with predicted values for the individual diastereomers based on established spectroscopic principles.

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~4.0 - 4.3Multiplet2HCHClThe complex splitting pattern is due to the presence of diastereomers and their different coupling environments.
~1.6 - 1.7Doublet6HCH₃The methyl protons are split by the adjacent methine proton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Carbon EnvironmentPredicted Chemical Shift (δ) ppm (meso)Predicted Chemical Shift (δ) ppm (dl-pair)
CHCl~60-65~60-65
CH₃~20-25~20-25

Note: Due to the similarity in their electronic environments, the chemical shifts for the meso and dl-isomers are predicted to be very close. High-resolution NMR may be required to distinguish them.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
2980-2960StrongC-H stretchAlkane (CH₃)
2950-2920StrongC-H stretchAlkane (CH)
1450-1430MediumC-H bendAlkane (CH₃)
1380-1370MediumC-H bendAlkane (CH)
800-600StrongC-Cl stretchAlkyl Halide

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound to determine its chemical structure, including proton and carbon environments, and to infer stereochemical relationships.

Materials:

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Insert the sample tube into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay, 16 ppm spectral width).

    • Process the raw data by applying a Fourier transform, phasing, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

    • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

  • ¹³C NMR Spectroscopy:

    • Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument.

    • Use a wider spectral width (e.g., 0-200 ppm) and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

    • Identify the chemical shifts of the unique carbon atoms.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound to identify the characteristic functional groups present in the molecule, primarily the C-H and C-Cl bonds.

Materials:

  • This compound sample

  • Salt plates (NaCl or KBr)

  • Dropper or pipette

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer

Procedure:

  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates are clean and dry.

    • Place a single drop of the liquid this compound sample onto one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film.

  • Spectrum Acquisition:

    • Place the salt plates in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Correlate the observed absorption frequencies (in cm⁻¹) to specific bond vibrations and functional groups using standard correlation tables. Pay particular attention to the C-H stretching and bending regions, and the C-Cl stretching region.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for cross-referencing NMR and IR data to confirm the structure of this compound.

Structural Elucidation of this compound Workflow for Cross-Referencing NMR and IR Data start Obtain Sample of This compound ir_analysis Perform IR Spectroscopy start->ir_analysis nmr_analysis Perform NMR Spectroscopy (¹H and ¹³C) start->nmr_analysis ir_data Identify Functional Groups: C-H (sp³) C-Cl ir_analysis->ir_data h_nmr_data Analyze ¹H NMR Data: - Chemical Shifts - Integration - Splitting Patterns nmr_analysis->h_nmr_data c_nmr_data Analyze ¹³C NMR Data: - Number of Signals - Chemical Shifts nmr_analysis->c_nmr_data cross_reference Cross-Reference Data ir_data->cross_reference h_nmr_data->cross_reference c_nmr_data->cross_reference structure_confirm Confirm Structure of This compound cross_reference->structure_confirm Consistent Data

Caption: Workflow for structural confirmation of this compound.

literature review of the applications of halogenated butanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of the Applications of Halogenated Butanes

Halogenated butanes, a class of hydrocarbons containing one or more halogen atoms, have found diverse applications across various industries, primarily functioning as refrigerants, blowing agents for polymer foams, versatile solvents, and key intermediates in chemical synthesis. Their utility stems from a unique combination of physical and chemical properties, including volatility, non-flammability, and reactivity, which can be tailored by the type and degree of halogenation. However, their environmental impact, particularly concerning ozone depletion and global warming, has led to significant research into alternatives and more environmentally benign formulations. This guide provides a comparative overview of the applications of halogenated butanes, supported by experimental data and detailed methodologies.

Halogenated butanes have been historically used as refrigerants in various cooling systems. Their thermodynamic properties make them suitable for vapor compression cycles. However, due to environmental concerns, many of the early-generation refrigerants have been phased out. Research now focuses on hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) with lower environmental impact.

Comparison of Halogenated Butane Refrigerants and Alternatives

RefrigerantTypeOzone Depletion Potential (ODP)[1]Global Warming Potential (GWP, 100-year)[1][2][3]Flammability
R-134a (1,1,1,2-Tetrafluoroethane)HFC01430Non-flammable
R-600a (Isobutane)HC03Highly flammable
R-290 (Propane)HC03Highly flammable
R-1234yf (2,3,3,3-Tetrafluoropropene)HFO0<1Mildly flammable
R-1234ze(E) (trans-1,3,3,3-Tetrafluoropropene)HFO0<1Non-flammable

Experimental Protocol for Refrigerant Performance Testing

The performance of a refrigerant is typically evaluated in a vapor compression refrigeration system. The key components of the experimental setup include a compressor, a condenser, an evaporator, and a throttle valve.[4]

  • System Setup: The refrigerant is charged into a test rig. Water is commonly used as the heat load and heat sink medium in the evaporator and condenser, respectively.[4]

  • Instrumentation: Thermocouples and pressure transducers are installed at the inlet and outlet of each component to measure temperature and pressure. A flow meter is placed in the liquid line to measure the refrigerant mass flow rate.[5][6]

  • Data Acquisition: A data acquisition system is used to record the temperature, pressure, and flow rate data.[6]

  • Performance Calculation: The coefficient of performance (COP) is calculated as the ratio of the cooling capacity (heat absorbed in the evaporator) to the compressor work input. The cooling capacity is determined from the mass flow rate and the enthalpy change of the refrigerant across the evaporator.[7]

G cluster_0 Refrigerant Performance Testing Workflow Start Charge Refrigerant Setup Set Operating Conditions (Compressor Speed, Temperatures) Start->Setup Run Operate System until Steady State is Reached Setup->Run Measure Record Temperature, Pressure, and Mass Flow Rate Run->Measure Calculate Calculate Cooling Capacity and COP Measure->Calculate End Analyze Results Calculate->End G cluster_1 PU Foam Characterization Workflow Start Prepare PU Foam Sample Density Measure Density (ASTM D1622) Start->Density Thermal Measure Thermal Conductivity (ASTM C518) Start->Thermal Mechanical Measure Compressive Strength (ASTM D1621) Start->Mechanical Cell Determine Closed-Cell Content (ASTM D6226) Start->Cell End Analyze Foam Properties Density->End Thermal->End Mechanical->End Cell->End G cluster_2 Free Radical Chlorination of Butane Initiation Initiation: Cl2 + UV light -> 2 Cl• Propagation1 Propagation Step 1: CH3CH2CH2CH3 + Cl• -> •CH2CH2CH2CH3 (1°) + HCl CH3CH2CH2CH3 + Cl• -> CH3CH•CH2CH3 (2°) + HCl Initiation->Propagation1 Propagation2 Propagation Step 2: •CH2CH2CH2CH3 + Cl2 -> CH3CH2CH2CH2Cl + Cl• CH3CH•CH2CH3 + Cl2 -> CH3CHClCH2CH3 + Cl• Propagation1->Propagation2 Termination Termination: 2 Cl• -> Cl2 2 R• -> R-R R• + Cl• -> R-Cl Propagation2->Termination

References

A Comparative Guide to the Solvent Properties of Dichlorobutane and Dichloromethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in chemical synthesis, extraction, and purification processes. This guide provides a detailed comparison of the solvent properties of dichlorobutane and dichloromethane (B109758), offering experimental data and procedural insights to inform solvent selection in research and development settings.

Physicochemical Properties: A Tabulated Comparison

The following table summarizes the key physical and chemical properties of dichloromethane and various isomers of dichlorobutane. These parameters are fundamental in determining the suitability of a solvent for a specific application.

PropertyDichloromethane (DCM)1,1-Dichlorobutane1,2-Dichlorobutane (B1580518)1,4-Dichlorobutane (B89584)2,2-Dichlorobutanemeso-2,3-Dichlorobutane
Molecular Formula CH₂Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂C₄H₈Cl₂
Molecular Weight ( g/mol ) 84.93127.01127.01127.01127.01127.01
Boiling Point (°C) 39.8[1]114-115125161-163104Not readily available
Density (g/mL at 25°C) 1.3255[1]~1.081.1121.16~1.09Not readily available
Dielectric Constant (at 20°C) 8.93 (at 25°C)[2]Not readily availableNot readily available8.90 (at 25°C)[3]Not readily availableNot readily available
Dipole Moment (Debye) 1.14 (at 25°C)[4]Not readily availableVaries with conformation2.22Not readily available1.63[1]
Solubility in Water Slightly soluble[1]InsolubleInsoluble[5]Not readily availableLimited solubilityNot readily available
Solubility in Organic Solvents Miscible with many[4]SolubleSoluble in non-polar solvents[5]Not readily availableSolubleNot readily available

Polarity and Its Implications

The polarity of a solvent, dictated by its dielectric constant and dipole moment, is a crucial factor in its solvating power. Dichloromethane is a moderately polar solvent, capable of dissolving a wide range of organic compounds.[4] The dielectric constant of 1,4-dichlorobutane is remarkably similar to that of dichloromethane, suggesting it may serve as a suitable alternative in applications where similar polarity is required.[3]

The dipole moment is influenced by the molecule's geometry. For instance, 1,2-dichlorobutane can exist in different conformations (anti and gauche), with the anti-conformation having a theoretical dipole moment of zero, while the gauche conformation has a non-zero dipole moment. This conformational flexibility can influence its bulk solvent properties. In contrast, the more rigid structure of meso-2,3-dichlorobutane results in a defined dipole moment.[1]

Experimental Data: A Focus on Extraction

Liquid-liquid extraction is a common laboratory technique where the choice of solvent is paramount. The following section details a general experimental protocol for a liquid-liquid extraction and discusses the comparative performance of dichloromethane.

Experimental Protocol: Liquid-Liquid Extraction

This protocol outlines the fundamental steps for a generic liquid-liquid extraction using a separatory funnel.

Objective: To separate a target compound from an aqueous solution into an organic solvent.

Materials:

  • Aqueous solution containing the target compound

  • Organic solvent (e.g., dichloromethane or a dichlorobutane isomer)

  • Separatory funnel

  • Beakers or flasks for collection

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and closed.

  • Addition of Solutions: Pour the aqueous solution containing the target compound into the separatory funnel. Subsequently, add the organic solvent. The volume of the organic solvent will depend on the partition coefficient of the target compound.

  • Extraction: Stopper the separatory funnel and, while securely holding the stopper and stopcock, invert the funnel and shake gently, venting frequently to release any pressure buildup.

  • Phase Separation: Place the separatory funnel back on a ring stand and allow the two immiscible layers to separate completely. Dichloromethane and dichlorobutanes are denser than water and will form the bottom layer.

  • Collection: Carefully open the stopcock to drain the lower organic layer into a clean collection flask.

  • Drying: Add a suitable drying agent, such as anhydrous sodium sulfate, to the collected organic layer to remove any residual water.

  • Solvent Removal: Decant the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator to isolate the target compound.

Performance Comparison in Extraction

Studies have shown that dichloromethane is an effective solvent for the extraction of a wide range of compounds. Its ability to dissolve many organic substances, combined with its immiscibility with water and relatively low boiling point, makes it a popular choice.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the molecular structures and a typical experimental workflow.

Molecular_Structures cluster_DCM Dichloromethane cluster_DCB Dichlorobutane (Isomers) DCM CH₂Cl₂ DCB11 1,1-Dichlorobutane DCB12 1,2-Dichlorobutane DCB14 1,4-Dichlorobutane DCB22 2,2-Dichlorobutane DCB23 2,3-Dichlorobutane

Caption: Molecular formulas of Dichloromethane and Dichlorobutane isomers.

Experimental_Workflow A 1. Sample Preparation (Aqueous Solution) B 2. Liquid-Liquid Extraction (with Dichloromethane or Dichlorobutane) A->B C 3. Phase Separation (Organic Layer Collection) B->C D 4. Drying of Organic Layer (with Anhydrous Na₂SO₄) C->D E 5. Solvent Evaporation (Rotary Evaporator) D->E F 6. Isolated Compound E->F

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2,3-Dichlorobutane is critical for ensuring laboratory safety and environmental protection. As a flammable and hazardous halogenated hydrocarbon, this chemical requires a specific waste management protocol.[1][2] This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers and drug development professionals.

Immediate Safety & Logistical Information

Before handling this compound for disposal, ensure all immediate safety and logistical measures are in place.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield, conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron to prevent skin exposure.[3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] No special respiratory protection is typically needed under normal use conditions with adequate ventilation.[3]

Handling and Storage of Waste:

  • Ignition Sources: this compound is a highly flammable liquid.[2][5] Keep waste containers away from heat, sparks, open flames, and other ignition sources.[3][6] Use only non-sparking tools when handling containers.[3][6][7]

  • Static Discharge: To prevent the ignition of vapors from static electricity, ensure all containers and equipment are properly grounded and bonded.[3][5][7]

  • Ventilation: Store waste containers in a cool, dry, and well-ventilated area, such as a designated flammables cabinet.[3][4][6]

  • Container Management: Keep waste containers tightly closed when not in use.[3][4] Ensure containers are suitable for hazardous chemical waste and are properly sealed to prevent leaks or spills.

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must follow hazardous waste regulations. As a chlorinated aliphatic hydrocarbon, it is classified as a halogenated organic waste.[1][2][8]

Step 1: Waste Segregation

  • Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[1]

  • Crucially, do not mix this compound with non-halogenated organic wastes, acids, bases, or strong oxidizing agents.[1][3][9] Improper mixing can lead to dangerous chemical reactions.

  • Keep aqueous waste and heavy metal waste separate.[1][4]

Step 2: Waste Collection

  • All additions of this compound waste to the collection container should be performed inside an operating chemical fume hood.[4]

  • Carefully pour the waste into the designated container, avoiding splashes.

  • Do not overfill the container; it is recommended to fill it only up to 75-90% of its capacity to allow for vapor expansion.[4]

  • Securely close the container lid immediately after adding waste.[4]

Step 3: Labeling

  • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[4]

  • Clearly list all chemical constituents and their approximate percentages on the tag.[4]

  • Ensure the generator's name and contact information are accurately recorded.[4]

  • Identify the relevant hazards by checking the appropriate boxes (e.g., Flammable, Toxic).[4]

Step 4: Arrange for Disposal

  • Store the labeled, sealed container in a designated satellite accumulation area.[4]

  • Once the container is full, or if waste has been accumulated for an extended period, contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal.[4]

  • Disposal must be carried out through an approved hazardous waste disposal plant, where it will typically be incinerated under controlled conditions.[1][3]

Spill Management: In the event of a spill, turn off all ignition sources.[9] Contain the spill and absorb it with an inert material such as sand or silica (B1680970) gel.[4][10] Collect the contaminated absorbent material using spark-proof tools, place it in a sealed and labeled container, and manage it as hazardous waste.[4]

Data Summary: this compound Properties

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueReference
Molecular Formula C₄H₈Cl₂[2]
Molecular Weight 127.01 g/mol [2]
Physical State Liquid[3]
Appearance Colorless to light yellow liquid[3][5]
Boiling Point 117 - 119 °C / 242.6 - 246.2 °F[3]
Melting Point -80 °C / -112 °F[3]
Flash Point 18 °C / 64.4 °F[3]
Specific Gravity 1.100[3]
Vapor Density 4.4 (Air = 1)[3]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Segregation & Storage cluster_disposal Phase 3: Final Disposal A 1. Wear Required PPE (Goggles, Gloves, Lab Coat) B 2. Designate 'Halogenated Waste' Container A->B C 3. Affix Hazardous Waste Label B->C D 4. Collect Waste in Fume Hood C->D E 5. Tightly Seal Container D->E F 6. Update Waste Log on Label E->F G 7. Store in Cool, Ventilated Area (Flammables Cabinet) F->G H 8. Do NOT Mix with: - Non-Halogenated Waste - Acids/Bases - Oxidizers G->H I 9. Container Reaches Capacity (75% Full) G->I J 10. Contact EH&S for Pickup I->J K 11. Transfer to Approved Hazardous Waste Facility J->K

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 2,3-Dichlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Storage, and Disposal of 2,3-Dichlorobutane.

This guide provides critical safety protocols and logistical plans to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is paramount for minimizing risks and ensuring a safe research environment.

Understanding the Hazards

This compound is a highly flammable and harmful chemical.[1] It is crucial to be fully aware of its properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₄H₈Cl₂
Molecular Weight 127.01 g/mol
Appearance Colorless liquid
Odor Chloroform-like
Boiling Point 117-119 °C
Flash Point 18 °C
Vapor Pressure 24.4 mmHg at 25°C[1]
Hazards Highly flammable liquid and vapor, Harmful if swallowed, May cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound.

Eye and Face Protection:
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses.

  • Splash Hazard: Chemical splash goggles should be worn when there is a risk of splashing.

  • Large Quantities/High-Risk Operations: A face shield, in addition to safety goggles, is required.

Skin Protection:
  • Protective Clothing: A flame-resistant lab coat is mandatory. For operations with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat.

Table 2: Glove Material Compatibility with Halogenated Hydrocarbons

Glove MaterialGeneral Resistance RatingNotes
Viton® ExcellentRecommended for prolonged contact.
Butyl Rubber GoodOffers good resistance but may be less dexterous.
Neoprene Fair to GoodSuitable for incidental splash protection.
Nitrile Fair to PoorNot recommended for prolonged contact; suitable for incidental contact only, with immediate replacement upon splash.[2]
Natural Rubber (Latex) PoorNot recommended for use with halogenated hydrocarbons.[2]
Respiratory Protection:
  • Standard Handling: All handling of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Spills or System Failures: In the event of a large spill or failure of engineering controls, appropriate respiratory protection, such as a full-face respirator with organic vapor cartridges, may be necessary. Personnel must be properly trained and fit-tested for respirator use.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_transfer Transfer Chemical in Fume Hood prep_spill->handle_transfer handle_use Use in Reaction/Procedure handle_transfer->handle_use handle_close Keep Containers Closed handle_use->handle_close cleanup_decontaminate Decontaminate Glassware & Surfaces handle_close->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe disposal_store Store Waste in Designated Area cleanup_waste->disposal_store cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_request Request Waste Pickup disposal_store->disposal_request

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Experimental Protocol for Handling this compound:
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Don all required PPE as outlined in Section 2.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Confirm that a spill kit containing appropriate absorbent materials for flammable solvents is readily accessible.

  • Handling:

    • Conduct all transfers and manipulations of this compound inside a certified chemical fume hood.

    • Use compatible and properly grounded equipment to prevent static discharge, which can be an ignition source.

    • Keep containers of this compound tightly closed when not in use to minimize the release of flammable vapors.

    • Avoid heating the substance near open flames or other ignition sources.

  • Post-Handling & Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with this compound. A rinse with a suitable solvent (e.g., acetone), followed by washing with soap and water, is generally effective. Collect the initial solvent rinse as hazardous waste.

    • Segregate all waste materials contaminated with this compound into a designated, properly labeled hazardous waste container.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Spill Management Plan

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

Small Spills (less than 100 mL) inside a chemical fume hood:
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use a spill kit absorbent for flammable liquids to contain the spill.

  • Absorption: Apply the absorbent material, working from the outside of the spill inwards.

  • Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a compatible container.

  • Disposal: Seal and label the container as "Hazardous Waste: this compound spill debris" and arrange for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water.

Large Spills (greater than 100 mL) or any spill outside a chemical fume hood:
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: If it is safe to do so, close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and emergency services.

  • Do Not Re-enter: Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Disposal Plan

Proper disposal of this compound and associated waste is a regulatory requirement and essential for environmental protection.

Waste Segregation and Collection:
  • Liquid Waste: Collect all waste this compound and solvent rinses used for decontamination in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be labeled "Hazardous Waste: Chlorinated Solvents."

  • Solid Waste: Collect all contaminated solid waste, including gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste container. The container should be labeled "Hazardous Waste: this compound Contaminated Debris."

Container Management:
  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area that is well-ventilated and away from ignition sources and incompatible materials.

  • Do not overfill waste containers.

Disposal Procedure:
  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Do not dispose of this compound or any related waste down the drain or in the regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichlorobutane
Reactant of Route 2
2,3-Dichlorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.